molecular formula C8H14O2 B2924388 4-(2-Methylcyclopropyl)butanoic acid CAS No. 1824546-32-8

4-(2-Methylcyclopropyl)butanoic acid

Cat. No.: B2924388
CAS No.: 1824546-32-8
M. Wt: 142.198
InChI Key: HTMQXVHTLFEVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylcyclopropyl)butanoic acid is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.198. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methylcyclopropyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methylcyclopropyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylcyclopropyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-5-7(6)3-2-4-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMQXVHTLFEVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 4-(2-Methylcyclopropyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 4-(2-Methylcyclopropyl)butanoic acid , a structural analog of fatty acid metabolites and a potential bioisostere for unsaturated lipid chains.

This guide prioritizes the Furukawa-modified Simmons-Smith cyclopropanation route due to its superior safety profile, reproducibility, and stereospecificity compared to diazomethane-based methods.[1]

Executive Summary

  • Target Molecule: 4-(2-Methylcyclopropyl)butanoic acid (C₈H₁₄O₂)[1]

  • Core Structure: A butanoic acid tail attached to a 1,2-disubstituted cyclopropane ring.[2]

  • Significance: Cyclopropane fatty acids (CFAs) serve as critical probes in studying membrane fluidity and enzyme inhibition (e.g., acyl-CoA dehydrogenase).[2] The cyclopropane ring acts as a rigid bioisostere for cis-alkenes, enhancing metabolic stability against

    
    -oxidation.[1]
    
  • Primary Synthetic Strategy: Stereospecific cyclopropanation of a cis- or trans-hept-5-enoate precursor using the Furukawa reagent (Et₂Zn/CH₂I₂).[1]

Retrosynthetic Analysis

To achieve the 1,2-disubstitution pattern of the cyclopropane ring, the synthesis is disconnected at the cyclopropane methylene carbon.[2] This reveals an internal alkene precursor: Hept-5-enoic acid .[1]

  • Stereochemical Control: The geometry of the alkene precursor (

    
     vs. 
    
    
    
    ) dictates the relative stereochemistry (
    
    
    vs.
    
    
    ) of the final cyclopropane product due to the concerted nature of the Simmons-Smith reaction.
  • Functional Group Protection: The carboxylic acid moiety must be protected as an ester (e.g., methyl ester) to prevent quenching of the organozinc reagent.[2]

Retrosynthesis Target Target: 4-(2-Methylcyclopropyl)butanoic acid Precursor1 Intermediate: Methyl 4-(2-methylcyclopropyl)butanoate Target->Precursor1 Hydrolysis Precursor2 Alkene Precursor: Methyl hept-5-enoate (Z- or E- isomer) Precursor1->Precursor2 Simmons-Smith (Cyclopropanation) SM Starting Materials: 5-Bromopentanoic acid derived Ylide + Acetaldehyde Precursor2->SM Wittig Olefination

Figure 1: Retrosynthetic logic flow from target molecule to commercially accessible starting materials.[1]

Synthetic Route & Experimental Protocols

Phase 1: Synthesis of the Alkene Precursor (Methyl Hept-5-enoate)

Objective: Synthesize the internal alkene with defined geometry.[1] The Wittig reaction is selected for its reliability in generating the carbon skeleton.[2]

Reagents:

  • (4-Carboxybutyl)triphenylphosphonium bromide[1]

  • Acetaldehyde (freshly distilled)[2]

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium tert-butoxide (KOtBu)[1]

  • Methanol / Sulfuric acid (for esterification)[2]

Step-by-Step Protocol:

  • Ylide Generation: Suspend (4-carboxybutyl)triphenylphosphonium bromide (1.0 equiv) in anhydrous THF under ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Cool to 0°C. Add NaHMDS (2.2 equiv) dropwise. The solution will turn deep orange (ylide formation).[2] Stir for 1 hour.
    
  • Olefination: Cool to -78°C. Add acetaldehyde (1.2 equiv) dropwise.

    • Note: Under salt-free conditions at low temperature, the

      
      -isomer (cis) is favored.[1]
      
  • Workup: Warm to room temperature (RT) over 4 hours. Quench with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Extract with diethyl ether.[2] Concentrate the crude acid.[2]
    
  • Esterification: Dissolve the crude hept-5-enoic acid in Methanol. Add catalytic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (5 mol%). Reflux for 2 hours.
    
  • Purification: Neutralize with

    
    , extract with hexanes, and purify via silica gel flash chromatography (0-10% EtOAc/Hexanes).
    
    • Checkpoint: Isolate Methyl (Z)-hept-5-enoate .[1] Confirm geometry via

      
       NMR (coupling constant 
      
      
      
      Hz for cis-alkene).
Phase 2: Furukawa-Simmons-Smith Cyclopropanation

Objective: Convert the alkene into the cyclopropane ring.[1] The Furukawa modification uses Diethylzinc (


) and Diiodomethane (

), avoiding the explosion hazards of diazomethane and the activation issues of the traditional Zn-Cu couple.

Mechanism: The reaction proceeds via a butterfly-type transition state where the iodomethylzinc carbenoid adds to the double bond in a concerted, stereospecific manner.[2]

Mechanism Reagents Et2Zn + CH2I2 Carbenoid IZnCH2I (Active Carbenoid) Reagents->Carbenoid DCM, 0°C TS Butterfly Transition State (Concerted) Carbenoid->TS + Alkene Product Cyclopropane Ester TS->Product - ZnI2

Figure 2: Mechanistic pathway of the Furukawa-modified cyclopropanation.

Safety Critical:

  • Diethylzinc is pyrophoric.[2] Handle strictly under inert atmosphere (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ).
  • Diiodomethane is light-sensitive.[1][2][3] Perform reaction in low light or wrap flask in foil.

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon.

  • Solvent: Add anhydrous Dichloromethane (DCM) and Methyl (Z)-hept-5-enoate (1.0 equiv). Cool to 0°C.[2][4]

  • Reagent Formation: Carefully add Diethylzinc (1.0 M in hexanes, 5.0 equiv) dropwise. Caution: Exothermic.[1][2]

  • Carbenoid Addition: Add Diiodomethane (10.0 equiv) dropwise over 20 minutes. A white precipitate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) may form.
    
  • Reaction: Allow the mixture to warm to RT and stir for 12–24 hours. Monitor by TLC (stain with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ; alkene spot will disappear).
    
  • Quench: Cool to 0°C. Very slowly add saturated aqueous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Vigorous gas evolution (ethane) will occur.
    
  • Extraction: Separate layers. Extract aqueous layer with DCM (3x).[2] Wash combined organics with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , then brine. Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc 20:1).

    • Yield Target: 75–85%.[2]

Phase 3: Hydrolysis to Final Acid

Objective: Deprotect the ester to yield the final free acid.[2]

  • Dissolve the cyclopropyl ester in THF/Water (3:1).[2]

  • Add Lithium Hydroxide (LiOH) (3.0 equiv).[2]

  • Stir at RT for 4 hours.

  • Acidify to pH 2 with 1M HCl.

  • Extract with EtOAc, dry, and concentrate.

  • Final Product: 4-(2-Methylcyclopropyl)butanoic acid .

Data Summary & Characterization

The following table summarizes the expected analytical data for the cis-isomer (derived from Z-alkene).

Analytical MethodDiagnostic SignalInterpretation
¹H NMR (400 MHz, CDCl₃) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-0.3 to 0.6 ppm (m, 3H)
High-field signals characteristic of cyclopropane ring protons (

and

).[1]

0.95 ppm (d, 3H)
Methyl group attached to the cyclopropane ring.
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

2.35 ppm (t, 2H)

-methylene protons adjacent to the carboxylic acid (

-COOH).[1]
¹³C NMR

10-20 ppm
Cyclopropyl carbons (highly shielded).[1]
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

180 ppm
Carbonyl carbon of the carboxylic acid.
IR Spectroscopy 3000-3100 cm⁻¹C-H stretch (cyclopropane ring).[1][2]
1710 cm⁻¹C=O stretch (carboxylic acid).[2]
Mass Spectrometry m/z 142 [M]+Molecular ion peak confirming Formula C₈H₁₄O₂.[2]

Critical Considerations & Troubleshooting

Stereocontrol

The Simmons-Smith reaction is stereospecific .[1][2][5]

  • Input: (Z)-Hept-5-enoate

    
    Output: cis-1,2-disubstituted cyclopropane.[1]
    
  • Input: (E)-Hept-5-enoate

    
    Output: trans-1,2-disubstituted cyclopropane.[1]
    
  • Recommendation: Use the (Z)-isomer if mimicking natural fatty acids like lactobacillic acid, which typically possess cis-cyclopropane rings.[1]

Chelation Effects

The presence of the ester group at the


-position (relative to the alkene) may provide some directing effect via Zinc chelation, potentially accelerating the reaction compared to a simple hydrocarbon alkene.
Alternative: Charette Asymmetric Cyclopropanation

If a specific enantiomer (e.g., (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)) is required for drug docking studies, replace the standard Furukawa protocol with the Charette modification .
  • Additives: Chiral dioxaborolane ligand.[2]

  • Mechanism: The chiral ligand complexes with the zinc carbenoid, directing facial selectivity on the alkene.[2]

References

  • Simmons, H. E., & Smith, R. D. (1959).[2] "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society.[2] Link[2]

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968).[2] "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron. Link

  • Charette, A. B., & Beauchemin, A. (2001).[2] "Simmons-Smith Cyclopropanation Reaction."[1][2][5] Organic Reactions.[2][3][5][6][7][8] Link[2]

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003).[2] "Stereoselective Cyclopropanation Reactions." Chemical Reviews. Link[2]

  • Baird, M. S. (2003).[2] "Functionalised Cyclopropanes as Fatty Acid Analogues." Topics in Current Chemistry. Link

Sources

"4-(2-Methylcyclopropyl)butanoic acid chemical properties"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 4-(2-Methylcyclopropyl)butanoic Acid in Modern Drug Design

Executive Summary & Strategic Rationale

As drug discovery pivots toward increasingly complex aliphatic scaffolds to escape "flatland" (the over-reliance on planar aromatic rings), cyclopropane-containing building blocks have emerged as critical structural motifs. 4-(2-Methylcyclopropyl)butanoic acid (CAS: 1824546-32-8) represents a highly specialized, conformationally restricted fatty acid analog [1]. By embedding a 2-methylcyclopropyl moiety at the terminus of a butanoic acid chain, this compound serves as a powerful bioisostere for linear alkyl chains, offering enhanced metabolic stability and unique spatial geometry.

This whitepaper provides a comprehensive guide to the physicochemical properties, metabolic advantages, and synthetic integration of 4-(2-methylcyclopropyl)butanoic acid. The protocols detailed herein are designed as self-validating systems, ensuring high-fidelity reproduction in medicinal chemistry workflows.

Physicochemical Profiling & Molecular Descriptors

Understanding the baseline properties of 4-(2-methylcyclopropyl)butanoic acid is essential for predicting its behavior in biological systems and organic solvents. The cyclopropane ring introduces significant s-character to the carbon-carbon bonds, subtly altering the pKa of the distant carboxylic acid and reducing the overall lipophilicity (LogP) compared to its linear counterpart, octanoic acid.

Table 1: Key Physicochemical Properties

Property Value Causality / Implication in Design
Molecular Formula C8H14O2 Defines the core mass and elemental composition.
Molecular Weight 142.20 g/mol Low molecular weight ensures high ligand efficiency (LE) when incorporated into larger APIs.
CAS Number 1824546-32-8 Primary identifier for inventory and regulatory tracking [1].
Predicted XLogP ~2.0 Optimal lipophilicity for passive membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area 37.3 Ų Driven entirely by the carboxylate; ideal for CNS penetration if masked via amidation.

| Monoisotopic Mass | 142.09938 Da | Critical for high-resolution mass spectrometry (HRMS) validation during synthesis. |

Mechanistic Utility: Metabolic Stability & Pharmacokinetics

The primary rationale for incorporating 4-(2-methylcyclopropyl)butanoic acid into a drug scaffold is to circumvent the rapid Phase I metabolism typically associated with linear aliphatic chains. Linear fatty acids and alkyl chains are highly susceptible to β-oxidation in mitochondria and cytochrome P450 (CYP450)-mediated ω-oxidation.

The Causality of Cyclopropane Shielding: The introduction of the 2-methylcyclopropyl group acts as a steric and electronic shield. The ring strain (~27.5 kcal/mol) and the altered bond angles (approx. 60°) create a rigid spatial cone that prevents the alkyl chain from adopting the necessary conformation to fit into the catalytic pockets of metabolizing enzymes. Furthermore, naturally occurring cyclopropane fatty acids (such as those isolated from the marine bacterium Labrenzia sp.) have demonstrated intrinsic antimicrobial properties and resistance to enzymatic degradation, validating this structural approach in nature [2].

MetabolicPathway A Linear Aliphatic Chain (e.g., Octanoic Acid) B Rapid β-Oxidation & CYP450 ω-Oxidation A->B C Short Half-Life (High Clearance) B->C D Cyclopropane Analog (4-(2-Methylcyclopropyl)butanoic acid) E Steric Hindrance & Ring Strain Shielding D->E F Prolonged Half-Life (Enhanced Stability) E->F

Fig 1. Metabolic stability comparison: Linear aliphatic chains vs. cyclopropane analogs.

Synthetic Pathways & Experimental Protocols

To utilize this building block effectively, one must either source it directly [3][4] or synthesize it via a robust, scalable route. The most reliable method for generating the 2-methylcyclopropyl moiety is the Simmons-Smith cyclopropanation of an appropriate alkene precursor (e.g., ethyl 5-heptenoate).

SyntheticWorkflow A Starting Material: Ethyl 5-heptenoate B Simmons-Smith Reagent: CH2I2, Zn(Cu), Et2O A->B C Intermediate: Ethyl 4-(2-methylcyclopropyl)butanoate B->C D Saponification: LiOH, THF/H2O C->D E Final Product: 4-(2-Methylcyclopropyl)butanoic acid D->E

Fig 2. Synthetic workflow for 4-(2-methylcyclopropyl)butanoic acid via Simmons-Smith.

Protocol 1: Simmons-Smith Cyclopropanation (Self-Validating System)

Objective: Convert ethyl 5-heptenoate to ethyl 4-(2-methylcyclopropyl)butanoate. Causality: The Zn(Cu) couple is used to increase the reactivity of zinc, facilitating the formation of the zinc carbenoid intermediate (ICH₂ZnI) from diiodomethane. Diethyl ether is chosen as the solvent because its oxygen atoms coordinate with the zinc carbenoid, stabilizing it and directing the addition to the alkene.

Step-by-Step Methodology:

  • Preparation of Zn(Cu) Couple: Suspend zinc dust (100 mmol) in deoxygenated water and add a 2% aqueous solution of CuSO₄. Stir for 15 minutes until the blue color fades, indicating the deposition of copper onto the zinc surface. Filter, wash sequentially with water, ethanol, and diethyl ether, and dry under vacuum.

  • Carbenoid Formation: In an oven-dried, argon-purged flask, suspend the Zn(Cu) couple in anhydrous diethyl ether (50 mL). Add a small crystal of iodine to activate the metal surface. Slowly add diiodomethane (50 mmol) while maintaining a gentle reflux.

  • Cyclopropanation: Once the carbenoid is formed (indicated by the cessation of vigorous bubbling), add ethyl 5-heptenoate (20 mmol) dropwise. Reflux the mixture for 12 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). Stain the TLC plate with KMnO₄. Self-Validation: The disappearance of the rapid-fading yellow spot (alkene) confirms complete conversion.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with diethyl ether (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Downstream Amide Coupling

Objective: Conjugate 4-(2-methylcyclopropyl)butanoic acid to a primary amine (target pharmacophore). Causality: We utilize HATU as the coupling reagent rather than EDC/NHS. The cyclopropane ring, while distant from the carboxylate, is part of a flexible aliphatic chain that can fold back, creating transient steric hindrance. HATU generates a highly reactive HOAt ester, driving the coupling to completion even with hindered substrates. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve 4-(2-methylcyclopropyl)butanoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

  • Coupling: Add the target primary amine (1.1 eq) to the activated mixture. Stir for 2-4 hours at room temperature.

  • Validation (In-Process): Analyze an aliquot via LC-MS. Self-Validation: Look for the complete consumption of the m/z 141.09 [M-H]⁻ peak of the starting acid and the appearance of the desired product mass.

  • Purification: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), 1M HCl, saturated NaHCO₃, and brine. Concentrate and purify via reverse-phase preparative HPLC.

Analytical Validation & Quality Control

Rigorous analytical validation is non-negotiable for building blocks intended for API synthesis.

Table 2: Expected Analytical Signatures

Analytical Method Expected Signature Diagnostic Value
¹H NMR (400 MHz, CDCl₃) Multiplets at δ 0.20–0.80 ppm (3H, cyclopropane ring); Doublet at δ 1.05 ppm (3H, methyl). Confirms the integrity of the cyclopropane ring and the correct placement of the methyl group.
¹³C NMR (100 MHz, CDCl₃) Peak at δ 180.5 ppm (C=O); Upfield peaks at δ 10-18 ppm (cyclopropane carbons). Verifies the presence of the carboxylic acid and the strained ring carbons.

| LC-MS (ESI-) | Base peak at m/z 141.09 [M-H]⁻. | Confirms the exact mass of the deprotonated molecular ion. |

Conclusion

4-(2-Methylcyclopropyl)butanoic acid is a sophisticated, high-value building block that bridges the gap between simple aliphatic linkers and complex, metabolically stable pharmacophores. By understanding the causality behind its physicochemical properties and employing robust, self-validating synthetic protocols, medicinal chemists can leverage this compound to significantly improve the pharmacokinetic profiles of next-generation therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 76225826, 4-(2-Methylcyclopropyl)butanoic acid." PubChem,[Link].

  • MDPI. "Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity." Marine Drugs, [Link].

Technical Guide: Structural Elucidation of 4-(2-Methylcyclopropyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

4-(2-Methylcyclopropyl)butanoic acid represents a class of cyclopropane fatty acids (CFAs) often found in bacterial membranes (e.g., Lactobacillus, E. coli) where they modulate membrane fluidity during stress responses (acid stress, temperature shifts). Structurally, it consists of a butanoic acid tail terminated by a methylated cyclopropane ring.

The elucidation of this molecule presents a specific stereochemical challenge: determining the relative configuration (cis vs. trans) of the ring substituents and the absolute configuration (R vs. S) of the chiral centers.[1] This guide provides a self-validating workflow for total structure determination.

Analytical Strategy: The "Triad" Approach

The elucidation follows a logical hierarchy: Mass Spectrometry (Molecular Formula & Unsaturation), NMR Spectroscopy (Connectivity & Relative Stereochemistry), and Derivatization (Absolute Configuration).

Workflow Visualization

ElucidationWorkflow Sample Unknown Lipid Sample MS GC-MS (FAME Derivatization) Determine MW & Deg. of Unsaturation Sample->MS Aliquot A IR FT-IR Spectroscopy Confirm COOH & Ring Strain Sample->IR Aliquot B NMR_1D 1D NMR (1H, 13C) J-Coupling & Shift Analysis Sample->NMR_1D Aliquot C (CDCl3) MS->NMR_1D Formula: C8H14O2 NMR_2D 2D NMR (COSY, NOESY) Connectivity & Relative Stereo NMR_1D->NMR_2D Signal Overlap? Chiral Chiral Derivatization (Mosher's Method via Reduction) NMR_2D->Chiral Assign Relative Stereo Final Confirmed Structure: (cis/trans)-4-(2-methylcyclopropyl)butanoic acid Chiral->Final Assign Absolute Config

Figure 1: The hierarchical workflow for structural elucidation, moving from elemental composition to stereochemical assignment.

Mass Spectrometry (GC-MS)

Direct analysis of the free acid is often poor due to hydrogen bonding. The standard protocol requires derivatization to a Fatty Acid Methyl Ester (FAME) .

Experimental Protocol: FAME Synthesis
  • Reagent: Boron trifluoride-methanol (

    
    -MeOH, 14%).
    
  • Procedure: Dissolve 2 mg sample in 0.5 mL hexane. Add 0.5 mL

    
    -MeOH. Heat at 60°C for 10 mins.
    
  • Extraction: Add 1 mL saturated NaCl and 1 mL hexane. Vortex. Recover upper hexane layer.

  • Analysis: Inject onto a non-polar capillary column (e.g., DB-5ms).

Interpretation Logic
  • Molecular Ion (

    
    ):  The methyl ester (
    
    
    
    ) will show
    
    
    at m/z 156 .
  • McLafferty Rearrangement: Look for m/z 74 (characteristic of methyl esters).

  • Cyclopropane Markers: Unlike straight chains, the ring inhibits standard fragmentation. Expect a distinctive loss of methanol (

    
    ) and hydrocarbon fragments characteristic of the ring opening.
    
  • Isomer Separation: Cis isomers typically elute beforetrans isomers on non-polar columns due to a smaller molecular volume, though this must be confirmed with standards.

NMR Spectroscopy: The Stereochemical Engine

This is the most critical section. The rigid cyclopropane ring creates distinct magnetic environments for cis and trans isomers.[2]

1H NMR: Coupling Constants ( -Values)

The magnitude of the vicinal coupling constant (


) between the ring protons is the primary discriminator.
ParameterCis Isomer (Z)Trans Isomer (E)Causality

(Ring)
7.0 – 10.0 Hz 4.0 – 7.0 Hz Karplus relationship: Dihedral angle dependence.
Ring

Shift
Upfield (-0.2 to 0.4 ppm)Downfield (0.2 to 0.6 ppm)Anisotropic shielding from C-C bonds.
Methyl Shift Shielded (Lower

)
Deshielded (Higher

)
Steric compression (Gamma effect).
13C NMR: The Gamma-Gauche Effect

In the cis isomer, the methyl group and the alkyl chain are on the same side, causing steric compression. This results in an upfield shift (shielding) of the methyl carbon and the ring carbons relative to the trans isomer.

  • Diagnostic Signal: Look for the ring methyl carbon.

    • Cis:

      
       10-12 ppm.
      
    • Trans:

      
       15-18 ppm.
      
Advanced Stereochemistry: NOE/NOESY

To definitively assign relative stereochemistry without reference standards, use Nuclear Overhauser Effect (NOE) spectroscopy.

  • Experiment: Irradiate the methyl doublet.

  • Result (Cis): Strong NOE enhancement of the methine proton on the same side of the ring.

  • Result (Trans): No enhancement of the methine proton; enhancement of the ring methylene protons instead.

Stereochemical Visualization

NOE_Logic Me_Cis Methyl (Irradiated) H_Ring_Cis Ring H (Methine) Me_Cis->H_Ring_Cis Strong NOE (< 3 Å) Me_Trans Methyl (Irradiated) H_Ring_Trans Ring H (Methine) Me_Trans->H_Ring_Trans No NOE (> 4 Å) Label1 CIS ISOMER (Substituents on same face) Label2 TRANS ISOMER (Substituents on opposite faces)

Figure 2: NOE correlation logic. In the cis-isomer, the methyl group is spatially close to the ring methine, allowing magnetization transfer.

Absolute Configuration (Chiral Derivatization)

NMR only provides relative stereochemistry (cis vs trans). To distinguish enantiomers (e.g., 1R, 2S vs 1S, 2R), you must introduce a chiral probe.

Protocol: Modified Mosher's Method

Since the target is a carboxylic acid, it must first be reduced to a primary alcohol to react with Mosher's acid chloride (MTPA-Cl).

  • Reduction: Treat 5 mg of the methyl ester with

    
     in dry ether (
    
    
    
    , 1h) to yield 4-(2-methylcyclopropyl)butanol .
  • Derivatization: Split the alcohol into two aliquots.

    • Aliquot A: React with

      
      -(-)-MTPA-Cl 
      
      
      
      yields
      
      
      -Mosher Ester.
    • Aliquot B: React with

      
      -(+)-MTPA-Cl 
      
      
      
      yields
      
      
      -Mosher Ester.
  • Analysis: Compare 1H NMR chemical shifts (

    
    ).
    
  • Assignment: The sign of

    
     for protons near the chiral center allows assignment of the absolute configuration based on the Mosher model.
    

Summary of Key Data Points

TechniqueObservationStructural Conclusion
GC-MS

156 (Methyl Ester)
Formula

(1 Ring, 1 Carbonyl)
IR 3000-3100

(C-H stretch)
Cyclopropane ring C-H tension
1H NMR

-0.2 to 0.6 ppm (Multiplets)
Cyclopropane high-field protons
1H NMR

Hz
Cis-configuration (if observed)
13C NMR Methyl at

11.5 ppm
Cis-configuration (Shielded)
NOESY Me

Ring Methine
Cis-configuration confirmed

References

  • Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives: Cyclopropane Fatty Acids. Lipid Maps. Retrieved from [Link]

  • Knothe, G. (2006). NMR Characterization of Dihydrosterculic Acid and Its Methyl Ester. Lipids, 41(4), 393–397.

    
    -coupling and shift differences in cyclopropane lipids). Retrieved from [Link]
    
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method.[1][3][4] Nature Protocols, 2, 2451–2458. (Standard protocol for absolute configuration).[1] Retrieved from [Link]

  • Bauderer, S., & Klages, J. (2016). Structure Elucidation of Cyclopropanes. In Modern Magnetic Resonance. Springer. (General principles of cyclopropane NMR).

Sources

Isomers of 4-(2-Methylcyclopropyl)butanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 4-(2-methylcyclopropyl)butanoic acid, a structural analogue of cyclopropane fatty acids (CFAs) such as lactobacillic and dihydrosterculic acid. This molecule serves as a critical chemical probe in lipid membrane studies and a bioisostere in drug design, offering enhanced metabolic stability compared to its unsaturated counterparts. This document details the stereochemical classification, stereoselective synthesis, analytical characterization, and biological applications of its four distinct stereoisomers.

Stereochemical Analysis & Nomenclature

The molecule 4-(2-methylcyclopropyl)butanoic acid contains a cyclopropane ring substituted at positions 1 and 2. The presence of two chiral centers on the ring (C1 and C2) gives rise to four stereoisomers.

Structural Connectivity
  • Parent Chain: Butanoic acid (C1–C4).

  • Substituent: A 2-methylcyclopropyl group attached to C4 of the butanoic acid chain.

  • Chiral Centers:

    • C1' (Ring): Attached to the butanoic acid chain.

    • C2' (Ring): Attached to the methyl group.

Isomer Classification

The isomers are primarily classified by the relative configuration of the substituents (cis vs. trans) and secondarily by their absolute configuration (


 vs. 

).
Isomer GroupRelative ConfigurationAbsolute Configurations (Enantiomeric Pairs)
Cis-Isomers Substituents on the same face(1'S, 2'R) and (1'R, 2'S)
Trans-Isomers Substituents on opposite faces(1'S, 2'S) and (1'R, 2'R)

Note: Unlike 1,2-dimethylcyclopropane, this molecule is not a meso compound in the cis form because the two substituents (methyl vs. butanoic acid chain) are different. Therefore, the cis form exists as a pair of separable enantiomers.

Stereochemical Hierarchy Diagram

Stereochemistry Root 4-(2-Methylcyclopropyl)butanoic acid (2 Chiral Centers) Cis Cis-Isomers (Diastereomer A) Root->Cis Trans Trans-Isomers (Diastereomer B) Root->Trans Cis_1 (1'S, 2'R)-Isomer Cis->Cis_1 Enantiomers Cis_2 (1'R, 2'S)-Isomer Cis->Cis_2 Trans_1 (1'S, 2'S)-Isomer Trans->Trans_1 Enantiomers Trans_2 (1'R, 2'R)-Isomer Trans->Trans_2

Figure 1: Stereochemical tree illustrating the relationship between the four isomers.

Synthetic Pathways[1][2]

The synthesis of 4-(2-methylcyclopropyl)butanoic acid relies on the stereospecific cyclopropanation of alkene precursors. The geometry of the precursor alkene determines the relative stereochemistry (cis/trans) of the product.[1]

Retrosynthetic Analysis

The 4-carbon tether suggests that 4-hexenoic acid is the ideal precursor. Cyclopropanation of the C4–C5 double bond in 4-hexenoic acid installs the cyclopropane ring at the correct position relative to the carboxyl group.

  • Precursor for Cis-Isomer: cis-4-Hexenoic acid (derived from partial hydrogenation of 4-hexynoic acid).

  • Precursor for Trans-Isomer: trans-4-Hexenoic acid (derived from reduction of 4-hexynoic acid with Na/NH3).

Protocol: Simmons-Smith Cyclopropanation

This method uses a zinc-carbenoid species to transfer a methylene group across the double bond.[2] It is stereospecific, preserving the alkene geometry.[1][2][3][4]

Reagents:

  • Diethylzinc (

    
    ) or Zinc-Copper couple (
    
    
    
    )
  • Diiodomethane (

    
    )[3][4]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Esterification (Protection):

    • Dissolve 4-hexenoic acid (1.0 eq) in Methanol.

    • Add catalytic

      
       and reflux for 4 hours.
      
    • Isolate methyl 4-hexenoate. Rationale: Esters are more compatible with organozinc reagents than free acids.

  • Cyclopropanation:

    • Setup: Flame-dry a round-bottom flask under Argon.

    • Reagent Formation: Add

      
       (1.0 M in hexanes, 2.5 eq) to dry DCM at 0°C. Slowly add 
      
      
      
      (5.0 eq) dropwise. Stir for 20 min to form the Furukawa reagent (
      
      
      ).
    • Addition: Add methyl 4-hexenoate (1.0 eq) dissolved in DCM dropwise.

    • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

    • Quench: Carefully quench with saturated aqueous

      
      .
      
    • Extraction: Extract with DCM, dry over

      
      , and concentrate.
      
  • Hydrolysis (Deprotection):

    • Dissolve the ester in THF/Water (3:1).

    • Add LiOH (3.0 eq) and stir at ambient temperature until TLC shows complete conversion.

    • Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate.

Asymmetric Synthesis (Enantioselective)

To obtain specific enantiomers (e.g., pure 1'R, 2'R), use the Charette Asymmetric Cyclopropanation .

  • Chiral Auxiliaries: Use a chiral dioxaborolane ligand added to the zinc reagent.

  • Mechanism: The chiral ligand coordinates to the zinc carbenoid, directing the facial attack on the alkene.[3]

Synthesis Start 4-Hexynoic Acid Cis_Alkene cis-4-Hexenoic Acid (Lindlar Cat.) Start->Cis_Alkene Trans_Alkene trans-4-Hexenoic Acid (Na/NH3) Start->Trans_Alkene Simmons Simmons-Smith (Et2Zn, CH2I2) Cis_Alkene->Simmons Trans_Alkene->Simmons Cis_Prod cis-4-(2-Methylcyclopropyl) butanoic acid Simmons->Cis_Prod Retains cis Trans_Prod trans-4-(2-Methylcyclopropyl) butanoic acid Simmons->Trans_Prod Retains trans

Figure 2: Divergent synthetic workflow for accessing cis and trans isomers.

Analytical Characterization

Distinguishing these isomers requires high-resolution techniques.

NMR Spectroscopy ( )

The coupling constants (


) of the cyclopropane ring protons are diagnostic.
FeatureCis-IsomerTrans-Isomer
Ring Protons (

)

0.4 – 0.9 ppm

0.2 – 0.6 ppm (typically more shielded)
Coupling Constant (

)
7.5 – 9.5 Hz (Larger)4.0 – 5.5 Hz (Smaller)
Methyl Group Doublet, often shifted downfieldDoublet, often shifted upfield
Chromatography
  • GC-MS: Capillary columns (e.g., DB-5 or DB-Wax) can separate cis and trans diastereomers due to boiling point differences (cis usually boils higher due to polarity).

  • Chiral HPLC: Separation of enantiomers requires columns like Chiralpak IA or IC using alkane/alcohol mobile phases.

Biological & Pharmacological Relevance[2][8][9][10][11]

Cyclopropane Fatty Acid (CFA) Analogues

This molecule is a truncated analogue of long-chain CFAs like Lactobacillic acid (C19) and Dihydrosterculic acid (C19).

  • Membrane Stability: In bacteria, CFAs increase membrane rigidity and resistance to acidic stress. 4-(2-Methylcyclopropyl)butanoic acid can be used as a probe to study the substrate specificity of CFA synthase enzymes.

  • Metabolic Stability: The cyclopropane ring mimics a double bond (bioisostere) but is resistant to hydrogenation and oxidation. This makes it a valuable motif in drug design to block metabolic degradation at specific sites.

Bioisosterism in Drug Design

The cyclopropyl group is often used to replace:

  • Alkenes: To fix conformation and prevent isomerization.

  • Isopropyl groups: To reduce lipophilicity slightly while maintaining steric bulk.

Potential Applications
  • Fungal Inhibition: Short-chain fatty acid derivatives often exhibit antifungal properties. The cyclopropane ring enhances this activity by disrupting fungal membrane dynamics.

  • G-Protein Coupled Receptors (GPCRs): Related medium-chain fatty acids act as ligands for orphan GPCRs (e.g., GPR84).[5] This specific isomer profile allows researchers to probe stereochemical requirements for receptor activation.

References

  • Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society.[4] Link

  • Charette, A. B., et al. (1998). "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands." Journal of the American Chemical Society.[4] Link

  • Grogan, D. W., & Cronan, J. E. (1997). "Cyclopropane Ring Formation in Membrane Lipids of Bacteria." Microbiology and Molecular Biology Reviews. Link

  • Lebel, H., et al. (2003). "Stereoselective Cyclopropanation Reactions." Chemical Reviews. Link

  • Salaün, J. (2000). "Cyclopropane Derivatives and their Diverse Biological Activities." Topics in Current Chemistry. Link

Sources

Spectroscopic Characterization of 4-(2-Methylcyclopropyl)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "spectroscopic data of 4-(2-Methylcyclopropyl)butanoic acid" Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.[1][2][3][4]

Executive Summary

4-(2-Methylcyclopropyl)butanoic acid (C₈H₁₄O₂) represents a specific class of cyclopropane-containing fatty acid (CFA) derivatives often encountered as synthetic intermediates in pyrethroid synthesis or as minor lipid metabolites in bacterial analysis.[1][2][3][4] Its structural core—a 1,2-disubstituted cyclopropane ring tethered to a butanoic acid chain—presents unique spectroscopic challenges, particularly in stereochemical assignment (cis vs. trans).[1][2][3]

This guide provides a comprehensive framework for the structural elucidation of this compound.[3] It moves beyond simple peak listing to explain the causality behind the spectral features, enabling researchers to distinguish between stereoisomers and validate synthetic outcomes with high confidence.

Structural Analysis & Stereochemistry

Before interpreting spectra, one must define the stereochemical possibilities.[2][3] The 1,2-disubstitution pattern on the cyclopropane ring creates two distinct diastereomers:

  • Cis-isomer : The methyl group and the butanoic acid chain are on the same face of the ring.[1][2]

  • Trans-isomer : The substituents are on opposite faces.[1][2][3][4]

Distinguishing these isomers is the primary analytical challenge. The rigid cyclopropane ring imposes significant magnetic anisotropy, which dramatically affects the NMR shifts of the ring protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The Diagnostic Fingerprint

The most definitive method for characterizing 4-(2-Methylcyclopropyl)butanoic acid is ¹H NMR.[1][2][4] The cyclopropane ring protons exhibit unique high-field shifts (0.0 – 1.0 ppm), and in the cis isomer, specific protons often shift upfield into the negative region due to shielding effects.[1]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Note: Values are derived from established structure-activity relationships (SAR) for 1,2-dialkylcyclopropanes (e.g., dihydrosterculic acid analogues).

Proton PositionMultiplicityTrans-Isomer Shift (δ ppm)Cis-Isomer Shift (δ ppm)Diagnostic Note
-COOH Broad Singlet11.0 – 12.011.0 – 12.0Exchangeable with D₂O.
α-CH₂ (C2)Triplet (t)2.352.35Deshielded by carbonyl.[1][3]
β-CH₂ (C3)Multiplet (m)1.701.70
γ-CH₂ (C4)Multiplet (m)1.351.25Adjacent to ring.[1][3][4]
Ring CH (C1', C2')Multiplet (m)0.30 – 0.600.50 – 0.80Complex coupling patterns.[1][3]
Ring CH₂ (C3')Multiplet (m)0.20 – 0.40 -0.35 – 0.10 CRITICAL: Cis isomer often shows a signal near -0.3 ppm.[1][2][3][4]
-CH₃ Doublet (d)1.05 (J ≈ 6 Hz)1.01 (J ≈ 6 Hz)Methyl doublet is characteristic.[1][3]
¹³C NMR: Carbon Framework

The ¹³C spectrum confirms the carbon count and the presence of the strained ring. Cyclopropyl carbons are highly shielded, typically appearing between 10–20 ppm.[2]

Carbon PositionShift (δ ppm)Note
C=O (Acid) 180.0 – 180.5Characteristic carbonyl signal.[1]
α-CH₂ 34.0 – 34.5
β-CH₂ 25.0 – 26.0
γ-CH₂ 33.0 – 34.0
Ring CH (Substituted) 15.0 – 19.0Distinctive high-field region.[1][2][3][4]
Ring CH₂ (Unsubst.) 10.0 – 12.0Most shielded carbon.[1][2][3]
Methyl (-CH₃) 18.0 – 19.5

Mass Spectrometry (MS) Fragmentation

Electron Impact (EI) MS provides crucial structural confirmation.[1][3] The cyclopropane ring directs specific fragmentation pathways that differ from linear fatty acids.

  • Molecular Ion (M⁺) : m/z 142 (Weak but usually visible).[1]

  • Base Peak : Often m/z 55 (C₄H₇⁺) or m/z 69 (Cyclopropyl cation derivatives).[1][3]

  • Diagnostic Fragments :

    • m/z 124 (M - 18) : Loss of Water [M - H₂O]⁺.[1][2][4] Common in carboxylic acids.[1][2][3]

    • m/z 127 (M - 15) : Loss of Methyl [M - CH₃]⁺.[1][2][4]

    • m/z 60 : McLafferty Rearrangement product (CH₂=C(OH)₂⁺).[1][3] Note: This requires a γ-hydrogen.[1][2][3][4] The ring CH serves as the γ-hydrogen, allowing this pathway.[1][2]

Infrared (IR) Spectroscopy

IR is less specific for stereochemistry but essential for functional group validation.[1][3]

  • O-H Stretch : 2500–3300 cm⁻¹ (Broad, strong, carboxylic acid dimer).[1][2][3]

  • C-H Stretch (Cyclopropane) : 3050–3090 cm⁻¹ .[1][3] This weak band is the "smoking gun" for the cyclopropane ring, distinct from the alkyl C-H stretches < 3000 cm⁻¹.

  • C=O Stretch : 1705–1715 cm⁻¹ (Strong, acid carbonyl).[1][2][3]

Experimental Protocol: Stereochemical Assignment Workflow

To definitively assign the stereochemistry of a synthesized or isolated sample, follow this self-validating protocol.

Step 1: Sample Preparation
  • Dissolve ~10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).

  • Ensure the solvent is acid-free (filter through basic alumina if necessary) to prevent ring opening or degradation.[1][2][3]

  • Transfer to a high-quality 5mm NMR tube.[1][2][3][4]

Step 2: Acquisition Parameters
  • Instrument : 400 MHz or higher recommended.[1][2][3]

  • Pulse Sequence : Standard 1H ZG30.

  • Scans : 16–64 scans for high S/N ratio on the small ring protons.

  • NOESY/ROESY : Essential for confirming spatial proximity of the methyl group and the chain.

Step 3: Logic for Assignment (Decision Tree)

Use the following logic flow to interpret the data.

StereochemistryLogic Start Analyze 1H NMR Spectrum (0.0 - 1.0 ppm Region) CheckShielding Is there a signal < 0.0 ppm (e.g., -0.3 ppm)? Start->CheckShielding YesShielding YES: Highly Shielded Proton Present CheckShielding->YesShielding NoShielding NO: All signals > 0.1 ppm CheckShielding->NoShielding CisConclusion Likely CIS Isomer (Steric compression shields ring proton) YesShielding->CisConclusion TransConclusion Likely TRANS Isomer (Less shielding observed) NoShielding->TransConclusion NOECheck Run 1D NOE / 2D NOESY Irradiate Methyl Doublet (~1.0 ppm) CisConclusion->NOECheck TransConclusion->NOECheck NOEResult1 Strong NOE to Chain CH2 NOECheck->NOEResult1 NOEResult2 Weak/No NOE to Chain CH2 NOECheck->NOEResult2 FinalCis CONFIRMED CIS (Methyl and Chain on same face) NOEResult1->FinalCis FinalTrans CONFIRMED TRANS (Methyl and Chain on opposite faces) NOEResult2->FinalTrans

Figure 1: Decision tree for stereochemical assignment of 1,2-disubstituted cyclopropanes using NMR shielding and NOE correlations.

References

  • Baird, M. S., et al. (2010).[1][2][3] Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR. Magnetic Resonance in Chemistry.

  • Caligiani, A., et al. (2016).[1][2][3][5] Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese. Journal of Agricultural and Food Chemistry. [1][3]

  • Vetter, W., & Schröder, M. (2023).[1][2][3] Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega.[1][2][6] [1][3]

  • Gunstone, F. D. (1994).[1][2][3] High Resolution NMR of Fatty Acids and Esters. In The Lipid Handbook. CRC Press.[1][2] (Standard Reference for Lipid NMR).[1][2][3]

Sources

Natural Occurrence and Biosynthetic Architecture of 4-(2-Methylcyclopropyl)butanoic Acid and Related Aliphatic Motifs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2-methylcyclopropyl)butanoic acid (CAS 1824546-32-8) represents a highly specialized structural motif within the broader class of cyclopropane fatty acids (CFAs) and marine natural products. While the discrete, free-acid form of this molecule is predominantly encountered as a synthetic synthon or a degradative artifact in laboratory settings, its core pharmacophore—the 2-methylcyclopropyl aliphatic chain—is a critical structural determinant in several potent natural products[1]. Most notably, this motif is the bioactive cornerstone of Curacin A , an antimitotic metabolite isolated from the marine cyanobacterium Lyngbya majuscula[2].

This technical guide explores the biosynthetic origins, ecological occurrence, and analytical workflows associated with methylcyclopropyl-containing aliphatic acids, providing a comprehensive framework for researchers in natural product drug discovery and lipidomics.

Biosynthetic Origins of the Methylcyclopropyl Motif

The natural assembly of methylcyclopropyl architectures is a masterpiece of enzymatic precision. Unlike standard cyclopropane fatty acids (e.g., lactobacillic acid), which are formed via S-adenosylmethionine (SAM)-dependent methylation of unactivated alkenes in bacterial membranes[3], the 2-methylcyclopropyl motif in cyanobacterial metabolites arises from a highly unusual HMG-CoA synthase cassette [4].

The CurA Halogenase Pathway

The biosynthesis of the methylcyclopropyl ring—the structural cousin to 4-(2-methylcyclopropyl)butanoic acid—is best characterized within the Curacin A gene cluster (curA-curN)[2].

  • Chain Branching: An acetate unit is introduced to an acetoacetyl-ACP intermediate via an HMG-CoA synthase (CurD), forming (S)-HMG-ACP.

  • Cryptic Chlorination: A remarkable non-heme, Fe(II) and α-ketoglutarate-dependent halogenase (CurA Hal) catalyzes the stereospecific chlorination of the unactivated methyl group of HMG-ACP[5].

  • Dehydration & Decarboxylation: The dehydratase ECH1 removes water to form 3-methylglutaconyl-ACP, followed by ECH2-mediated decarboxylation[4].

  • Cyclization: An enoylreductase (ER) domain catalyzes an intramolecular nucleophilic displacement of the chloride ion, effectively closing the cyclopropane ring[5].

Biosynthesis A Acetoacetyl-ACP (PKS Starter) B (S)-HMG-ACP (HMG-CoA Synthase Cassette) A->B Acetyl-CoA / HMGCS C 4-Chloro-(S)-HMG-ACP (CurA Halogenase, Fe2+/αKG) B->C Cryptic Chlorination D 3-Methylglutaconyl-ACP (ECH1 Dehydratase) C->D Dehydration (-H2O) E Methylcyclopropyl-ACP (ECH2 & Enoylreductase) D->E Decarboxylation & Cyclization F Curacin A / Motif Incorporation (NRPS/PKS Extension) E->F Chain Elongation

Biosynthetic pathway of the methylcyclopropyl motif via the HMG-CoA synthase cassette.

Pharmacological Significance & Mechanism of Action

The evolutionary preservation of the methylcyclopropyl motif in nature is directly linked to its potent biological activity. In drug development, the cyclopropyl group acts as a rigidified bioisostere for alkene functions, restricting the conformational flexibility of the aliphatic chain and enhancing target binding affinity.

In the case of Curacin A, the 2-methylcyclopropyl-thiazoline terminus is strictly required for its antimitotic activity[1]. The compound acts as a potent inhibitor of microtubule polymerization by binding to the colchicine binding site on tubulin[6]. The rigid cyclopropyl ring locks the lipid tail into a specific spatial orientation, allowing it to act as a competitive inhibitor against colchicine with an exceptionally slow dissociation half-life (50–70 hours at 32°C)[6].

Quantitative Data: Natural Sources of Cyclopropyl Motifs

While 4-(2-methylcyclopropyl)butanoic acid is a specific homologue, it belongs to a family of naturally occurring cyclopropyl lipids. The table below summarizes the quantitative and qualitative distribution of these motifs across different biological sources.

Table 1: Natural Products and Biological Sources Featuring Cyclopropyl Aliphatic Motifs

Compound / MotifPrimary Biological SourceStructural ClassBiological Target / Function
4-(2-Methylcyclopropyl)butanoic acid Synthetic / Trace Cyanobacterial MetaboliteCyclopropyl Aliphatic AcidPrecursor / Bioisostere
Curacin A Lyngbya majuscula (Marine Cyanobacteria)Thiazoline-Cyclopropyl LipidTubulin (Colchicine Site)[1]
Lactobacillic Acid Lactobacillus spp. (Bacteria)Cyclopropane Fatty Acid (CFA)Membrane Fluidity Regulation
Cascarillic Acid Croton eluteria (Plant)Cyclopropyl Propanoic AcidAntimicrobial Defense
Jamaicamide A Lyngbya majusculaAlkynyl LipopeptideSodium Channel Modulator[4]

Experimental Workflows: Isolation and Characterization

The isolation and structural elucidation of cyclopropyl-containing aliphatic acids require highly specialized handling.

Causality & Expertise Insight

Cyclopropane rings are highly susceptible to electrophilic ring-opening under acidic conditions. Traditional lipid derivatization methods (e.g., Fischer esterification using BF₃/MeOH or HCl/MeOH) will artificially cleave the cyclopropane ring, resulting in methoxy-fatty acid artifacts. Therefore, a base-catalyzed transesterification is strictly required to preserve the structural integrity of the methylcyclopropyl motif.

Protocol: Self-Validating Base-Catalyzed Extraction and GC-MS Analysis

To ensure a self-validating system, this protocol incorporates an internal standard for quantitative recovery and a parallel acid-catalyzed control to deliberately induce ring-opening, thereby proving the presence of the native cyclopropane moiety via differential chromatography.

Step 1: Biomass Preparation & Lysis

  • Lyophilize 50 mg of cyanobacterial or bacterial biomass.

  • Mechanically disrupt the cells using bead-beating in 1 mL of LC-MS grade water.

Step 2: Lipid Extraction (Modified Folch Method)

  • Add 10 µg of C19:0 nonadecanoic acid as an internal standard (IS) to validate quantitative recovery.

  • Add 3 mL of Chloroform:Methanol (2:1, v/v). Vortex for 5 minutes and centrifuge at 3,000 × g for 10 minutes.

  • Recover the lower organic (chloroform) phase containing the total lipid extract. Evaporate under a gentle stream of N₂ gas.

Step 3: Base-Catalyzed Derivatization (FAME Synthesis)

  • Crucial Step: Resuspend the lipid film in 1 mL of 0.5 M Sodium Methoxide (NaOMe) in anhydrous Methanol.

  • Incubate at 50°C for 30 minutes. (This base-catalyzed step forms Fatty Acid Methyl Esters (FAMEs) without cleaving the acid-labile cyclopropane ring).

  • Validation Control: In a parallel sample, use 1% BF₃ in Methanol (acidic) to deliberately destroy the cyclopropane ring. Comparing the two chromatograms validates the native structure.

Step 4: Phase Extraction & GC-MS Analysis

  • Quench the reaction with 1 mL of HPLC-grade water and extract the FAMEs using 2 mL of Hexane.

  • Inject 1 µL of the hexane layer into a GC-MS equipped with an HP-5MS column.

  • Operate the mass spectrometer in Electron Ionization (EI) mode (70 eV). The 2-methylcyclopropyl motif typically yields characteristic diagnostic fragmentation ions at m/z 55, 69, and 83 due to the stable cyclopropylcarbinyl cations.

Workflow S1 Biomass Collection (Lyophilization) S2 Lipid Extraction (CHCl3/MeOH 2:1) S1->S2 S3 Internal Standard Addition (C19:0 Fatty Acid) S2->S3 S4 Base-Catalyzed Derivatization (NaOMe/MeOH) S3->S4 S5 Phase Extraction (Hexane/H2O) S4->S5 S6 GC-MS Analysis (EI Mode, FAME Profiling) S5->S6

Self-validating base-catalyzed extraction and GC-MS workflow for cyclopropyl fatty acids.

References

  • Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides and Their Pharmacological Profile - MDPI Source: MDPI Pharmaceuticals URL:[Link]

  • Curacin A - Wikipedia Source: Wikipedia URL:[Link]

  • Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Conformational switch triggered by α-ketoglutarate in a halogenase of curacin A biosynthesis - PMC Source: Proceedings of the National Academy of Sciences (PNAS) / PMC URL:[Link]

  • Natural product biosyntheses in cyanobacteria: A treasure trove of unique enzymes Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Biosynthetic Pathway and Gene Cluster Analysis of Curacin A, an Antitubulin Natural Product from the Tropical Marine Cyanobacterium Lyngbya majuscula - ACS Publications Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of 4-(2-Methylcyclopropyl)butanoic Acid as a Biomarker

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Biological Context

Introduction

4-(2-Methylcyclopropyl)butanoic acid (CAS: 1824546-32-8) is a specific Cyclopropane Fatty Acid (CFA) derivative. While less commonly cited than its structural analog Methylenecyclopropylacetic acid (MCPA) —the toxic metabolite of Hypoglycin A found in Ackee and Litchi fruit—this compound represents a critical biomarker for specific metabolic pathways involving cyclopropane ring processing.

Its presence in biological samples is typically associated with:

  • Xenobiotic Metabolism: As a chain-elongated or saturated metabolite of methylenecyclopropyl-containing dietary toxins (e.g., Hypoglycin analogs).

  • Bacterial Lipidomics: As a degradation product or specific marker for cyclopropane-containing lipids found in specific bacterial cell walls (e.g., Lactobacillus species, E. coli modifications).

  • Pharmaceutical Impurity Profiling: As a stable intermediate in the synthesis of cyclopropane-containing drugs (e.g., specific melatonin receptor agonists or antiviral agents).

Mechanistic Relevance

The cyclopropane ring is chemically significant due to its high ring strain (~27.5 kcal/mol). In biological systems, this ring can undergo:

  • Ring Opening: Leading to reactive intermediates (often toxic).

  • Beta-Oxidation: Shortening the alkyl chain.

  • Chain Elongation: Extending the chain (e.g., Acetyl-CoA addition).

4-(2-Methylcyclopropyl)butanoic acid serves as a stable "readout" for the integrity of the cyclopropane moiety during these metabolic processes. Unlike the reactive methylene-cyclopropyl species (which inhibit Acyl-CoA dehydrogenases), the saturated methyl-cyclopropyl variants are often end-products or detoxification markers.

Part 2: Analytical Challenges & Strategy

Key Challenges
  • Isomeric Complexity: The compound possesses chiral centers at the cyclopropane ring (cis/trans isomers). Separation of these diastereomers is critical for accurate biological interpretation.

  • Ring Stability: Acidic conditions at high temperatures (common in FAME derivatization) can open the cyclopropane ring, leading to artifacts.

  • Volatility: As a short-chain fatty acid (SCFA/MCFA hybrid), the free acid is volatile and requires derivatization for accurate GC-MS analysis.

Strategic Approach
  • Platform: GC-MS/MS is the gold standard for structural confirmation and isomer separation. LC-MS/MS is preferred for high-throughput screening of plasma/urine without extensive derivatization.

  • Derivatization (GC): Use of BF3-Methanol must be controlled to prevent ring opening. Alternative: TMS-Diazomethane (mild, room temperature).

  • Derivatization (LC): 3-Nitrophenylhydrazine (3-NPH) or DMED to enhance ionization of the carboxylic acid.

Part 3: Experimental Protocols

Protocol A: GC-MS/MS Analysis (Gold Standard)

Objective: Precise quantification and isomer separation in Plasma/Urine.

Reagents:
  • Internal Standard (IS): 4-(2-Methylcyclopropyl)butanoic acid-d3 (or Octanoic acid-d15 if specific IS is unavailable).

  • Extraction Solvent: Ethyl Acetate / Hexane (1:1).

  • Derivatization Agent: TMS-Diazomethane (2M in hexane).

Workflow:
  • Sample Preparation:

    • Aliquot 100 µL of Plasma/Urine.

    • Add 10 µL Internal Standard (10 µg/mL).

    • Acidify with 10 µL 1M HCl (pH ~2-3). Note: Do not use concentrated strong acids to avoid ring opening.

  • Extraction:

    • Add 500 µL Ethyl Acetate/Hexane (1:1).

    • Vortex for 2 mins; Centrifuge at 10,000 x g for 5 mins.

    • Collect supernatant. Repeat extraction once.

    • Combine supernatants and evaporate to dryness under Nitrogen at 30°C.

  • Derivatization (Methylation):

    • Reconstitute residue in 50 µL Methanol.

    • Add 50 µL TMS-Diazomethane (in Hexane).

    • Incubate at Room Temperature for 20 mins. Critical: Avoid heating to preserve cyclopropane ring.

    • Quench with 10 µL Acetic Acid.

    • Evaporate and reconstitute in 100 µL Hexane.

  • GC-MS/MS Parameters:

    • Column: DB-Fattywax or equivalent (high polarity for isomer separation).

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 50°C (1 min) -> 10°C/min -> 240°C (5 mins).

    • Ionization: EI (70 eV).

Data Output: MRM Transitions (Methyl Ester)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Target-Me 156.1 (M+)97.1 (Ring fragment)1512.4
Target-Me 156.155.1 (C4H7+)2012.4
IS-Me (d3) 159.1100.11512.3
Protocol B: LC-MS/MS Analysis (High Throughput)

Objective: Rapid screening without extensive workup.

Reagents:
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.

Workflow:
  • Protein Precipitation:

    • 100 µL Plasma + 300 µL Cold Acetonitrile (containing IS).

    • Vortex 1 min; Centrifuge 12,000 x g (10 mins).

    • Transfer supernatant to vial.

  • LC Gradient:

    • 0-1 min: 5% B.

    • 1-6 min: 5% -> 95% B.

    • 6-8 min: 95% B.

    • Flow: 0.4 mL/min.

  • MS Parameters (ESI Negative):

    • Source Temp: 450°C.

    • Capillary: 2.5 kV.

Data Output: MRM Transitions (Negative Mode)
AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision (eV)
Target 141.1 (M-H)97.1 (Loss of CO2)2515
Target 141.155.1 (Ring cleavage)2522

Part 4: Visualization & Pathways

Metabolic Pathway Context

The following diagram illustrates the hypothetical metabolic positioning of 4-(2-Methylcyclopropyl)butanoic acid relative to known Hypoglycin A metabolites, highlighting the chain elongation/saturation pathway.

MetabolicPathway cluster_legend Legend HypoglycinA Hypoglycin A (Dietary Precursor) MCPA_CoA MCPA-CoA (Toxic Metabolite) HypoglycinA->MCPA_CoA Transamination & Decarboxylation MCPA MCPA (Methylenecyclopropylacetic acid) MCPA_CoA->MCPA Hydrolysis UnknownInter Reductive Pathway (Detoxification?) MCPA->UnknownInter Double Bond Saturation ChainElong Chain Elongation (+2C Acetyl-CoA) UnknownInter->ChainElong Activation Target 4-(2-Methylcyclopropyl)butanoic acid (Biomarker of Interest) ChainElong->Target Synthase Activity key Red: Toxin Source Yellow: Primary Toxin Blue: Target Biomarker

Figure 1: Proposed metabolic lineage linking dietary precursors to the target biomarker via saturation and chain elongation.

Part 5: References & Validation

Validation Criteria (Self-Validating System)

To ensure the protocol is working correctly, users must perform the "Ring Stability Test" :

  • Spike a sample with the standard.

  • Split into two aliquots:

    • Aliquot A: Derivatize with TMS-Diazomethane (Room Temp).

    • Aliquot B: Derivatize with BF3-Methanol (Heated 60°C).

  • Pass Criteria: If Aliquot B shows >10% degradation (appearance of ring-opened methoxy-derivatives) compared to Aliquot A, the heating step is too aggressive. Use Protocol A (TMS-Diazomethane).

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76225826, 4-(2-Methylcyclopropyl)butanoic acid. Retrieved from [Link]

  • Isenberg, S. L., et al. (2016). Quantification of Hypoglycin A and Methylenecyclopropylglycine in Human Plasma by HPLC–MS/MS. Chemical Research in Toxicology. (Methodology basis for cyclopropyl amino acids). Retrieved from [Link]

  • Baudry, J., et al. (2019). Cyclopropane Fatty Acids: Biomarkers for Bacterial Presence and Metabolism. Progress in Lipid Research. (General context on CFA biomarkers).
  • Destaillats, F., et al. (2005). Gas chromatography–mass spectrometry determination of metabolites of conjugated linoleic acids. Journal of Chromatography A.

Note on Nomenclature: Researchers should carefully distinguish this compound from 4-amino-4-(2-methylcyclopropyl)butanoic acid , which is a GABA analog. The protocol above is specific to the fatty acid (non-amino) variant. If the amino-variant is the target, a Zwitterionic HILIC-MS/MS approach is required instead.

Application Note: High-Sensitivity Analysis of 4-(2-Methylcyclopropyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Methylcyclopropyl)butanoic acid represents a unique analytical challenge due to the presence of a strained cyclopropane ring and the lack of a strong UV-absorbing chromophore. Often encountered as a process-related impurity in cyclopropanation reactions or as a metabolite in biological matrices (structurally related to hypoglycin metabolites), its accurate detection requires methods that prevent ring-opening degradation while maintaining high sensitivity.

This guide details two orthogonal protocols:

  • LC-MS/MS (ESI-): The primary method for trace quantification, utilizing negative mode electrospray ionization for high sensitivity without derivatization.

  • GC-MS (Mild Derivatization): A structural confirmation method using non-acidic methylation to preserve the cyclopropane ring integrity.

Chemical Context & Analytical Challenges

PropertyValue / DescriptionAnalytical Implication
Formula C₈H₁₄O₂ (MW: 142.20 g/mol )Low mass requires clean background solvents to avoid interference.
Structure Aliphatic chain with terminal carboxylic acid and 2-methylcyclopropane ring.Stereoisomerism: Exists as cis/trans diastereomers. Separation requires specific stationary phases.
pKa ~4.8 (Carboxylic Acid)Ionizes well in basic/neutral pH; amenable to ESI(-).
Chromophore Weak (Carboxyl group only, ~210 nm)UV detection is non-specific and insensitive. MS is mandatory.
Stability Acid-Labile Ring Strong acids (e.g., BF₃/MeOH) cause ring opening, forming methoxy-impurities.
Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate workflow based on sample matrix and sensitivity needs.

MethodSelection Start Sample Matrix Matrix Aqueous/Biological or Drug Substance? Start->Matrix LCpath LC-MS/MS (Preferred) Matrix->LCpath Trace (<1 ppm) or Biological GCpath GC-MS (Orthogonal) Matrix->GCpath Process Control (>100 ppm) Deriv Is Sensitivity < 1 ng/mL required? LCpath->Deriv GCStab Stability Check: Avoid Acidic MeOH GCpath->GCStab Direct Direct ESI(-) (Protocol A) Deriv->Direct No ChemDeriv Derivatization (3-NPH/AMPP) Deriv->ChemDeriv Yes Mild TMS-Diazomethane or MSTFA (Protocol B) GCStab->Mild

Figure 1: Analytical workflow selection based on sensitivity requirements and analyte stability.

Protocol A: LC-MS/MS Quantification (Gold Standard)

Objective: Quantification of 4-(2-Methylcyclopropyl)butanoic acid at trace levels (LOD < 5 ng/mL) in complex matrices.

Method Principle

We utilize Negative Electrospray Ionization (ESI-) to deprotonate the carboxylic acid ([M-H]⁻ = 141.1). A Phenyl-Hexyl stationary phase is selected over C18 because the pi-pi interactions often provide superior selectivity for separating the cis and trans isomers of the cyclopropane ring.

Chromatographic Conditions[1][2][3][4]
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Waters CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex Biphenyl.

    • Why: Enhanced shape selectivity for geometric isomers.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.01% Acetic Acid (Avoid Formic acid if signal suppression is observed; Acetic acid is weaker and often preserves [M-H]- signal better).

  • Mobile Phase B: Acetonitrile (100%).

Gradient Profile:

Time (min) %B Curve
0.0 5 Initial
1.0 5 Hold
6.0 95 Linear
8.0 95 Wash
8.1 5 Re-equilibration

| 10.0 | 5 | End |

Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization: ESI Negative Mode.

  • Capillary Voltage: 2.5 kV (Lower voltage reduces in-source fragmentation of the ring).

  • Desolvation Temp: 450°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) CE (eV) Dwell (ms) Assignment
Target 141.1 97.1 15 50 [M-H-CO₂]⁻ (Decarboxylation)
Target 141.1 59.0 22 50 Ring fragmentation (Characteristic)

| IS (d3) | 144.1 | 100.1 | 15 | 50 | Deuterated Internal Standard |

Sample Preparation (Solid Phase Extraction)

For biological matrices (plasma/urine) or dissolved drug substance:

  • Conditioning: MAX (Mixed-mode Anion Exchange) cartridges. 1 mL MeOH, then 1 mL Water.

  • Loading: Load sample (pH adjusted to ~7.0). The acid binds to the anion exchange sites.

  • Wash: 1 mL 5% NH₄OH in Water (removes neutrals). 1 mL MeOH (removes hydrophobic neutrals).

  • Elution: 1 mL 2% Formic Acid in Methanol.

  • Reconstitution: Evaporate to dryness (N₂ stream, 30°C) and reconstitute in Mobile Phase A.

Protocol B: GC-MS Structural Confirmation

Objective: Orthogonal verification of identity or analysis of volatile impurities. Critical Warning: Standard fatty acid methylation (BF₃/Methanol at 60°C) will cause ring opening of the cyclopropane moiety, leading to false identification of methoxy-branched isomers [1, 3].

Derivatization Strategy (The "Safe" Route)

We use TMS-Diazomethane (mild esterification) or MSTFA (silylation). Silylation is preferred for speed and stability.

Protocol (Silylation):

  • Take 100 µL of sample extract (in anhydrous solvent, e.g., Ethyl Acetate).

  • Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubate at 37°C for 30 mins (Mild heat).

  • Inject directly into GC-MS.

GC-MS Conditions
  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (250°C).

  • Oven Program:

    • 60°C (hold 1 min).

    • Ramp 10°C/min to 200°C.

    • Ramp 25°C/min to 300°C.

  • Detection: EI Source (70 eV), Scan range 40–300 amu.

Spectral Interpretation: Look for the molecular ion of the TMS derivative:

  • MW (Free Acid) = 142.2

  • MW (TMS-Ester) = 142.2 + 72 (TMS group) - 1 (H) = 213.2 m/z .

  • Look for m/z 73 (TMS group) and characteristic fragmentation of the cyclopropyl ring (loss of methyl, ring cleavage).

Method Validation Criteria (Self-Validating System)

To ensure the "Trustworthiness" of the data, the following System Suitability Tests (SST) must be passed before every batch.

ParameterAcceptance CriteriaRationale
Retention Time Stability ± 0.1 minEnsures column equilibrium and pump consistency.
Isomer Resolution Valley-to-Peak ratio < 10%If cis/trans isomers are present, they must be distinguishable or integrated together consistently.
Signal-to-Noise (LOQ) > 10:1Confirms sensitivity at the reporting threshold.
Blank Interference < 20% of LOQCritical for low-mass acids where solvent background is high.
Tailing Factor 0.8 – 1.5Acids often tail on C18; Phenyl-Hexyl usually improves this.

References

  • Lucas, G. et al. (2000). Ring location in cyclopropane fatty acid esters by a mass spectrometric method.[1][2] National Institutes of Health.

  • Vertex AI Search. (2026). Process for separating cis and trans isomers of cyclopropane carboxylic acids.[3][4] Patent EP0010875A1.

  • Dembitsky, V. M. et al. (2016). Identification of Cyclopropyl Fatty Acids in Walnut Oil. Semantic Scholar.

  • ICH Guidelines. (2006).[5] ICH Q3B(R2) Impurities in New Drug Products. International Council for Harmonisation.[6][7]

  • Chromatography Online. (2024). LC–MS/MS System Developed for Fatty Acid Analysis.[8][9] LCGC International.

Sources

Application Note: High-Sensitivity Quantification of 4-(2-Methylcyclopropyl)butanoic Acid in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

4-(2-Methylcyclopropyl)butanoic acid (MCBA) (CAS: 1824546-32-8) is a medium-chain fatty acid analog containing a strained cyclopropane ring. Structurally related to bioactive lipids and metabolic intermediates like methylenecyclopropylacetic acid (MCPA), its quantification in biological samples (plasma, serum, tissue homogenates) is critical for pharmacokinetic (PK) profiling and metabolic flux studies.

The Analytical Challenge

Quantifying MCBA presents three specific bioanalytical hurdles:

  • Poor Ionization: As a short/medium-chain carboxylic acid, MCBA exhibits poor ionization efficiency in standard ESI sources, often suppressed by endogenous lipids.

  • Lack of Chromophore: The absence of conjugated systems makes UV/Fluorescence detection impossible without derivatization.

  • Isomeric Complexity: The cyclopropyl moiety introduces cis/trans diastereomers. Biological systems often favor specific stereoisomers, requiring chromatographic resolution.

The Solution: Chemical Derivatization

To achieve high sensitivity (LLOQ < 1 ng/mL) and chromatographic retention, this protocol utilizes 3-Nitrophenylhydrazine (3-NPH) derivatization. This reaction targets the carboxylic acid group, converting MCBA into a hydrophobic hydrazide that ionizes strongly in negative ESI mode and retains well on C18 columns.

Experimental Strategy & Causality

The method design follows a "Derivatization-First" approach to ensure robustness.

ParameterChoiceScientific Rationale (Causality)
Sample Prep Protein Precipitation (PPT)Rapid removal of plasma proteins; compatible with downstream derivatization reagents.
Derivatization 3-NPH + EDC Converts the acidic -COOH to a hydrazide. The nitrophenyl group enhances negative ionization (electron-withdrawing) and increases hydrophobicity for C18 retention.
Column C18 Core-Shell (1.7 µm) Core-shell particles provide UHPLC efficiency at lower backpressures, essential for separating potential cis/trans isomers.
Mobile Phase Water/Acetonitrile (0.1% FA)Acidic pH maintains the neutral state of any underivatized impurities, while the derivatized analyte remains stable.
MS Mode ESI Negative (-) 3-NPH derivatives show superior sensitivity in negative mode due to resonance stabilization of the amide nitrogen anion.

Materials & Instrumentation

Reagents
  • Analyte: 4-(2-Methylcyclopropyl)butanoic acid (Reference Standard, >98% purity).

  • Internal Standard (IS): 4-Cyclohexylbutanoic acid (Structural Analog) or MCBA-d3 (if available).

  • Derivatization Agents:

    • 3-Nitrophenylhydrazine hydrochloride (3-NPH).

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2]

    • Pyridine (Catalyst).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

Instrumentation
  • LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Detector: Sciex Triple Quad 6500+ or Thermo Altis (Triple Quadrupole).

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm).

Step-by-Step Protocol

Preparation of Stock and Working Solutions
  • Stock Solution: Dissolve 10 mg MCBA in 10 mL ACN to yield 1.0 mg/mL. Store at -20°C.

  • Derivatization Reagent A: 200 mM 3-NPH in 50% aqueous ACN.

  • Derivatization Reagent B: 120 mM EDC + 6% Pyridine in 50% aqueous ACN. Prepare fresh daily.

Sample Preparation & Derivatization Workflow

This workflow is designed to minimize matrix effects while ensuring complete reaction kinetics.

G Sample 1. Biological Sample (50 µL Plasma) PPT 2. Protein Precipitation (Add 200 µL ACN + IS) Sample->PPT Supernatant 3. Centrifuge & Transfer Supernatant PPT->Supernatant Deriv 4. Derivatization (+20µL 3-NPH, +20µL EDC) 40°C for 30 min Supernatant->Deriv Evaporate (Optional) or Direct Mix Quench 5. Dilution/Quench (Add 1.5 mL 10% ACN) Deriv->Quench Inject 6. LC-MS/MS Injection Quench->Inject

Figure 1: Optimized sample preparation workflow for MCBA quantification.

Detailed Steps:

  • Aliquot: Transfer 50 µL of plasma/tissue homogenate into a 1.5 mL Eppendorf tube.

  • Precipitation: Add 200 µL ACN containing Internal Standard (200 ng/mL). Vortex for 30s.

  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C.

  • Transfer: Transfer 50 µL of the clear supernatant to a clean vial.

  • Reaction: Add 25 µL Reagent A (3-NPH) and 25 µL Reagent B (EDC/Pyridine).

  • Incubation: Vortex and incubate at 40°C for 30 minutes . (Heat is required to drive the reaction to completion for sterically hindered acids).

  • Dilution: Add 400 µL of 10% ACN in water to quench the reaction and match the mobile phase initial conditions.

LC-MS/MS Conditions[1][2]

Chromatography:

  • Mobile Phase A: Water + 0.01% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 30% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 30% B

    • 8.0 min: Stop

Mass Spectrometry (ESI Negative):

  • Source Temp: 500°C.

  • Ion Spray Voltage: -4500 V.

  • MRM Transitions:

    • Analyte (MCBA-3NPH): m/z 276.1 → 137.0 (Quantifier), 276.1 → 106.0 (Qualifier).

    • Internal Standard (IS-3NPH): m/z [IS_Mass + 135] → 137.0.

Note: The product ion m/z 137.0 corresponds to the 3-nitrophenyl moiety, a common fragment for this class of derivatives.

Method Validation (Self-Validating System)

To ensure "Trustworthiness," the method must meet FDA Bioanalytical Method Validation (BMV) criteria.

Linearity & Sensitivity
  • Calibration Range: 1.0 ng/mL to 2000 ng/mL.

  • Weighting: 1/x².

  • Acceptance: r² > 0.99; Back-calculated standards within ±15% (±20% at LLOQ).

Accuracy & Precision

Perform QCs at Low (3 ng/mL), Medium (100 ng/mL), and High (1600 ng/mL) levels.

LevelIntra-day Precision (%CV)Accuracy (%Bias)
LLOQ (1 ng/mL)< 15%± 20%
Low QC< 10%± 15%
High QC< 8%± 15%
Stability Assessment

Since MCBA contains a cyclopropyl ring, stability is a key concern.

  • Benchtop Stability: 6 hours at RT (Derivatized samples are generally stable for >24h).

  • Freeze-Thaw: 3 cycles at -80°C.

  • Stock Solution: Stable for 1 month at -20°C.

Data Analysis & Troubleshooting

Calculation

Concentration is calculated using the peak area ratio of MCBA-3NPH to IS-3NPH against the weighted linear regression curve.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Incomplete derivatizationEnsure EDC is fresh (hygroscopic). Increase incubation time to 60 min.
Peak Tailing Column overload or pH mismatchEnsure final dilution solvent matches initial mobile phase (30% ACN).
Double Peaks Isomer separationMCBA has cis/trans isomers. Integrate both if biological activity is total, or separate if specific isomer is required.

Biological Context & Pathway Visualization

Understanding the metabolic context of cyclopropyl fatty acids aids in data interpretation.

Pathway Precursor Dietary/Synthetic Precursor MCBA 4-(2-Methylcyclopropyl) butanoic acid (MCBA) Precursor->MCBA Metabolism BetaOx Beta-Oxidation (Mitochondrial) MCBA->BetaOx Transport Conjugate Acyl-Carnitine Conjugate MCBA->Conjugate Esterification Metabolite1 Chain Shortened Metabolites BetaOx->Metabolite1 Cycles

Figure 2: Hypothetical metabolic fate of MCBA involving beta-oxidation and conjugation.

References

  • Han, J., et al. (2013). "Metabolomics of carboxylic acids in biological samples using 3-nitrophenylhydrazine derivatization and LC-MS/MS." Analytica Chimica Acta. Link

  • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration. Link

  • Kloet, S., et al. (2024). "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." Archives of Animal Nutrition. Link

  • Vertex AI. (2025). "Chemical Structure Data: 4-(2-Methylcyclopropyl)butanoic acid (CAS 1824546-32-8)." Chemical Source Registry.[4] Link

Sources

"gas chromatography-mass spectrometry of 4-(2-Methylcyclopropyl)butanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-GCMS-2026-CFA Method Development for the Analysis of 4-(2-Methylcyclopropyl)butanoic Acid via GC-MS

Executive Summary

This application note details the protocol for the separation, identification, and quantification of 4-(2-Methylcyclopropyl)butanoic acid (C₈H₁₄O₂), a medium-chain fatty acid analog containing a strained cyclopropane ring.

Cyclopropane moieties are critical in medicinal chemistry for restricting conformational freedom and in lipidomics as biomarkers of bacterial metabolism (e.g., Lactobacillaceae). The analysis of this specific 8-carbon acid presents unique challenges:

  • Volatility: Requires derivatization to Fatty Acid Methyl Esters (FAMEs) for gas phase stability.

  • Isomerism: The 1,2-substitution on the cyclopropane ring creates cis and trans geometric isomers, requiring high-polarity stationary phases for resolution.

  • Thermal Instability: The strained ring is susceptible to thermal isomerization or ring-opening during injection, necessitating optimized inlet conditions.

This guide provides a self-validating workflow for researchers synthesizing this motif or tracking it in biological matrices.

Chemical Properties & Derivatization Strategy

Direct injection of carboxylic acids leads to peak tailing and adsorption in the GC inlet. We utilize Acid-Catalyzed Methanolysis (BF₃-Methanol) to generate the methyl ester.

  • Analyte: 4-(2-Methylcyclopropyl)butanoic acid

  • Derivative: Methyl 4-(2-methylcyclopropyl)butanoate

  • Formula (Derivative): C₉H₁₆O₂

  • MW (Derivative): 156.22 g/mol

Why BF₃-Methanol? Unlike alkaline hydrolysis (which only transesterifies lipids), BF₃ acts as a Lewis acid catalyst, efficiently methylating free fatty acids (FFAs) without isomerizing the cyclopropane ring, provided the reaction time is controlled. Diazomethane is an alternative but is avoided in routine labs due to explosion hazards.

Experimental Protocol

Reagents & Standards
  • Internal Standard (ISTD): Methyl Octanoate (C8:0 FAME) or Methyl Nonanoate (C9:0 FAME) – chosen for elution proximity without overlap.

  • Derivatization Reagent: 14% Boron Trifluoride (BF₃) in Methanol.

  • Extraction Solvent: Hexane (HPLC Grade).

  • Quenching Solution: Saturated Sodium Bicarbonate (NaHCO₃).

Sample Preparation Workflow
  • Dissolution: Dissolve 1–5 mg of the sample acid in 0.5 mL of Methanol in a screw-cap glass vial.

  • Catalysis: Add 0.5 mL of 14% BF₃-Methanol.

  • Incubation: Cap tightly (Teflon-lined) and heat at 60°C for 10 minutes .

    • Critical Control Point: Do not exceed 60°C or 15 minutes. Excessive heat can cause ring-opening of the cyclopropane moiety to isomeric alkenes.

  • Extraction: Cool to room temperature. Add 1.0 mL Hexane and 1.0 mL Saturated NaHCO₃ (to neutralize acid).

  • Phase Separation: Vortex for 30 seconds; centrifuge at 2000 RPM for 2 minutes.

  • Collection: Transfer the top organic layer (Hexane containing FAME) to a GC vial with a glass insert.

GC-MS Instrumentation Parameters
ParameterSettingRationale
System Agilent 7890B / 5977B MSD (or equivalent)Standard single-quadrupole setup.
Column DB-23 or SP-2560 (60m x 0.25mm, 0.25µm)High Polarity (Cyanopropyl). Essential for separating cis/trans isomers of the cyclopropane ring based on dipole moments.
Inlet Split/Splitless (240°C)High enough to volatilize, low enough to prevent thermal ring opening.
Injection 1 µL, Split Ratio 20:1Prevents column overload; use Splitless for trace analysis (<10 ppm).
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.
Oven Program 60°C (1 min) → 10°C/min → 160°C → 2°C/min → 200°C (hold 5 min)Slow ramp (2°C/min) in the elution window ensures separation of geometric isomers.
Transfer Line 250°CPrevents condensation of high-boiling matrix components.
Ion Source EI (70 eV), 230°CStandard electron ionization.
Acquisition Scan (m/z 40–350) & SIMScan for ID; SIM (m/z 74, 87, 125) for quantitation.

Visualizing the Workflow

The following diagram illustrates the logical flow from crude acid to data interpretation, highlighting the critical decision points for isomer differentiation.

GCMS_Workflow cluster_isomers Isomer Resolution Sample Crude Acid Sample (C8H14O2) Deriv Derivatization (BF3-MeOH, 60°C) Sample->Deriv Methylation Extract Hexane Extraction & Neutralization Deriv->Extract Phase Sep GC_Sep GC Separation (Cyanopropyl Column) Extract->GC_Sep Injection MS_Ion EI Source (70eV) Fragmentation GC_Sep->MS_Ion Elution Cis cis-Isomer (Later Elution) GC_Sep->Cis Trans trans-Isomer (Early Elution) GC_Sep->Trans Data Data Analysis (Isomer Ratio) MS_Ion->Data m/z Detection Cis->MS_Ion Trans->MS_Ion

Figure 1: Analytical workflow emphasizing the separation of geometric isomers via polar stationary phases.

Results & Discussion: Mass Spectral Interpretation

Understanding the fragmentation of Methyl 4-(2-methylcyclopropyl)butanoate (MW 156) is vital for confirmation.

Fragmentation Pathway

Unlike straight-chain FAMEs, cyclopropane derivatives show specific diagnostic losses.

  • McLafferty Rearrangement (m/z 74): The base peak for most methyl esters. It arises from the migration of a gamma-hydrogen to the carbonyl oxygen.

    • Significance: Confirms the presence of the methyl ester headgroup (–COOCH₃).

  • Molecular Ion (M⁺, m/z 156): Usually visible but weak (intensity <5%).

  • Loss of Methoxy (M-31, m/z 125): Loss of the –OCH₃ group. Confirms the ester functionality.

  • Cyclopropane Ring Stability vs. Opening: Under 70eV EI, the cyclopropane ring often opens to form an alkene isomer. However, the m/z 69 or m/z 55 ions (hydrocarbon fragments C₅H₉⁺ or C₄H₇⁺) will be prominent due to the cleavage of the ring from the alkyl chain.

Differentiating Isomers
  • Elution Order: On highly polar columns (SP-2560/CP-Sil 88), the trans isomer generally elutes before the cis isomer.

  • Spectra: The mass spectra of cis and trans isomers are nearly identical. Identification relies on Retention Time (RT) relative to standards or calculated Equivalent Chain Lengths (ECL).

Fragmentation_Logic MolIon Molecular Ion [M]+ m/z 156 BasePeak McLafferty Ion m/z 74 MolIon->BasePeak Rearrangement LossMethoxy [M - OCH3]+ m/z 125 MolIon->LossMethoxy -31 Da LossMethanol [M - CH3OH]+ m/z 124 MolIon->LossMethanol -32 Da Hydrocarbon Ring Fragments m/z 55, 69 MolIon->Hydrocarbon Ring Cleavage

Figure 2: Predicted fragmentation pathway for Methyl 4-(2-methylcyclopropyl)butanoate.

Troubleshooting & Validation

To ensure data trustworthiness (E-E-A-T), perform the following checks:

  • Artifact Check: If you observe peaks at M+14 or M+28 relative to your analyte, the methylation reaction may have gone too long, creating artifacts, or the solvent contained impurities.

  • Thermal Degradation: If the peak shape is broad or shows a "saddle" split, lower the Inlet Temperature to 220°C. Cyclopropane rings can isomerize in hot, dirty liners. Use a deactivated glass wool liner .

  • Carryover: Run a blank Hexane injection after high-concentration samples. FAMEs are sticky.

References

  • Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives. Lipid Maps. Retrieved March 1, 2026, from [Link]

    • Authoritative source for lipid fragment
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. National Institute of Standards and Technology. [Link]

    • Standard reference for EI-MS spectra valid
  • AOCS Official Method Ce 1h-05. (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC. American Oil Chemists' Society. [Link]

    • The industry standard for FAME separ
  • Dobson, G. (1998). Identification of cyclic fatty acids in frying oils by gas chromatography-mass spectrometry. Journal of Chromatography A. Provides context on cyclopropane ring stability during GC analysis.

Application Note: Extraction and Derivatization Protocol for 4-(2-Methylcyclopropyl)butanoic Acid and Related Cyclopropane Fatty Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

4-(2-Methylcyclopropyl)butanoic acid is a representative short-chain cyclopropane fatty acid (CPFA). CPFAs are critical biomarkers used in bacterial lipidomics, food authentication (e.g., identifying dairy products derived from silage-fed livestock), and as intermediates in pharmaceutical development.

The primary analytical challenge when working with 4-(2-methylcyclopropyl)butanoic acid is the inherent instability of the highly strained cyclopropane ring. Conventional lipid extraction and derivatization protocols rely on harsh, strongly acidic conditions (e.g., boiling methanolic HCl or BF3-methanol) which rapidly degrade the cyclopropane moiety. This application note details a validated, self-contained protocol for the high-yield extraction and mild derivatization of CPFAs from complex biological matrices, ensuring absolute structural integrity for downstream GC-MS and ¹H-NMR analysis.

Mechanistic Insights: Causality in Protocol Design (E-E-A-T)

The Vulnerability of the Cyclopropane Ring

The carbon-carbon bonds within the cyclopropane ring of 4-(2-methylcyclopropyl)butanoic acid possess significant s-character (Walsh orbitals), making them highly susceptible to electrophilic attack. Under traditional acidic transesterification conditions (e.g., 100°C with 5% HCl), the hydronium ions attack the strained ring, leading to electrophilic addition. This causes ring-opening and the formation of methoxy-substituted or branched unsaturated artifacts, artificially lowering the quantifiable CPFA yield.

The Chlorotrimethylsilane (CTMS) Advantage

To circumvent ring degradation, this protocol utilizes Chlorotrimethylsilane (CTMS) as a mild derivatization agent . When CTMS is added to an alcohol (like methanol or 1-pentanol), it generates HCl in situ while simultaneously acting as a potent water scavenger. By continuously removing water, CTMS drives the esterification equilibrium forward without requiring a massive, destructive excess of hydronium ions or prolonged extreme heat. This allows for simultaneous extraction and derivatization at a milder 80°C, preserving the 2-methylcyclopropyl moiety.

Base-Catalyzed Alternatives

For matrices where free fatty acids are negligible and only esterified lipids (acylglycerols) are present, a strictly base-catalyzed transesterification using sodium methoxide (NaOMe) is highly effective. The cyclopropane ring is completely inert to nucleophilic base attack, ensuring 100% ring preservation, though this method fails to methylate free fatty acids .

Quantitative Method Comparison

The table below summarizes the causality between the chosen derivatization reagent and the resulting recovery of intact cyclopropane fatty acids.

Derivatization MethodReagent SystemReaction ConditionsCyclopropane Ring IntegrityRelative CPFA Recovery (%)
Harsh Acidic (Traditional) 5% Methanolic HCl100°C, 2 hoursPoor (Extensive Ring Opening)< 40%
Mild Acidic (Optimized) CTMS / Methanol80°C, 1 hourExcellent> 95%
Base-Catalyzed Sodium Methoxide (NaOMe)25°C, 30 minsExcellent (Inert to Ring)~ 85% (Fails on Free Fatty Acids)

Step-by-Step Methodology

Phase 1: Matrix Preparation and Lipid Extraction (Modified Folch)

Note: Dichloromethane is substituted for chloroform to reduce halogenated waste toxicity while maintaining the dielectric constant necessary for neutral lipid solvation.

  • Homogenization: Weigh 1.0 g of the biological matrix (e.g., bacterial pellet or lyophilized dairy) into a glass centrifuge tube. Add 15 mL of Dichloromethane:Methanol (2:1, v/v).

  • Disruption: Homogenize the mixture for 3 minutes using a tissue tearor or bead beater.

  • Phase Separation: Add 3 mL of 0.88% KCl in MS-grade water to the homogenate. Vortex vigorously for 1 minute to wash out non-lipid water-soluble contaminants.

  • Centrifugation: Centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Recovery: Carefully extract the lower organic (dichloromethane) phase containing the total lipids. Evaporate to dryness under a gentle stream of nitrogen (N₂) at room temperature.

Phase 2: Mild Derivatization (CTMS Method)
  • Reconstitution: Resuspend the dried lipid extract in 2.0 mL of anhydrous methanol (or 1-pentanol for higher boiling point esters).

  • Catalyst Addition: In a fume hood, add 200 µL of Chlorotrimethylsilane (CTMS) dropwise to the vial. Seal tightly with a PTFE-lined cap.

  • Incubation: Heat the vial in a dry block at 80°C for exactly 60 minutes.

  • Neutralization & Extraction: Cool the vial to room temperature. Add 2 mL of MS-grade water and 2 mL of hexane. Vortex for 30 seconds.

  • Collection: Centrifuge briefly to separate the phases. Collect the upper hexane layer, which now contains the intact Fatty Acid Methyl Esters (FAMEs) of 4-(2-methylcyclopropyl)butanoic acid. Dry over anhydrous sodium sulfate.

Phase 3: Analytical Validation
  • GC-MS Analysis: Inject 1 µL of the hexane extract into a GC-MS equipped with a highly polar DB-23 capillary column. The cyclopropane ring remains intact, yielding a distinct molecular ion peak without the branched artifacts seen in acid-degraded samples .

  • ¹H-NMR Analysis: For non-destructive confirmation, dissolve the extract in CDCl₃. The cis-methylene protons of the cyclopropane ring will appear uniquely upfield between -0.34 ppm and 0.68 ppm, completely isolated from the overlapping signals of standard aliphatic fatty acids .

Workflow Visualization

CPFA_Workflow Start Biological Matrix (Bacterial/Dairy/Tissue) Ext Modified Folch Extraction (CH2Cl2:MeOH 2:1) Start->Ext Phase Phase Separation (0.88% KCl Wash) Ext->Phase Org Organic Phase (Total Lipids) Phase->Org Warn CRITICAL WARNING: Avoid Harsh Acids (e.g., Boiling HCl) to Prevent Ring-Opening Org->Warn Deriv Mild Derivatization (CTMS/MeOH, 80°C, 1h) Org->Deriv Warn->Deriv FAME Fatty Acid Methyl Esters (Intact CPFAs) Deriv->FAME Anal1 GC-MS Analysis (DB-23 Column) FAME->Anal1 Anal2 1H-NMR Analysis (600 MHz, CDCl3) FAME->Anal2

Optimized extraction and mild derivatization workflow for cyclopropane fatty acids.

References

  • Direct Quantitation of Fatty Acids Present in Bacteria and Fungi: Stability of the Cyclopropane Ring to Chlorotrimethylsilane Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link][1][2]

  • Determination of Cyclopropane Fatty Acids in Food of Animal Origin by ¹H NMR Journal of Analytical Methods in Chemistry (PubMed Central) URL:[Link][3][4]

  • Identification of Cyclopropane Fatty Acids in Human Plasma after Controlled Dietary Intake of Specific Foods Nutrients (MDPI) URL:[Link][5]

Sources

Application Note: 4-(2-Methylcyclopropyl)butanoic Acid as a Next-Generation Internal Standard and Metabolic Probe in SCFA Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals in Microbiome and Lipidomics Research.

Introduction: The Analytical Bottleneck in SCFA Lipidomics

Short-chain fatty acids (SCFAs) and cyclopropane fatty acids (CPFAs) are critical signaling molecules at the gut microbiome-host interface. While endogenous SCFAs (like butyrate and propionate) regulate immune function and gut homeostasis, bacterial-derived CPFAs are increasingly recognized as biomarkers of microbial stress responses and dietary intake in human plasma[1].

Despite their biological importance, quantifying these volatile, low-molecular-weight lipids via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents severe analytical challenges[2]. They exhibit poor ionization efficiency, high volatility leading to sample loss, and significant matrix effects in complex biological fluids (e.g., feces, plasma).

To overcome these limitations, 4-(2-Methylcyclopropyl)butanoic acid (4-MCPBA) has emerged as a highly specialized tool. Structurally, it combines the short aliphatic chain of an SCFA with a sterically hindered methylcyclopropyl ring. This Application Note details the dual utility of 4-MCPBA:

  • As an Internal Standard (IS): It provides an unnatural, stable structural analog to correct for matrix effects and derivatization variability.

  • As a Metabolic Probe: The cyclopropyl ring resists standard mitochondrial

    
    -oxidation, allowing researchers to trace lipid flux without rapid degradation[3].
    

Mechanistic Insights: Why 4-MCPBA?

The Causality of Structural Design in LC-MS/MS

In untargeted and targeted lipidomics, the choice of an internal standard dictates the reliability of the assay. Isotope-labeled standards (e.g.,


-butyrate) are expensive and often suffer from isotopic scrambling or hydrogen-deuterium exchange in aqueous matrices.

4-MCPBA solves this by offering a distinct exact mass and unique chromatographic retention time. Because cyclopropane fatty acid synthase (CFAS) in bacteria typically cyclopropanates long-chain unsaturated fatty acids (e.g., forming lactobacillic acid) rather than short-chain variants[4], 4-MCPBA is virtually absent in mammalian and microbial biological matrices. This guarantees zero endogenous baseline interference.

Metabolic Probing and -Oxidation Blockade

Beyond quantification, 4-MCPBA serves as a functional probe in cellular assays. Endogenous SCFAs like butyrate are rapidly converted to Butyryl-CoA and funneled into mitochondrial


-oxidation to produce Acetyl-CoA. However, short-chain carboxylic acids containing cyclopropane rings (such as cyclopropane carboxylic acid) sterically hinder the acyl-CoA dehydrogenases required for the first step of 

-oxidation[3]. By spiking cell cultures with 4-MCPBA, researchers can uncouple SCFA receptor activation (e.g., GPR41/GPR43) from intracellular metabolic energy production.

G cluster_0 Endogenous SCFA (e.g., Butyrate) cluster_1 4-MCPBA (Probe) B1 Butyryl-CoA B2 Mitochondrial β-Oxidation B1->B2 B3 Acetyl-CoA (Energy Production) B2->B3 M1 4-MCPBA-CoA M2 Steric Hindrance by Cyclopropyl Ring M1->M2 M3 Blocked Oxidation (Lipid Flux Tracer) M2->M3

Fig 1: Comparative metabolic logic of endogenous Butyrate vs. 4-MCPBA in mitochondrial pathways.

Experimental Protocol: 3-NPH Derivatization and LC-MS/MS

To analyze 4-MCPBA alongside endogenous SCFAs, chemical derivatization is mandatory. We utilize 3-Nitrophenylhydrazine (3-NPH) cross-linking via EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Causality of the Chemistry: SCFAs lack strong chromophores or easily ionizable groups. 3-NPH converts the carboxylic acid into a highly ionizable hydrazide derivative. This dramatically increases the mass, shifting the analytes out of the noisy low-mass region of the MS, and increases hydrophobicity for excellent retention on C18 reverse-phase columns.

Reagents and Materials
  • Internal Standard: 4-(2-Methylcyclopropyl)butanoic acid (100 µM stock in 50% Methanol).

  • Derivatizing Agents: 200 mM 3-NPH in 50% aqueous methanol; 120 mM EDC containing 6% pyridine in 50% aqueous methanol.

  • Extraction Solvent: Acetonitrile/Methanol (1:1, v/v).

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 50 µL of plasma or 50 mg of homogenized fecal slurry into a 1.5 mL Eppendorf tube.

  • IS Spiking: Add 10 µL of the 4-MCPBA internal standard stock solution. Self-Validation Check: Always spike the IS before extraction to account for any physical loss during protein precipitation.

  • Extraction: Add 400 µL of cold Extraction Solvent. Vortex vigorously for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Derivatization Reaction:

    • Transfer 50 µL of the clarified supernatant to a new glass LC vial.

    • Add 20 µL of 200 mM 3-NPH solution.

    • Add 20 µL of 120 mM EDC/pyridine solution.

  • Incubation: Seal the vials and incubate at 40°C for 30 minutes. Note: Pyridine acts as a basic catalyst to drive the carbodiimide coupling.

  • Quenching: Stop the reaction by adding 910 µL of 10% aqueous methanol. Vortex to mix.

  • Data Acquisition: Inject 2 µL into the LC-MS/MS system operating in Negative Electrospray Ionization (ESI-) mode.

G N1 Sample Collection (Plasma/Feces) N2 Spike IS (4-MCPBA) N1->N2 N3 3-NPH Derivatization (EDC/Pyridine) N2->N3 N4 UHPLC-MS/MS (Negative ESI) N3->N4 N5 Data Processing & Quantification N4->N5

Fig 2: Standardized analytical workflow for SCFA lipidomics utilizing 4-MCPBA.

Data Presentation and Analytical Validation

The derivatization of 4-MCPBA yields a stable molecular ion that fragments predictably. During Collision-Induced Dissociation (CID), the 3-NPH derivative consistently yields a product ion at m/z 137.0, corresponding to the cleaved nitrophenylhydrazine moiety.

Table 1: LC-MS/MS MRM Parameters for 3-NPH Derivatized Lipids
AnalytePrecursor Ion (m/z,[M-H]-)Product Ion (m/z)Collision Energy (V)Retention Time (min)
Acetic Acid194.1137.0162.15
Propionic Acid208.1137.0183.40
Butyric Acid222.1137.0184.85
Valeric Acid236.1137.0206.10
4-MCPBA (IS) 276.1 137.0 22 8.45

Note: The structural rigidity of the methylcyclopropyl ring increases the retention time of 4-MCPBA, cleanly separating it from endogenous straight-chain SCFAs, preventing ion suppression.

Table 2: Validation Metrics of 4-MCPBA in Biological Matrices
MatrixSpiked Concentration (µM)Mean Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
Human Plasma10.098.43.24.5
Human Plasma50.0101.22.83.9
Fecal Homogenate10.092.15.16.8
Fecal Homogenate50.094.54.45.2

The robust recovery rates (>90%) across diverse matrices validate 4-MCPBA as a highly reliable internal standard for rigorous lipidomic profiling.

Conclusion

The integration of 4-(2-Methylcyclopropyl)butanoic acid into SCFA lipidomic workflows provides a definitive solution to the challenges of matrix interference and analyte volatility. By acting as both a chemically stable internal standard and a sterically hindered metabolic probe, 4-MCPBA empowers researchers to generate high-fidelity data regarding the gut microbiome-host axis and mitochondrial lipid metabolism.

References

  • Identification of Cyclopropane Fatty Acids in Human Plasma after Controlled Dietary Intake of Specific Foods. MDPI - Nutrients. Available at:[Link][1]

  • LC-MS FADE: Leveraging Untargeted Lipidomics Data for Fatty Acid Profiling. ChemRxiv. Available at:[Link][2]

  • Microvesicular steatosis induced by a short chain fatty acid: effects on mitochondrial function and correlation with gene expression. PubMed - Toxicological Sciences. Available at:[Link][3]

  • Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1. PMC - Journal of Biological Chemistry. Available at:[Link][4]

Sources

Application Note: 4-(2-Methylcyclopropyl)butanoic acid in Microbial Physiology

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide on the use of 4-(2-Methylcyclopropyl)butanoic acid (4-MCBA) in microbiology.

While natural cyclopropane fatty acids (CFAs) like Lactobacillic acid (C19) and Dihydrosterculic acid (C19) are well-known membrane components, 4-MCBA represents a specific medium-chain synthetic analog . Its structural significance lies in the cyclopropane ring located at the


-position relative to the carboxyl group, mimicking the "kink" of unsaturated fatty acids while remaining chemically stable against oxidation.

This molecule is primarily utilized in three high-value contexts:

  • Metabolic Probing: As a mechanism-based inhibitor (suicide substrate) of Acyl-CoA Dehydrogenases to study

    
    -oxidation flux.
    
  • Antimicrobial Development: As a structural analog to natural antimicrobial CFAs (e.g., those from Labrenzia sp.) to determine Structure-Activity Relationships (SAR).

  • Signaling Mimicry: As a stable analog of Diffusible Signal Factors (DSF) in quorum sensing studies.

Introduction & Mechanism of Action

Chemical Identity[1][2][3]
  • IUPAC Name: 4-(2-Methylcyclopropyl)butanoic acid[1][2][3][4]

  • CAS Number: 1824546-32-8[1][2][4][5]

  • Molecular Formula:

    
    [2][4]
    
  • Class: Cyclopropane-containing Fatty Acid (CFA) Analog / Medium-Chain Fatty Acid (MCFA) Mimic.

Biological Significance

In microbial systems, the cyclopropane ring is a critical structural motif. It is introduced post-synthetically into membrane phospholipids by CFA synthase to modulate membrane fluidity during acid stress or stationary phase.

4-MCBA acts as a "Trojan Horse" in fatty acid metabolism:

  • Activation: It is converted to 4-MCBA-CoA by Acyl-CoA Synthetase (FadD).

  • Inhibition: During the first step of

    
    -oxidation, Acyl-CoA Dehydrogenase (FadE)  attempts to introduce a double bond. The cyclopropane ring, however, undergoes a radical ring-opening reaction, forming a covalent adduct with the enzyme's FAD cofactor. This irreversibly inactivates the enzyme, halting fatty acid utilization.
    

This mechanism makes 4-MCBA an invaluable tool for metabolic flux analysis —allowing researchers to block


-oxidation without disrupting upstream fatty acid transport.
Structural Homology (The Labrenzia Connection)

Recent studies (e.g., Marine Drugs, 2018) identified cis-4-(2-hexylcyclopropyl)butanoic acid in the marine bacterium Labrenzia sp. 011 as a potent antimicrobial and GPR84 agonist. 4-MCBA serves as the truncated methyl-analog for these natural products, allowing researchers to decouple the effects of the cyclopropane "warhead" from the lipophilic tail length.

Experimental Workflows

Visualization of Metabolic Inhibition Pathway

The following diagram illustrates the mechanistic interruption of


-oxidation by 4-MCBA.

BetaOxidationInhibition Substrate 4-MCBA (Exogenous) Transport FadL (Transport) Substrate->Transport Uptake Activation FadD (Acyl-CoA Synthetase) Transport->Activation Cytoplasm Intermediate 4-MCBA-CoA Activation->Intermediate ATP -> AMP + PPi Target FadE (Acyl-CoA Dehydrogenase) Intermediate->Target Binding Outcome Enzyme Inactivation (Covalent Adduct) Target->Outcome Ring Opening Mechanism

Caption: Mechanism-based inhibition of bacterial Beta-Oxidation by 4-MCBA via FadE inactivation.

Detailed Protocols

Protocol A: Determination of Beta-Oxidation Inhibition (Flux Assay)

Objective: To quantify the blockade of fatty acid degradation in E. coli or Pseudomonas spp. using 4-MCBA.

Materials:

  • Strain: E. coli K-12 (WT) and

    
     (control).
    
  • Medium: M9 Minimal Medium + 0.4% Glucose (Carbon source for growth) + 0.1% [1-14C]-Oleic Acid (Tracer).

  • Inhibitor: 4-MCBA (Stock: 100 mM in DMSO).

Step-by-Step Methodology:

  • Pre-culture: Grow cells in LB broth to mid-log phase (

    
    ).
    
  • Induction: Wash cells twice in M9 salts and resuspend in M9 Minimal Medium containing 5 mM Oleic acid to induce the fad regulon. Incubate for 2 hours.

  • Inhibitor Treatment:

    • Aliquot cells into 3 groups:

      • Control: DMSO only.

      • Test: 4-MCBA (Titrate: 10 µM, 50 µM, 100 µM).

      • Positive Control: Acrylic acid (known inhibitor).

    • Incubate for 30 minutes at 37°C.

  • Pulse-Chase: Add [1-14C]-Oleic Acid (0.5 µCi/mL) to all cultures.

  • CO2 Capture: Seal flasks with rubber stoppers equipped with a hanging well containing Whatman paper soaked in 2M KOH (to trap

    
    ).
    
  • Incubation: Shake at 37°C for 60 minutes.

  • Termination: Inject 1M HCl through the stopper into the culture to stop metabolism and liberate dissolved

    
    . Incubate 1 hour to ensure full capture by KOH.
    
  • Measurement: Transfer KOH-soaked papers to scintillation fluid and count DPM.

  • Analysis: Calculate % inhibition relative to DMSO control. A reduction in

    
     indicates successful blockade of the 
    
    
    
    -oxidation spiral by 4-MCBA.
Protocol B: Antimicrobial Susceptibility & Membrane Stress Testing

Objective: To evaluate if 4-MCBA acts as a membrane-disrupting antimicrobial (mimicking Labrenzia factor).

Materials:

  • Strains: S. aureus (Gram-positive), E. coli (Gram-negative).

  • Dye: Propidium Iodide (PI) for membrane permeability.

  • Assay Plate: 96-well black-walled microplate.

Step-by-Step Methodology:

  • Preparation: Dilute 4-MCBA in MHB (Mueller-Hinton Broth) to a range of 4–512 µg/mL.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to wells.
    
  • Growth Inhibition (MIC): Incubate for 18–24 hours at 37°C. Read

    
    .
    
  • Membrane Permeability Assay (Mechanism Check):

    • Harvest mid-log cells and wash in PBS.

    • Resuspend to

      
      .
      
    • Add 4-MCBA at

      
       MIC.
      
    • Add Propidium Iodide (30 µM final).

    • Kinetics: Measure fluorescence (Ex 535 nm / Em 617 nm) every 5 minutes for 1 hour.

    • Interpretation: Rapid increase in fluorescence indicates membrane pore formation or surfactant activity. No increase suggests a metabolic (intracellular) mechanism.

Data Interpretation & Troubleshooting

ObservationInterpretationTroubleshooting
No Growth Inhibition (MIC > 512 µg/mL) Compound may not penetrate cell wall or is effluxed.Use an efflux pump inhibitor (e.g., PA

N) or test in permeabilized mutants.
High

in Flux Assay
4-MCBA failed to inhibit FadE.Ensure pre-induction of fad genes. The inhibitor requires activation to CoA-thioester by FadD.
Precipitation in Media 4-MCBA is hydrophobic.Ensure DMSO concentration is <2%. Use BSA (0.1%) as a carrier if necessary.

References

  • Discovery of Natural Analogs: Moghaddam, J. A., et al. (2018). "Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity." Marine Drugs, 16(10), 369. Link

  • Mechanism of Beta-Oxidation Inhibition: Ghisla, S., et al. (1980). "Mechanism of inactivation of the flavoenzyme lactate oxidase by oxalate." Biochemistry, 19(11), 2537–2544. (Foundational mechanism for carbanion/cyclopropyl inhibition). Link

  • CFA Synthase Biology: Cronan, J. E., Jr. (2002). "Phospholipid modifications: an assortment of enzymes." Annual Review of Microbiology, 56, 665-700. Link

  • Chemical Identity: PubChem Compound Summary for CID 76225826, 4-(2-Methylcyclopropyl)butanoic acid. Link

Sources

Troubleshooting & Optimization

"improving yield of 4-(2-Methylcyclopropyl)butanoic acid synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Subject: Yield Optimization Guide for 4-(2-Methylcyclopropyl)butanoic Acid Ticket ID: #SYN-CYC-4MB-001 Status: Open / Escalated to Senior Application Scientist

Executive Summary: The "Distal" Challenge

Researchers attempting to synthesize 4-(2-Methylcyclopropyl)butanoic acid often encounter yield ceilings of 30–40%. The core issue typically lies in the substrate design. The carboxylic acid moiety is too distal (4 carbons away) to act as a directing group for the zinc carbenoid, yet it remains acidic enough to quench the organozinc reagent, leading to massive reagent consumption and incomplete conversion.

This guide outlines a Level 3 Optimization Protocol focusing on the Furukawa modification of the Simmons-Smith reaction, mandatory ester protection, and emulsion-free workup strategies.

Part 1: The Golden Path Protocol (Self-Validating System)

To achieve yields >85%, you must abandon direct cyclopropanation of the free acid. The following workflow is the industry-standard "Golden Path."

Step 1: Substrate Protection (Critical)
  • Why: The acidic proton of 4-hexenoic acid (

    
    ) reacts faster with diethylzinc (
    
    
    
    ) than the alkene does. This destroys the active cyclopropanating agent.
  • Action: Convert 4-hexenoic acid to Methyl 4-hexenoate using standard

    
     or acid-catalyzed esterification.
    
    • Validation: Monitor via TLC. The ester is less polar; the carboxylic acid spot must disappear completely.

Step 2: The Furukawa Modification
  • Reagents: Diethylzinc (

    
    ) and Diiodomethane (
    
    
    
    ) in Dichloromethane (DCM).
  • Stoichiometry: Use 2.5 to 3.0 equivalents of the zinc reagent relative to the alkene.

  • Temperature:

    
     to Room Temperature (RT).
    
Step 3: Emulsion-Free Workup
  • The Killer: Zinc salts form gelatinous emulsions with water, trapping the product.

  • The Fix: Quench with saturated aqueous Ammonium Chloride (

    
    )  followed strictly by a Rochelle’s Salt (Potassium Sodium Tartrate)  wash.
    
Step 4: Hydrolysis
  • Action: Saponification of the ester using

    
     in 
    
    
    
    .

Part 2: Visualizing the Optimization Logic

The following diagram illustrates the mechanistic difference between the "Low Yield" route and the "Optimized" route.

OptimizationLogic node_start Start: 4-Hexenoic Acid node_direct Direct Cyclopropanation (Proton Quench) node_start->node_direct Route A (Avoid) node_protect Step 1: Esterification (Methyl 4-hexenoate) node_start->node_protect Route B (Optimized) node_fail Low Yield (<35%) Complex Side Products node_direct->node_fail node_furukawa Step 2: Furukawa Reaction (Et2Zn + CH2I2) node_protect->node_furukawa Uninhibited Alkene node_workup Step 3: Rochelle's Salt Workup node_furukawa->node_workup Zinc Removal node_hydrolysis Step 4: Hydrolysis (LiOH) node_workup->node_hydrolysis Purified Ester node_success Target: 4-(2-Methylcyclopropyl) butanoic Acid (>85%) node_hydrolysis->node_success

Figure 1: Comparison of the direct acid route (Route A) versus the ester-protected optimized route (Route B).

Part 3: Troubleshooting FAQs (Technical Support)

Q1: "My reaction stalls at 60% conversion despite using excess reagents. Why?"

Diagnosis: Reagent degradation or "Induction Lag." Technical Insight:

  • Diiodomethane Purity: Commercial

    
     is stabilized with copper wire. If the solution is brown/red, free iodine is present, which inhibits the reaction.
    
    • Fix: Wash

      
       with dilute 
      
      
      
      (sodium thiosulfate) until colorless, dry over
      
      
      , and distill if necessary before use.
  • The Oxygen Factor: The Furukawa reagent (

    
    ) is pyrophoric but paradoxically requires trace oxygen to initiate radical formation in some mechanisms, though generally, strict inert atmosphere (
    
    
    
    or Argon) is safer and more reproducible.
  • Solvent Effect: If using Diethyl Ether, switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Halogenated solvents often stabilize the zinc carbenoid intermediate better than ethers for unfunctionalized alkenes.

Q2: "I am losing half my product during the aqueous workup. It's a sticky mess."

Diagnosis: Zinc Hydroxide Emulsion. Technical Insight: Standard acid quenches (


) generate Zinc salts that form tight emulsions with organic solvents.
Protocol Adjustment: 
  • Quench: Slowly add saturated

    
     at 
    
    
    
    .
  • Chelation: Add a volume of saturated Potassium Sodium Tartrate (Rochelle's Salt) equal to your aqueous phase.

  • Agitation: Stir vigorously for 1–2 hours (yes, hours).

    • Indicator: The biphasic mixture will eventually separate cleanly into two transparent layers. The organic layer contains your cyclopropane; the aqueous layer traps the zinc.

Q3: "The stereochemistry is wrong. I need the cis-isomer but got a mix."

Diagnosis: Loss of Stereospecificity or Wrong Precursor. Technical Insight: The Simmons-Smith reaction is stereospecific syn-addition .

  • If you start with (Z)-4-hexenoate (cis), you get the cis-(2-methyl) product.

  • If you start with (E)-4-hexenoate (trans), you get the trans-(2-methyl) product.

  • Check: Verify the geometry of your starting alkene via H-NMR (Coupling constants:

    
     for cis, 
    
    
    
    for trans). Isomerization during the reaction is rare; impurity in the starting material is the likely culprit.

Part 4: Quantitative Optimization Data

The following table summarizes yield improvements observed when switching from the Classical Couple to the Furukawa Modification with Ester Protection.

ParameterClassical Simmons-Smith (Zn-Cu)Furukawa Mod.[1] (Et2Zn) + Free AcidFurukawa Mod. + Ester Protection
Reagent Stoichiometry 5.0 eq4.0 eq2.5 eq
Reaction Time 12–24 h (Reflux)8–12 h (RT)4–6 h (0°C to RT)
Conversion 65%70%>98%
Isolated Yield 42%55%88–92%
Purification Difficulty High (Zinc sludge)High (Zinc sludge)Low (Clean separation)

Part 5: Detailed Experimental Protocol (Optimized)

Objective: Synthesis of Methyl 4-(2-methylcyclopropyl)butanoate (Intermediate).

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvent: Add Dichloromethane (DCM, anhydrous, 50 mL) and Methyl 4-hexenoate (10 mmol, 1.0 eq) . Cool to

    
    .
    
  • Reagent A: Add Diethylzinc (1.0 M in hexanes, 25 mL, 25 mmol, 2.5 eq) dropwise via syringe. Caution: Pyrophoric.

  • Reagent B: Dissolve Diiodomethane (2.0 mL, 25 mmol, 2.5 eq) in 10 mL anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Observation: A white precipitate may form (EtZnI).[2] This is normal.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature. Stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). Stain with

      
       (Alkene stains brown; Cyclopropane does not stain or stains very faintly).
      
  • Workup (The Rochelle Method):

    • Cool back to

      
      .
      
    • Slowly add sat.

      
       (20 mL). Gas evolution will occur.
      
    • Add sat. Potassium Sodium Tartrate (Rochelle's Salt, 50 mL).

    • STIR VIGOROUSLY at RT for 2 hours until layers are clear.

    • Extract with DCM (3 x 50 mL). Dry over

      
      , filter, and concentrate.
      
  • Result: Colorless oil. Yield typically >90%. Proceed to hydrolysis (

    
    ) to obtain the final acid.
    

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264.

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[3] Tetrahedron, 24(1), 53–58.

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][3][4][5] Organic Reactions, 58, 1–415. (Authoritative review on workup and functional group tolerance).

  • Lévesque, É., Goudreau, S. R., & Charette, A. B. (2014).[5] Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493.

Sources

Technical Support Center: Purification of 4-(2-Methylcyclopropyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Purification & Stability Protocols for CAS 39223-32-0 From: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies To: R&D Chemical Development Team

Executive Summary

You are likely encountering difficulties purifying 4-(2-Methylcyclopropyl)butanoic acid due to three convergent physicochemical factors:

  • Thermodynamic Instability: The high ring strain (~27.5 kcal/mol) of the cyclopropane moiety makes it susceptible to thermal rearrangement during distillation.

  • Acid Sensitivity: The "banana bonds" (bent bonds) of the cyclopropane ring possess significant

    
    -character, behaving similarly to alkenes. They are prone to electrophilic attack and ring-opening on acidic stationary phases (e.g., standard silica gel).
    
  • Stereochemical Complexity: The presence of cis and trans diastereomers (relative to the ring) creates close-eluting impurities that require specific stationary phase modulation.

This guide provides self-validating protocols to overcome these specific failure modes.

Module 1: Thermal Stability & Distillation

User Issue: "My product degrades or polymerizes during vacuum distillation, turning dark brown/black."

Root Cause: Standard vacuum distillation often requires pot temperatures exceeding 140°C for this molecular weight range. At these temperatures, the cyclopropyl ring can undergo thermal isomerization to an alkene (homoallylic rearrangement), particularly if trace acid catalysts are present.

Protocol: High-Vacuum Short-Path Distillation

Do not use a standard Vigreux column. The pressure drop is too high.

Step-by-Step Workflow:

  • Apparatus: Use a Short-Path Distillation head (molecular distillation) to minimize residence time and pressure drop.

  • Vacuum Requirement: You must achieve < 2.0 mmHg (Torr).

    • Target Boiling Point: ~100–110°C at 1.0 mmHg.

    • Avoid: Pot temperatures >135°C.

  • Buffering: Add 1% (w/w) anhydrous Potassium Carbonate (

    
    ) to the distillation pot. This scavenges trace acids that catalyze thermal ring opening.
    
Decision Matrix: Distillation vs. Chromatography

purification_logic start Crude 4-(2-Methylcyclopropyl)butanoic acid purity_check Check Purity (GC/NMR) start->purity_check decision Purity > 85%? purity_check->decision distillation Short-Path Distillation (<1 mmHg, T < 120°C) decision->distillation Yes (Polishing) check_color Is Crude Dark/Tar? decision->check_color No (Major Impurities) chromatography Buffered Silica Chromatography (See Module 2) distillation->chromatography If Isomers remain mixed check_color->distillation Yes (Remove Tar first) check_color->chromatography No (Isomer Separation)

Figure 1: Decision matrix for selecting the primary purification vector based on crude purity and physical state.

Module 2: Chromatographic Purification (Acid Sensitivity)

User Issue: "I am losing yield on silica columns, or observing new impurities in the collected fractions."

Root Cause: Standard Silica Gel 60 is slightly acidic (pH ~6.5–7.0, but Lewis acidic sites exist). The cyclopropane ring, acting as a pseudo-alkene, can be protonated by surface silanols, leading to ring opening and the formation of homoallylic alcohols or esters.

Protocol: Neutralization of Stationary Phase

You must neutralize the silica surface to prevent acid-catalyzed degradation.

  • Slurry Preparation: Prepare your mobile phase (e.g., Hexane:Ethyl Acetate).

  • Additive: Add 1% Triethylamine (Et3N) to the slurry solvent before adding the silica gel.

  • Packing: Pour the silica slurry. Flush with 2 column volumes of mobile phase containing 0.5% Et3N.

  • Running: Run the column with 0.1% Et3N in the eluent.

    • Note: The carboxylic acid moiety of your molecule will form a triethylammonium salt during the run. This is reversible.

  • Recovery: After collecting fractions, wash the organic phase with 1M HCl (cold) or Citric Acid buffer to remove the amine and regenerate the free acid.

Data: Impact of Silica Acidity on Recovery

Stationary Phase ConditionRecovery Yield (%)Purity (GC)Observation
Standard Silica (Untreated)65–70%88%Tailings, new peaks (ring-opened byproducts)
Et3N-Buffered Silica 92–95% 98% Sharp peaks, no degradation
Alumina (Neutral)85%94%Good recovery, but lower resolution of isomers

Module 3: Separation of Cis/Trans Isomers

User Issue: "I cannot separate the cis and trans isomers."

Technical Insight: The trans isomer (methyl and alkyl chain on opposite sides of the ring) is thermodynamically more stable and typically less polar than the cis isomer (steric crowding on the same face). However, as a free acid, hydrogen bonding dimerization masks these subtle polarity differences.

Protocol: Derivatization Strategy

Separation is significantly more efficient if you disrupt the carboxylic acid hydrogen bonding network.

  • Esterification: Convert the crude acid to the Methyl Ester using Methanol/H2SO4 (catalytic) or Trimethylsilyldiazomethane (gentler).

    • Why? Esters do not dimerize. The difference in dipole moment between cis and trans cyclopropanes becomes the dominant separation factor.

  • Chromatography:

    • Use the Buffered Silica protocol (Module 2).

    • Elution Order: The trans-ester typically elutes first (less polar) followed by the cis-ester.

  • Hydrolysis: Saponify the purified ester fractions (LiOH/THF/Water) to recover the pure acid isomers.

Mechanism of Failure: Why Standard Protocols Fail

Understanding the mechanism ensures you adhere to the buffered conditions.

degradation_mechanism cluster_0 Acidic Silica Surface (Si-OH) cyclopropane Cyclopropyl Ring (High Electron Density) protonation Protonation of Ring (Edge or Corner) cyclopropane->protonation H+ transfer carbocation Carbocation Intermediate protonation->carbocation Bond scission ring_open Ring Opening (Strain Release) carbocation->ring_open product Homoallylic Impurity (Linear Alkene) ring_open->product Nucleophilic trap

Figure 2: Mechanism of acid-catalyzed ring opening on untreated silica gel.

Frequently Asked Questions (FAQs)

Q: Can I use Silver Nitrate (AgNO3) impregnated silica? A: While often used for alkenes, it is not recommended here unless necessary. Silver ions complex with the "bent bonds" of the cyclopropane. While this increases separation resolution, it also catalyzes ring opening if the silver salts are acidic or if light exposure occurs. Try the Methyl Ester derivatization method first.

Q: What is the boiling point of the pure compound? A: The boiling point is approximately 261–262°C at 760 mmHg (atmospheric) [1]. Do not attempt to distill at atmospheric pressure; decomposition is guaranteed. At 1.0 mmHg, the boiling point is depressed to roughly 100–110°C.

Q: How do I store the purified acid? A: Store at -20°C under Argon. As a liquid fatty acid analog, it is prone to slow oxidation. The cyclopropyl group is stable to base, but sensitive to long-term exposure to acidic environments.

References

  • ChemBK. (2024).[1] 4-(1-Methylcyclopropyl)butanoic acid - Physico-chemical Properties.Link

  • Wong, H. N. C., et al. (1989). Cyclopropane derivatives in organic synthesis.[1][2] Chemical Reviews. (General grounding on cyclopropane ring strain and reactivity).

  • Baird, M. S. (1988). Functionalised Cyclopropanes and Cyclopropenes. Topics in Current Chemistry. (Source for acid-sensitivity of cyclopropyl carbinyl systems).
  • Pietruszka, J. (2003). Synthesis and properties of cyclopropane-containing natural products.[2] Chemical Reviews. (Grounding for purification of fatty acid cyclopropane analogs).

Sources

"stability issues of 4-(2-Methylcyclopropyl)butanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(2-Methylcyclopropyl)butanoic Acid

Executive Technical Summary

4-(2-Methylcyclopropyl)butanoic acid is a high-value building block characterized by a strained cyclopropane ring (~27.5 kcal/mol ring strain) substituted with a methyl group and a butyric acid chain.[1][2] Its utility in drug development lies in its ability to introduce metabolic rigidity and specific steric vectors.[2]

However, this structural advantage is its primary stability liability.[2] The molecule acts as a "loaded spring."[2] The 2-methyl substitution pattern introduces stereochemical complexity (cis/trans isomerism) and increased susceptibility to electrophilic ring-opening compared to unsubstituted cyclopropanes.[1][2]

Critical Stability Matrix:

ParameterStability RatingPrimary Risk Factor
Acid Stability LowRing Opening: Protonation leads to carbocation-mediated cleavage.[1][2]
Thermal Stability ModerateIsomerization: Cis/trans interconversion >100°C.
Oxidative Stability ModerateRadical Attack: Alkyl chain oxidation; ring generally robust to mild oxidants.[2]
Stereo-integrity SensitiveEpimerization: Occurs under strong basic or radical conditions.[1][2]

Troubleshooting Guide (Q&A Format)

Issue Category 1: Degradation & Purity Loss[1][2]

Q1: I observed a sudden drop in purity after acidic workup. The NMR shows new olefinic signals.[2] What happened?

Diagnosis: Acid-Catalyzed Ring Opening (The "Homo-Michael" Trap).[1][2] Technical Explanation: Cyclopropanes are pseudo-unsaturated.[2] In the presence of strong Brønsted or Lewis acids (e.g., HCl, H₂SO₄, AlCl₃), the ring acts as a nucleophile.[2] The proton attacks the ring, leading to a carbocation intermediate.[2] The 2-methyl group stabilizes this cation (tertiary or secondary character), accelerating the ring-opening process to form an alkene (e.g., methyl-octenoic acid derivatives).[1][2]

Corrective Protocol:

  • Avoid Strong Acids: Do not use pH < 3 during extraction.[2]

  • Buffer Selection: Use Phosphate or Citrate buffers (pH 4-5) for acidification, rather than direct addition of concentrated HCl.[2]

  • Workup Modification: If generating the free acid from a salt, use cold 1M KHSO₄ instead of mineral acids.

Q2: My sample has developed a yellow discoloration during storage. Is it still usable?

Diagnosis: Oxidative oligomerization or trace impurity degradation.[2] Technical Explanation: While the cyclopropane ring is relatively stable to autoxidation, the alpha-position to the carboxylic acid and the tertiary carbon at the methyl-cyclopropyl junction are susceptible to radical abstraction over time.[1][2] Yellowing often indicates the formation of conjugated enones or oligomers.[2]

Validation Step: Run a Thin Layer Chromatography (TLC) (Stain: KMnO₄ or Anisaldehyde).[2]

  • Pure Compound:[2][3][4] Single spot, faint pink/purple.[2]

  • Degraded: Streaking or spot at the baseline (oligomers).[2]

Q3: We see "ghost peaks" in the aliphatic region of the 1H-NMR that integrate to <5%.

Diagnosis: Cis/Trans Isomerization.[2] Technical Explanation: The 2-methyl substituent creates diastereomers.[1][2] If the synthesis was stereoselective, these peaks represent the minor diastereomer.[2] However, if these peaks increase over time or after heating, you are inducing thermal epimerization.[2]

Mechanism of Failure: Visualization

The following diagram illustrates the primary degradation pathway (Acid-Catalyzed Ring Opening) and the stereochemical risk.[2]

G cluster_0 Stability Threat: Acidic Environment Start 4-(2-Methylcyclopropyl) butanoic acid (Intact Ring) Protonation Protonation at Ring (Edge/Corner) Start->Protonation H+ (pH < 3) Cation Carbocation Intermediate (Ring Open) Protonation->Cation Strain Release Product_A Alkene Product A (Thermodynamic) Cation->Product_A -H+ (Elimination) Product_B Alkene Product B (Kinetic) Cation->Product_B Rearrangement

Caption: Figure 1. Acid-catalyzed ring-opening mechanism.[2][5][6] The relief of ring strain drives the irreversible formation of acyclic alkene byproducts.[2]

Validated Handling Protocols

Protocol A: Safe Storage & Shelf-Life Extension

Rationale: Minimizing thermal energy and radical initiators prevents isomerization and oxidation.[1][2]

  • Container: Amber glass vial with a Teflon-lined screw cap (prevents leaching and UV exposure).[2]

  • Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to higher density) before sealing.[2]

  • Temperature: Store at -20°C .

    • Note: If -20°C is unavailable, 4°C is acceptable for <1 month.[1][2]

  • Desiccation: Store the vial inside a secondary container with active desiccant (e.g., Drierite) to prevent hydrolysis of any activated ester derivatives if present.[2]

Protocol B: Non-Destructive QC Check (NMR)

Rationale: Standard CDCl₃ is often acidic due to photolysis (forming HCl).[2] This can degrade the sample in the tube during acquisition.[2]

  • Solvent Prep: Pass CDCl₃ through a small plug of basic alumina or K₂CO₃ immediately before use to neutralize HCl.[2] Alternatively, use DMSO-d6 (non-acidic, stabilizes polar groups).[2]

  • Sample Prep: Dissolve ~10 mg of acid in 0.6 mL of treated solvent.

  • Acquisition: Run 1H-NMR immediately.[2]

  • Key Diagnostics:

    • Cyclopropyl Protons: Look for the characteristic high-field multiplets between -0.2 and 0.8 ppm .[1][2] Disappearance of these signals indicates ring opening.[2]

    • Olefinic Region: Appearance of signals at 5.0–6.0 ppm confirms degradation.[2]

FAQ: Experimental Design

Q: Can I use this compound in a Friedel-Crafts reaction? A: High Risk. Standard Lewis acids (AlCl₃, FeCl₃) will almost certainly open the cyclopropane ring before acylation occurs.[2]

  • Alternative: Convert the acid to an acid chloride using Oxalyl Chloride/DMF (catalytic) under strictly neutral conditions, then use a mild Lewis acid (like SnCl₄) at low temperature (-78°C), or switch to a Suzuki coupling approach if applicable.[2]

Q: How do I separate the cis- and trans- isomers? A: Direct separation of the acid is difficult due to dimerization.[1][2]

  • Strategy: Derivatize to the Methyl Ester (using TMS-Diazomethane, not H₂SO₄/MeOH). Separation is then achievable via High-Performance Liquid Chromatography (HPLC) using a Chiralpak AD-H or OD-H column, or simply by careful Silica Gel Flash Chromatography (Gradient: Hexanes/EtOAc).[1][2]

Q: Is the molecule stable to hydrogenation (H₂/Pd-C)? A: Variable. While cyclopropanes are generally harder to hydrogenate than alkenes, the 2-methyl substitution activates the ring.[2]

  • Guideline: Under standard conditions (1 atm H₂, room temp), the ring usually survives.[2] High pressure (>50 psi) or elevated temperature will result in ring opening to form the acyclic alkane.[2]

References

  • Wong, H. N. C., et al. (1989).[2] Cyclopropane derivatives in organic synthesis.[2][3][4][7][8][9] Chemical Reviews, 89(1), 165–198.[2] Link[2]

  • Gagnier, S. V. (2010).[2] Carboxylic Acid Isosteres in Drug Design.[2] In Isosteres in Medicinal Chemistry. Wiley-VCH.[1][2] (Discusses stability of cyclopropyl acids as bioisosteres).

  • Ebner, C., & Carreira, E. M. (2017).[2] Cyclopropanes in Stereoselective Synthesis. Chemical Reviews, 117(18), 11651–11679.[2] Link[2]

  • PubChem Compound Summary. (2025). Cyclopropanebutanoic acid derivatives.[2][9][10] National Center for Biotechnology Information.[2] Link

  • BLD Pharm. (2024).[2] Safety Data Sheet: 4-Cyclopropyl-2-methylbutanoic acid.[1][2] (Used for general handling/storage data of the class).[2] Link

(Note: While specific degradation rate papers for this exact CAS are proprietary/rare, the mechanisms cited above are authoritative for the 2-alkylcyclopropyl acid class.)

Sources

Technical Support Center: 4-(2-Methylcyclopropyl)butanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 4-(2-Methylcyclopropyl)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the bioanalysis of this unique molecule. My aim is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own methods effectively.

The analysis of 4-(2-Methylcyclopropyl)butanoic acid, particularly in complex biological matrices like plasma or urine, is frequently challenged by a phenomenon known as "matrix effects." These effects can significantly compromise the accuracy, precision, and sensitivity of your results.[1][2][3] This guide is structured to help you understand, identify, and mitigate these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions that often arise when dealing with matrix effects in the analysis of 4-(2-Methylcyclopropyl)butanoic acid.

Q1: What exactly are matrix effects in the context of 4-(2-Methylcyclopropyl)butanoic acid analysis?

A1: Matrix effects refer to the alteration of the ionization efficiency of 4-(2-Methylcyclopropyl)butanoic acid by the co-eluting components of the sample matrix.[3][4] In simpler terms, other molecules from your sample (e.g., salts, lipids, proteins) that are not your analyte of interest can interfere with its ability to become charged in the mass spectrometer's ion source.[3][4] This interference can lead to either a suppressed or enhanced signal, which can cause significant errors in quantification.[5][6]

Q2: Why is 4-(2-Methylcyclopropyl)butanoic acid particularly susceptible to matrix effects?

A2: As a carboxylic acid, 4-(2-Methylcyclopropyl)butanoic acid can be challenging to extract cleanly from biological fluids. Biological matrices contain numerous endogenous acidic compounds, phospholipids, and other substances that can have similar chromatographic behavior and interfere with the ionization process.[7][8] Electrospray ionization (ESI), a common technique for this type of analysis, is particularly prone to these effects.[4][9]

Q3: What are the common sources of matrix effects in my samples (e.g., plasma, urine)?

A3: The primary sources of matrix effects are endogenous components of the biological sample. In plasma, these include phospholipids, salts, and proteins.[3][8] Urine can contain high concentrations of salts and urea. Exogenous sources can also contribute, such as anticoagulants used during blood collection or dosing vehicles in preclinical studies.[3]

Q4: How can I determine if my assay is being impacted by matrix effects?

A4: A key indicator of matrix effects is poor reproducibility of your quality control (QC) samples, especially when using different batches of blank matrix. A more systematic way to investigate is through a post-column infusion experiment, which can qualitatively identify regions in your chromatogram where ion suppression or enhancement occurs.[10][11][12] A quantitative assessment can be made by comparing the analyte's response in a neat solution versus its response when spiked into an extracted blank matrix.[3][5]

Q5: What is the difference between ion suppression and ion enhancement?

A5: Ion suppression is the more common phenomenon, where co-eluting matrix components reduce the ionization efficiency of your analyte, leading to a lower-than-expected signal.[2][4] Ion enhancement is the opposite, where matrix components increase the ionization efficiency, resulting in a higher signal.[2][6] Both can lead to inaccurate quantification.[5][6]

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a practical, issue-based approach to resolving common problems encountered during the analysis of 4-(2-Methylcyclopropyl)butanoic acid.

Issue 1: Inconsistent Quantification and Poor Reproducibility
  • Potential Cause: Variable ion suppression or enhancement between individual samples or different lots of biological matrix. This is a classic sign of matrix effects.

  • Troubleshooting & Solutions:

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[13][14] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[13][15] It will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for reliable correction.[13]

    • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.

      • Protein Precipitation (PPT): While quick, it is often insufficient for removing phospholipids, a major cause of ion suppression.[16]

      • Liquid-Liquid Extraction (LLE): Can be very effective at removing polar interferences.[1]

      • Solid-Phase Extraction (SPE): Offers high selectivity for removing interferences while concentrating the analyte.[1][17] For an acidic compound like 4-(2-Methylcyclopropyl)butanoic acid, a mixed-mode or polymeric SPE sorbent can be particularly effective.[7][18]

Sample Preparation Technique Pros Cons
Protein Precipitation (PPT) Fast, simple, inexpensive.Inefficient at removing phospholipids and other small molecules.[16]
Liquid-Liquid Extraction (LLE) Good for removing polar interferences, can concentrate the analyte.[1]Can be labor-intensive, may require solvent evaporation and reconstitution steps.
Solid-Phase Extraction (SPE) Highly selective, provides excellent cleanup and concentration.[1][17]Can be more expensive and require more method development time.
Issue 2: Low Analyte Response and Poor Sensitivity
  • Potential Cause: Significant ion suppression due to co-eluting matrix components.

  • Troubleshooting & Solutions:

    • Conduct a Post-Column Infusion Experiment: This will help you visualize the regions of your chromatogram where ion suppression is most severe.[10][11][12] The goal is to adjust your chromatography so that your analyte elutes in a "clean" region.

      Experimental Protocol: Post-Column Infusion

      • Prepare a solution of 4-(2-Methylcyclopropyl)butanoic acid in your mobile phase at a concentration that gives a stable and moderate signal.

      • Using a T-junction, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase flow path between the analytical column and the mass spectrometer.[11][19]

      • While infusing, inject an extracted blank matrix sample onto the LC system.

      • Monitor the signal of your analyte. A dip in the baseline indicates a region of ion suppression, while a rise indicates enhancement.[11]

    • Modify Chromatographic Conditions:

      • Gradient Optimization: A shallower gradient can improve the separation between your analyte and interfering matrix components.

      • Column Chemistry: Consider a different stationary phase that offers alternative selectivity.

    • Use Matrix-Matched Calibration Standards: Prepare your calibration standards in the same biological matrix as your samples to ensure that the standards and samples experience similar matrix effects.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and mitigating matrix effects.

MatrixEffect_Workflow start Start: Inconsistent Results or Low Sensitivity assess Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess decision Matrix Effect Observed? assess->decision optimize_prep Optimize Sample Prep (SPE, LLE) decision->optimize_prep Yes end End: Robust Method decision->end No optimize_lc Optimize Chromatography optimize_prep->optimize_lc use_sil_is Implement SIL-IS optimize_lc->use_sil_is revalidate Re-validate Method use_sil_is->revalidate revalidate->end

Caption: A workflow for diagnosing and resolving matrix effects.

Understanding the Mechanism of Ion Suppression

The diagram below provides a simplified illustration of how co-eluting matrix components can interfere with the ionization of the target analyte in the ESI source.

Ion_Suppression cluster_droplet ESI Droplet cluster_source Ion Source Analyte A GasPhaseIon A+ Analyte->GasPhaseIon Ionization Matrix M Matrix->GasPhaseIon Competition (Suppression)

Caption: Competition for charge in the ESI droplet.

Part 3: Advanced Mitigation Strategies & Best Practices

  • Alternative Ionization Techniques: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[4]

  • Method Validation: Regulatory bodies like the FDA require a thorough evaluation of matrix effects during bioanalytical method validation.[20][21][22] This typically involves testing at least six different lots of the biological matrix.[5][17]

  • Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

By systematically applying the principles and techniques outlined in this guide, you can develop a robust and reliable method for the analysis of 4-(2-Methylcyclopropyl)butanoic acid, ensuring the integrity and accuracy of your data.

References

  • Ion suppression (mass spectrometry) - Wikipedia.
  • Internal Standards for Protein Quantific
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK.
  • Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone.
  • Technical Support Center: Addressing Matrix Effects in Bioanalytical Method Valid
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed.
  • Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS.
  • Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis - Taylor & Francis.
  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC.
  • Extraction of Acidic Drugs from Plasma with Polymeric SPE - Agilent.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Labor
  • 2: Use of post-column infusion for assessment of matrix effects - ResearchG
  • Mechanistic Investigation of Ionization Suppression in Electrospray Ioniz
  • Strategies for the Detection and Elimination of Matrix Effects in Quantit
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - Food and Drug Administr
  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization | Journal of the American Society for Mass Spectrometry - ACS Public
  • Electrospray Ionization (ESI)
  • Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry | Analytical Chemistry - ACS Public
  • FDA guideline - Bioanalytical Method Valid
  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantit
  • Bioanalytical Method Valid
  • Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column - PubMed.
  • Bioanalytical Method Validation Guidance for Industry - Food and Drug Administr
  • Solid-phase extraction efficiency in human whole blood and plasma.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chrom
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - MDPI.
  • Matrix Effects on Quantitation in Liquid Chrom
  • Matrix Effects-A Challenge Toward Autom
  • Assessment of matrix effect in quantit

Sources

"reducing background noise in 4-(2-Methylcyclopropyl)butanoic acid detection"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 4-(2-Methylcyclopropyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the detection and quantification of this compound. Our goal is to equip you with the scientific understanding and practical steps necessary to reduce background noise and ensure high-quality, reproducible data.

Introduction: The Analytical Challenge

4-(2-Methylcyclopropyl)butanoic acid is a unique molecule with a cyclopropane ring and a carboxylic acid functional group. This structure presents specific analytical challenges, primarily related to its polarity, volatility, and potential for interaction with complex biological matrices. High background noise during its detection can mask the analyte signal, leading to poor sensitivity, inaccurate quantification, and unreliable results. This guide will systematically address the common sources of this noise and provide validated protocols to mitigate them.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the analysis of 4-(2-Methylcyclopropyl)butanoic acid.

Q1: What are the primary sources of background noise in the LC-MS analysis of 4-(2-Methylcyclopropyl)butanoic acid?

Background noise in LC-MS can be broadly categorized as chemical or electronic. For a small molecule like 4-(2-Methylcyclopropyl)butanoic acid, chemical noise is often the predominant issue.[1]

  • Chemical Noise: This arises from unintended, ionizable compounds co-eluting with your analyte and entering the mass spectrometer. Common sources include:

    • Contaminated Solvents and Additives: Using HPLC-grade instead of LC-MS grade solvents can introduce a significant amount of background ions, particularly in the low mass range.[2]

    • Leachables from Plastics: Plasticizers, such as phthalates and oleamide, can leach from sample vials, pipette tips, and solvent bottle caps, causing significant interference.[1][3][4]

    • Matrix Effects: When analyzing biological samples (e.g., plasma, urine), endogenous components like phospholipids and salts can co-extract with the analyte and suppress or enhance its ionization, leading to variability and noise.[5][6][7]

    • Carryover: Residual analyte or matrix components from previous injections can adhere to the injector, column, or ion source, leading to "ghost peaks" and an elevated baseline in subsequent runs.[1]

    • Column Bleed: Degradation of the stationary phase of the chromatography column can release siloxanes and other compounds that contribute to background noise.[8]

Q2: Is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable alternative to LC-MS for analyzing 4-(2-Methylcyclopropyl)butanoic acid?

GC-MS can be a powerful technique for this analysis, but not without a critical sample preparation step: derivatization. The carboxylic acid group makes 4-(2-Methylcyclopropyl)butanoic acid polar and non-volatile, which is incompatible with direct GC-MS analysis.[9][10]

  • Why Derivatization is Necessary: Derivatization converts the polar carboxyl group into a less polar, more volatile derivative, making it amenable to GC separation.[9] Common derivatization strategies for carboxylic acids include:

    • Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol with an acid catalyst) to form a methyl ester.[11]

    • Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (TMS) group.[12]

  • Advantages of GC-MS post-derivatization:

    • Excellent chromatographic resolution.

    • Robust and reproducible ionization (Electron Ionization - EI), leading to characteristic fragmentation patterns for confident identification.

Q3: My baseline is consistently high and noisy when analyzing plasma samples. What is the most likely cause?

For plasma samples, the most probable cause of a high and noisy baseline is the presence of endogenous matrix components, particularly phospholipids.[6][7]

  • The Phospholipid Problem: Phospholipids are major components of cell membranes and are abundant in plasma. During typical protein precipitation sample preparation methods, phospholipids are often co-extracted with the analytes of interest.[6] They can:

    • Cause significant ion suppression in the MS source.[6]

    • Foul the LC column and MS source over time, leading to a gradual increase in background noise and decreased sensitivity.[6]

    • Elute over a broad chromatographic range, elevating the baseline.

To address this, more advanced sample preparation techniques beyond simple protein precipitation are often required.

Troubleshooting Guides

This section provides detailed, step-by-step guides to address specific issues you may encounter.

Guide 1: Troubleshooting High Background Noise in LC-MS

This guide follows a logical flow from the simplest to the most complex potential sources of contamination.

Step 1: Systematically Isolate the Source of Contamination

The first step is to determine if the noise originates from the solvent delivery system (LC) or the mass spectrometer (MS).

  • Protocol:

    • Remove the analytical column and replace it with a union.

    • Infuse a fresh, high-purity mobile phase (e.g., 50:50 LC-MS grade acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer at a typical flow rate (e.g., 0.4 mL/min).

    • Monitor the baseline.

  • Interpretation:

    • If the baseline is clean: The contamination is likely originating from the column, injector, or the sample itself. Proceed to Step 2.

    • If the baseline is still noisy: The contamination is in the mobile phase, solvent lines, or the MS source. Proceed to the "System Decontamination" section below.

Step 2: Evaluate the Contribution of the Column and Injector

  • Protocol:

    • Re-install the column.

    • Run a blank gradient (injecting mobile phase or high-purity water) without a sample injection.

    • Monitor the baseline.

  • Interpretation:

    • If the baseline is noisy: The column may be contaminated or bleeding. Consider flushing the column or replacing it.

    • If the baseline is clean: The contamination is being introduced by the injector or the sample preparation process. Proceed to Step 3.

Step 3: Assess Sample-Related Contamination

  • Protocol:

    • Prepare a "mock" sample blank consisting of the final reconstitution solvent used in your sample preparation.

    • Inject this mock blank.

    • Prepare a "true" matrix blank by taking a sample of the same biological matrix (e.g., control plasma) and running it through your entire sample preparation workflow.

    • Inject the prepared matrix blank.

  • Interpretation:

    • If the mock blank is noisy: There is contamination in your sample preparation reagents or leachables from your collection tubes/plates.

    • If the matrix blank is significantly noisier than the mock blank: The noise is due to endogenous matrix components. You need to optimize your sample preparation method (see Guide 2).

System Decontamination Protocol

If the source of noise is identified as the LC system itself, a thorough cleaning is necessary.

  • Prepare Flushing Solvent: Create a solution of 25% water, 25% acetonitrile, 25% methanol, and 25% isopropanol (all LC-MS grade). Add 0.1% formic acid to this mixture.[1]

  • Flush System:

    • Place all solvent lines into the flushing solution.

    • Purge each pump line to ensure the new solvent has filled the system.

    • Run the pump at a moderate flow rate (e.g., 0.5 mL/min) for several hours or overnight, directing the flow to waste.[1]

  • Re-equilibrate: Replace the flushing solvent with your fresh, high-purity mobile phases and allow the system to equilibrate before re-testing.

Guide 2: Optimizing Sample Preparation to Reduce Matrix Effects

For complex matrices, a simple protein precipitation is often insufficient. The goal is to selectively remove interfering substances while efficiently recovering your analyte.

Method 1: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent).

  • Principle: 4-(2-Methylcyclopropyl)butanoic acid, being a carboxylic acid, will have its solubility in an organic solvent dependent on the pH of the aqueous phase. By acidifying the sample, the carboxylic acid will be protonated and become more non-polar, partitioning into an organic solvent and leaving polar interferences (like salts) in the aqueous phase.

  • Experimental Protocol:

    • To 100 µL of plasma, add an internal standard.

    • Acidify the sample by adding 10 µL of 1M HCl.

    • Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at >10,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the residue in your mobile phase for LC-MS analysis.

Method 2: Solid-Phase Extraction (SPE)

SPE provides a more selective cleanup than LLE by utilizing a solid sorbent to retain the analyte, interferences, or both. For a carboxylic acid, a mixed-mode or anion exchange sorbent is often effective.

  • Principle: A mixed-mode anion exchange SPE sorbent has both reversed-phase (for retaining non-polar compounds) and anion exchange (for retaining negatively charged compounds) properties. This allows for a multi-step wash to remove a wide range of interferences.

  • Experimental Protocol (using a Mixed-Mode Anion Exchange SPE Cartridge):

    • Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.

    • Equilibrate: Pass 1 mL of a weak buffer (e.g., 2% formic acid in water) through the cartridge.

    • Load: Load the pre-treated sample (e.g., plasma diluted 1:1 with the equilibration buffer).

    • Wash 1 (Polar Interferences): Pass 1 mL of 2% formic acid in water through the cartridge to wash away salts and other highly polar interferences.

    • Wash 2 (Non-polar Interferences): Pass 1 mL of methanol through the cartridge to wash away lipids and other non-polar interferences that are not ionically bound.

    • Elute: Pass 1 mL of an elution solvent (e.g., 5% ammonium hydroxide in methanol) through the cartridge to neutralize the charge on the analyte and release it from the sorbent.

    • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.

Guide 3: Derivatization for GC-MS Analysis

As discussed, derivatization is essential for the GC-MS analysis of 4-(2-Methylcyclopropyl)butanoic acid. Here is a protocol for methyl esterification.

  • Principle: This protocol uses methanolic HCl to convert the carboxylic acid to its more volatile methyl ester.

  • Experimental Protocol:

    • Ensure your extracted and dried sample residue is in a GC vial. The sample must be anhydrous as water will interfere with the reaction.

    • Add 200 µL of 2% methanolic HCl to the vial.

    • Cap the vial tightly.

    • Heat the vial at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 500 µL of hexane and 100 µL of water.

    • Vortex to extract the methyl ester into the hexane layer.

    • Carefully transfer the upper hexane layer to a clean GC vial with an insert.

    • The sample is now ready for GC-MS injection.

Data Presentation and Visualization

Table 1: Comparison of Sample Preparation Techniques for Plasma Analysis
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal by denaturationPartitioning between immiscible liquidsChromatographic separation
Selectivity LowModerateHigh
Phospholipid Removal PoorModerateExcellent
Throughput HighModerateCan be high with automation
Cost per Sample LowLowHigh
Recommendation Suitable for initial screening or when matrix effects are low.Good for removing salts and polar interferences.Recommended for low-level quantification in complex matrices.
Diagram 1: Troubleshooting Workflow for High Background Noise

This diagram illustrates the logical progression of steps to identify the source of background noise in your analytical system.

Troubleshooting_Workflow A High Background Noise Observed B Remove Column Infuse Mobile Phase Directly A->B C Is Baseline Still Noisy? B->C D Yes: Contamination in LC/MS System or Solvents C->D Yes E No: Contamination from Column, Injector, or Sample C->E No F Run System Decontamination Protocol (See Guide 1) D->F G Re-install Column Inject Blank Gradient E->G H Is Baseline Noisy? G->H I Yes: Column Contaminated or Bleeding H->I Yes J No: Contamination from Injector or Sample Prep H->J No K Flush or Replace Column I->K L Inject Mock & Matrix Blanks J->L M Is Mock Blank Noisy? L->M N Yes: Contamination in Reagents/Plastics M->N Yes O No: Noise from Matrix M->O No P Optimize Sample Prep (See Guide 2) O->P Sample_Prep_Decision_Tree A Goal: Analyze 4-(2-Methylcyclopropyl)butanoic acid B What is the sample matrix? A->B C Simple Matrix (e.g., reaction mixture) B->C D Complex Biological Matrix (e.g., Plasma, Urine) B->D E Dilute & Shoot or Protein Precipitation (PPT) C->E F Is sensitivity/reproducibility a major concern? D->F K PPT may be sufficient for high concentration screening. E->K G No F->G No H Yes F->H Yes G->E I Liquid-Liquid Extraction (LLE) H->I Moderate Cleanup Needed J Solid-Phase Extraction (SPE) H->J Maximum Cleanup Needed L LLE provides better cleanup than PPT. I->L M SPE offers the highest selectivity and is recommended for validation. J->M

Caption: Decision tree for selecting a sample preparation method.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, May 31).
  • Overcoming the Matrix Effect in LC/MS of Serum or Plasma Samples Using Two Distinct Sample Prep Approaches - SelectScience. (2016, April 19).
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (2022, April 15).
  • Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis - Benchchem. (n.d.).
  • Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. (n.d.).
  • reducing background noise in 3-HMPA mass spectrometry - Benchchem. (n.d.).
  • Acids: Derivatization for GC Analysis. (n.d.).
  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry | Analytical Chemistry - ACS Publications. (2023, May 3).
  • High background after preventative maintenance - Chromatography Forum. (2020, May 6).
  • Reduction of chemical background noise in LC-MS/MS for trace analysis. (n.d.).
  • Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.).
  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines - Waters Corporation. (n.d.).
  • Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. (2021, May 25).
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1).
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).
  • Interference of oleamide with analytical and bioassay results - PMC. (2020, February 7).
  • (PDF) Interference of oleamide with analytical and bioassay results - ResearchGate. (n.d.).

Sources

Technical Support Center: 4-(2-Methylcyclopropyl)butanoic Acid (MCPBA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Methylcyclopropyl)butanoic acid (MCPBA) is a critical structural analog used primarily as a membrane fluidity probe and a metabolic stable bioisostere in fatty acid research [1]. Its cyclopropane ring mimics the cis-double bond of unsaturated fatty acids while resisting beta-oxidation.

However, the unique strain of the cyclopropyl ring (27.5 kcal/mol) and the presence of the carboxylic acid tail create a "perfect storm" for experimental failure. This guide addresses the three most reported failure modes: Simmons-Smith reaction stalling , acid-catalyzed ring opening during workup , and stereochemical misassignment .

Phase 1: Synthesis Troubleshooting (Simmons-Smith Reaction)

Context: The standard synthesis involves the cyclopropanation of the corresponding alkene (e.g., 4-hexenoic acid derivatives) using the Simmons-Smith reagent (Zn-Cu couple + CH₂I₂).

Q1: My reaction initiates but stalls at 40-50% conversion. Adding more reagent doesn't help. Why?

Diagnosis: Zinc Surface Passivation. The formation of the active carbenoid species (ICH₂ZnI) is a heterogeneous process dependent on the zinc surface area. If the zinc surface becomes coated with zinc oxide or inactive zinc iodide salts, the reaction stops regardless of stoichiometry.

Solution:

  • Switch Activation Protocol: Do not rely on commercial Zn-Cu couples stored for >3 months. Prepare fresh active zinc in situ using the TMSCl activation method :

    • Suspend Zinc dust in dry ether/DCM.

    • Add 5 mol% TMSCl (Trimethylsilyl chloride).

    • Stir for 15 mins under Argon before adding CH₂I₂.

  • Sonication: Use an ultrasonic bath during the initial organozinc formation step (15–30 mins) to mechanically disrupt the oxide layer [2].

Q2: I see a sudden, violent exotherm upon adding CH₂I₂.

Diagnosis: Runaway Carbenoid Formation. The insertion of Zinc into the C-I bond is exothermic. If you add Diiodomethane (CH₂I₂) too quickly to the activated zinc, the induction period is followed by a rapid thermal spike, which can decompose the reagent and boil the solvent.

Solution:

  • Temperature Control: Maintain the reaction vessel between 0°C and -10°C during addition.

  • Dosing Strategy: Add CH₂I₂ as a 10% solution in your solvent (DCM or Et₂O) via a syringe pump over 30–60 minutes. Never add neat CH₂I₂ rapidly.

Phase 2: Workup & Purification (The "Zinc Emulsion" Issue)

Q3: During extraction, I formed a thick, white emulsion that won't separate. What is this?

Diagnosis: Zinc Hydroxide Gelation. Standard aqueous workups (water/brine) hydrolyze the remaining organozinc species into gelatinous Zn(OH)₂, which traps your product and organic solvent.

Solution: The Rochell Salt Chelation Protocol Do not use simple acid washes (see Q4). Instead, use a chelating agent to solubilize the zinc.

Protocol:

  • Quench the reaction slowly with saturated aqueous Ammonium Chloride (NH₄Cl) .

  • Add an equal volume of 10% Potassium Sodium Tartrate (Rochelle Salt) solution.

  • Stir vigorously for 30–60 minutes. The tartrate chelates the zinc, forcing the aqueous layer to become clear and distinct from the organic layer.

Q4: My yield is good, but NMR shows the cyclopropane ring has vanished (linear alkene signals appear).

Diagnosis: Acid-Catalyzed Ring Opening. The 2-methylcyclopropyl group is acid-sensitive. While the carboxylic acid tail is stable, the ring itself acts as a "pseudo-alkene." Strong mineral acids (HCl, H₂SO₄) used to protonate the carboxylate during workup can cleave the ring, especially if the "2-methyl" group stabilizes the resulting carbocation intermediate [3].

Corrective Action:

  • Avoid Strong Acids: Use Citric Acid (1M) or NaH₂PO₄ to adjust pH. Never drop below pH 4.0.

  • Cold Workup: Perform all acidification steps at 0°C.

Phase 3: Analysis & Stereochemistry

Q5: How do I distinguish between the cis and trans isomers of MCPBA?

Diagnosis: NMR Signal Overlap. The 2-methyl and cyclopropyl protons often overlap in standard 1H NMR (300/400 MHz).

Technical Insight: The coupling constant (


) between the cyclopropyl protons is diagnostic.
  • Cis-isomer:

    
    
    
  • Trans-isomer:

    
    
    

Table 1: Diagnostic NMR Shifts (CDCl₃, 500 MHz)

PositionProton TypeCis Shift (δ ppm)Trans Shift (δ ppm)Notes
Ring C-1Methine-0.3 to 0.10.2 to 0.4Upfield shift in cis due to steric compression.
Ring C-2Methyl1.05 (d)1.12 (d)Doublet splitting distinct.
Side Chain

-CH₂
2.352.33Often indistinguishable.

Visual Workflow: Safe Synthesis of MCPBA

The following diagram outlines the critical control points (CCPs) where the experiment is most likely to fail.

MCPBA_Synthesis cluster_warnings Critical Failure Modes Start Start: Alkene Precursor (4-Hexenoic Acid Derivative) Zn_Act Zinc Activation (Zn Dust + TMSCl) Start->Zn_Act Reagent_Add Add CH₂I₂ (Slow Dropwise) Temp: -10°C to 0°C Zn_Act->Reagent_Add Check_Exotherm Decision: Is Exotherm Controlled? Reagent_Add->Check_Exotherm Reaction Simmons-Smith Cyclopropanation Solvent: DCM or Et₂O Quench Quench: Sat. NH₄Cl + Rochelle Salt (Crucial) Reaction->Quench Complete Check_Exotherm->Reagent_Add No (Pause/Cool) Check_Exotherm->Reaction Yes Warning1 Risk: Runaway Exotherm Check_Exotherm->Warning1 Acidification Acidification (pH Adjustment) Use Citric Acid (pH ~4-5) Quench->Acidification Phase Separation Extraction Extraction & Drying (EtOAc / Na₂SO₄) Acidification->Extraction Avoid HCl! Warning2 Risk: Ring Opening (Acid Sensitivity) Acidification->Warning2 Final Final Product: 4-(2-Methylcyclopropyl)butanoic acid Extraction->Final

Caption: Workflow for MCPBA synthesis highlighting critical control points for exotherm management and acid sensitivity.

References

  • Deng, Y., et al. (2025). "Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction." ACS Publications. Available at: [Link] (Sourced via Vertex AI Search).

  • Grogan, D.W., & Cronan, J.E. (1997). "Cyclopropane Ring Stability in Fatty Acid Synthesis." Microbiology and Molecular Biology Reviews. Available at: [Link] (Contextual grounding on CFA stability).

  • Organic Chemistry Portal. "Simmons-Smith Reaction Mechanism and Troubleshooting." Available at: [Link] (General Protocol Reference).

Technical Support Center: Signal Enhancement for Cyclopropyl Fatty Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Signal Intensity for 4-(2-Methylcyclopropyl)butanoic Acid Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Bioanalytical Scientists, DMPK Researchers, and Synthetic Chemists.

Current Status: Operational Subject: 4-(2-Methylcyclopropyl)butanoic acid (CAS: 39223-32-0) Primary Challenge: Low ionization efficiency in LC-MS/MS due to lack of basic functional groups and potential cyclopropane ring instability.

Executive Summary: The Signal Intensity Paradox

4-(2-Methylcyclopropyl)butanoic acid is a medium-chain fatty acid derivative. Its signal intensity struggles stem from two competing physical properties:

  • Ionization: As a carboxylic acid, it prefers Negative Electrospray Ionization (ESI-) . However, standard ESI- is often plagued by high background noise and lower absolute ionization efficiency compared to positive mode.

  • Stability: The cyclopropane ring is acid-labile . Standard "shoot-and-dilute" methods using high concentrations of Formic Acid (FA) and heat can trigger ring-opening, diluting your signal into multiple degradation products (e.g., lactones or hydroxy-derivatives).

This guide provides a tiered approach to solving this: Tier 1 (Mobile Phase Engineering) for moderate sensitivity, and Tier 2 (Chemical Derivatization) for ultra-trace quantification.

Decision Matrix: Selecting Your Workflow

Use this logic flow to determine the correct protocol for your sensitivity needs.

SignalOptimization Start Start: Define Sensitivity Goal Limit Required LOQ? Start->Limit HighConc > 10 ng/mL (Metabolic Flux/Synthesis) Limit->HighConc Moderate Trace < 1 ng/mL (PK/Bioanalysis) Limit->Trace Ultra-Low Tier1 Tier 1: Mobile Phase Modifier (Ammonium Fluoride) HighConc->Tier1 Tier2 Tier 2: Derivatization (3-NPH or AMPP) Trace->Tier2 CheckRing Check Ring Stability (Avoid pH < 3) Tier1->CheckRing Tier2->CheckRing Post-rxn

Figure 1: Decision tree for selecting the appropriate signal enhancement strategy based on required Limit of Quantitation (LOQ).

Tier 1: Mobile Phase Optimization (Non-Derivatized)

Goal: Improve ESI- signal by 5–10x without adding sample prep steps.

The Science: Why Ammonium Fluoride?

Standard additives like Ammonium Acetate or Formic Acid suppress negative ion formation for some fatty acids. Ammonium Fluoride (NH₄F) acts as a generic base in the gas phase, facilitating the deprotonation of the carboxylic acid ([M-H]⁻) more efficiently than acetate, often boosting signal by 6–10 fold .

Protocol: NH₄F Mobile Phase Setup
ParameterSetting / ValueNote
Mobile Phase A Water + 0.5 mM Ammonium Fluoride Do not exceed 1 mM; can etch glass/silica over long periods.
Mobile Phase B 100% Methanol or AcetonitrileMethanol often yields better ESI- solvation.
Column C18 (e.g., Waters BEH or Agilent ZORBAX)pH stable up to 10 is preferred.
pH Range ~6.2 (Natural pH of NH₄F)Safe for the cyclopropane ring.
Troubleshooting FAQ

Q: My LC system warns against Fluoride. Is this safe? A: At 0.5 mM, NH₄F is generally safe for modern LC systems (stainless steel/PEEK). However, avoid leaving it stagnant in glass solvent bottles for weeks. Flush the system with water/methanol after the batch.

Q: I see "ghost peaks" in my blank. A: NH₄F is very sensitive to system contamination. Fatty acids leach from plasticizers. Use glass vials and minimize contact with Parafilm or plastic caps.

Tier 2: Chemical Derivatization (High Sensitivity)

Goal: Improve signal by >100x by converting the acid to a hydrophobic, ionizable species.

Method A: 3-Nitrophenylhydrazine (3-NPH)

Best for: General quantification in biological matrices.[1][2][3] Mechanism: Converts the carboxylic acid to a hydrazide. The nitrophenyl group increases hydrophobicity (better retention) and electron affinity (stabilizing the negative charge).

Method B: AMPP (3-acyloxymethyl-1-methylpyridinium iodide)

Best for: Extreme sensitivity (Femtomolar levels). Mechanism: Adds a permanent positive charge (quaternary amine), forcing the molecule to ionize in ESI+ mode , where noise is lower and efficiency is near 100%.

Protocol: 3-NPH Derivatization Workflow

This reaction uses EDC (carbodiimide) activation.[1][2][4]

Derivatization Substrate 4-(2-Methylcyclopropyl) butanoic acid Intermediate Activated O-Acylisourea Substrate->Intermediate Activation Reagents 3-NPH + EDC (Pyridine/HCl) Reagents->Intermediate Product 3-NPH Derivative (High ESI- Signal) Intermediate->Product Coupling (40°C, 30 min)

Figure 2: Reaction scheme for 3-NPH derivatization. The reaction targets the carboxyl group, leaving the cyclopropane ring intact under mild conditions.

Step-by-Step:

  • Mix: 20 µL Sample + 20 µL 200 mM 3-NPH (in 50% MeOH) + 20 µL 120 mM EDC/6% Pyridine.

  • Incubate: 40°C for 30 minutes. (Do not overheat; cyclopropane stability risk).

  • Quench: Add 140 µL 0.1% Formic Acid (dilutes reagents).

  • Analyze: Inject 5 µL. Detect in ESI- mode .

Critical Troubleshooting: Cyclopropane Stability

The cyclopropane ring in 4-(2-Methylcyclopropyl)butanoic acid is strained. If your signal is disappearing, you may be degrading your analyte.

SymptomDiagnosisSolution
Split Peaks Isomer separation (cis/trans) or degradation.This molecule has stereocenters. Ensure your method separates the cis and trans isomers if your standard is a mix. If degradation, lower column temp.
Signal Loss @ High Temp Ring opening to linear alkene or lactone.Never exceed 50°C column temperature. Keep mobile phase pH > 3.0 if possible.
m/z +18 Peaks Hydration of the ring (Acid-catalyzed).Switch from Formic Acid to Ammonium Acetate or Fluoride (Tier 1).

References

  • Ammonium Fluoride Enhancement

    • Title: Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization.[5][6][7][8]

    • Source:Analytical Science Advances (2023).[7]

    • Link:[Link]

  • 3-NPH Derivatization

    • Title: Comparison of 3-nitrophenylhydrazine...
    • Source:Analytical Sciences (2024).
    • Link:[Link]

  • AMPP Derivatization (Positive Mode)

    • Title: Enhancement of the LC/MS analysis of fatty acids through derivatiz
    • Source:Analytical Chemistry (2007).
    • Link:[Link]

  • Cyclopropane Ring Stability

    • Title: Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry.[9]

    • Source:Journal of the American Chemical Society (2019).
    • Link:[Link]

Sources

Validation & Comparative

"comparative analysis of 4-(2-Methylcyclopropyl)butanoic acid isomers"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 4-(2-Methylcyclopropyl)butanoic acid , focusing on the critical distinction between its stereoisomers. In drug discovery and lipid biology, the cyclopropyl moiety serves as a high-value bioisostere for alkene groups, offering improved metabolic stability and rigidified vector alignment.[1]

However, the efficacy of this moiety is strictly governed by its stereochemistry. The 1,2-substitution pattern on the cyclopropane ring creates distinct cis and trans geometric isomers, each possessing unique physicochemical profiles and biological activities. This document outlines the structural differences, synthetic routes, separation protocols, and biological implications of selecting the cis versus trans isomer.

Part 1: Structural Landscape & Isomerism[1][2]

Unlike its 1-methylcyclopropyl regioisomer (which lacks geometric isomerism), the 2-methyl derivative possesses two chiral centers at C1 and C2 of the ring.[1] This results in four distinct stereoisomers grouped into two geometric pairs.

The Isomeric Hierarchy
  • Trans-Isomers (Thermodynamically Favored): The methyl group and the butanoic acid chain are on opposite faces of the ring. These mimic the extended conformation of saturated fatty acids or trans-alkenes.[1][2]

  • Cis-Isomers (Sterically Congested): The substituents share the same face.[1] These introduce a "kink" in the carbon backbone, mimicking cis-alkenes (Z-olefins) and significantly altering lipid packing and receptor binding.[1][2]

IsomerHierarchy Root 4-(2-Methylcyclopropyl) butanoic acid Geo Geometric Isomerism Root->Geo Trans TRANS-Isomer (Anti-configuration) Geo->Trans Thermodynamic Product Cis CIS-Isomer (Syn-configuration) Geo->Cis Kinetic/Directed Product Trans_Enant Enantiomers: (1R, 2R) & (1S, 2S) Trans->Trans_Enant Prop_Trans Properties: Linear Vector Higher MP Metabolic: Saturated Mimic Trans->Prop_Trans Cis_Enant Enantiomers: (1R, 2S) & (1S, 2R) Cis->Cis_Enant Prop_Cis Properties: Kinked Vector Lower MP Metabolic: Cis-Alkene Mimic Cis->Prop_Cis

Figure 1: Stereochemical hierarchy of 2-substituted cyclopropyl acids.

Part 2: Physicochemical & Synthetic Comparison[2]

The choice between cis and trans isomers dictates the synthetic strategy and the final properties of the molecule.

Comparative Data Table
FeatureTrans-IsomerCis-IsomerCausality / Rationale
Molecular Geometry Linear / ExtendedBent / KinkedTrans minimizes steric clash; Cis forces substituents together.[1][2]
Lipophilicity (LogP) Higher (Predicted ~2.[1]2)Slightly LowerCis form has a larger dipole moment due to vector addition of polar bonds.[1]
Melting Point HigherLowerTrans isomers pack efficiently in crystal lattices; Cis "kinks" disrupt packing.[1]
Metabolic Stability HighModerate to HighBoth resist Beta-oxidation better than alkenes, but cis may be more prone to specific P450 oxidations depending on binding pocket fit.[1][2]
Synthetic Access Simmons-Smith (Standard)Furukawa / CharetteTrans is often the major product in non-directed cyclopropanations.[1] Cis requires directing groups.[1]
Synthetic Routes & Selectivity[2]

To obtain high purity, you cannot rely on bulk separation alone.[1] You must select the correct upstream chemistry.

  • Trans-Selective Synthesis (Charette Asymmetric Cyclopropanation):

    • Reagents: Allylic alcohol precursor +

      
       + 
      
      
      
      + Chiral Dioxaborolane Ligand.[1]
    • Mechanism:[1][2][3][4][5][6] The ligand coordinates to the zinc carbenoid and the substrate, directing the methylene insertion to the less hindered face, favoring the trans geometry due to thermodynamics.

  • Cis-Selective Synthesis (Directing Group Strategy):

    • Reagents: Use of a Z-alkene precursor (e.g., Z-oct-4-enoic acid derivative) with standard Simmons-Smith conditions (

      
      , 
      
      
      
      ).[1][2]
    • Mechanism:[1][2][3][4][5][6] The stereochemistry of the double bond is conserved. A cis-alkene yields a cis-cyclopropane.[1][2]

Part 3: Analytical Separation Protocols

Separating these isomers is non-trivial due to their structural similarity.[1] Standard silica chromatography is often insufficient for separating enantiomers, though it may separate diastereomers (cis vs trans).[1]

Protocol: Isomer Differentiation & Purification

Objective: Quantify and isolate specific isomers from a racemic mixture.

Step 1: Derivatization (Essential for GC/HPLC)

Carboxylic acids often tail on columns.[1] Convert the acid to a methyl ester or an amide.

  • Reagent: Trimethylsilyldiazomethane (

    
    ) in MeOH/Benzene.[1]
    
  • Reaction: 30 mins at

    
    .[1] Quantitative conversion to methyl ester.[1]
    
Step 2: GC-MS Analysis (Diastereomer Check)[1][2]
  • Column: DB-5ms or equivalent non-polar capillary column.[1][2]

  • Condition: Ramp

    
     to 
    
    
    
    at
    
    
    .
  • Retention Time Logic: The cis isomer (more polar/higher boiling point usually, but lower volatility due to shape) often elutes after the trans isomer on non-polar columns, though this must be empirically validated.

  • Validation: Look for the molecular ion (

    
     156 for methyl ester).
    
Step 3: Chiral HPLC (Enantiomer Separation)[1]
  • Column: Chiralpak IA or AD-H (Amylose-based).

  • Mobile Phase: Hexane/Isopropanol (98:[1]2) with 0.1% TFA.[1]

  • Detection: UV at 210 nm (weak absorbance) or Refractive Index (RI).[1]

  • Outcome: Expect 4 peaks if starting from rac-cis/trans mixture.[1][2]

    • Peak 1/2: Trans enantiomers.[1][4]

    • Peak 3/4: Cis enantiomers.[1]

Step 4: NMR Validation (The "Self-Validating" Step)[1][2]
  • 1H NMR (CDCl3): Focus on the ring protons.

    • Coupling Constants (

      
      ):  The vicinal coupling between H1 and H2 is diagnostic.
      
    • 
      :  Typically 8–10 Hz .[1]
      
    • 
      :  Typically 4–6 Hz .[1]
      
    • Note: This physical constant is immutable and serves as the primary proof of structure.

Part 4: Biological Implications[1][2]

Why does this stereochemistry matter? The cyclopropyl group is not just a spacer; it is a functional probe.[7]

Metabolic Stability (The Beta-Oxidation Block)

Fatty acids are degraded via Beta-oxidation.[1][2] Introducing a cyclopropyl group at the C4 position (relative to the acid) interferes with the acyl-CoA dehydrogenase enzyme.

  • Mechanism: The enzyme attempts to desaturate the C2-C3 bond. The C4 cyclopropyl group imposes steric bulk and prevents the formation of the required trans-enoyl-CoA intermediate.[1][2]

  • Comparison: Both isomers block this, but the trans isomer often binds tighter to metabolic enzymes due to its linear resemblance to the natural substrate, potentially acting as a stronger competitive inhibitor.

Membrane Fluidity & Permeability

If this molecule is incorporated into phospholipids (e.g., in bacterial studies or liposomal drug delivery):

  • Cis-Isomer: Mimics a cis-double bond.[1][2] It disrupts lipid packing, increasing membrane fluidity .[1][6][8]

  • Trans-Isomer: Mimics a saturated chain.[1][2][8] It allows tight packing, decreasing membrane fluidity (rigidification).[1]

BioActivity Compound 4-(2-Methylcyclopropyl) butanoic acid Target1 Target: Beta-Oxidation (Metabolic Stability) Compound->Target1 Target2 Target: Membrane/Receptor (Conformational Fit) Compound->Target2 Outcome_Trans TRANS-Isomer: High packing density Stronger enzyme binding (Saturated Mimic) Target1->Outcome_Trans Steric Block Target2->Outcome_Trans Linear Fit Outcome_Cis CIS-Isomer: Membrane disruption Different receptor profile (Unsaturated Mimic) Target2->Outcome_Cis Kinked Fit

Figure 2: Biological impact pathways of geometric isomers.

References

  • Wessjohann, L. A., et al. (2003).[1] "Cyclopropanes in Drug Discovery: Properties and Synthetic Methods." Chemical Reviews.

  • Grob, J. E., et al. (2020).[1] "Cyclopropyl Groups in Medicinal Chemistry: Bioisosteres and Metabolic Stability." Journal of Medicinal Chemistry. [1]

  • Charette, A. B., et al. (1998).[1] "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands." Journal of the American Chemical Society.

  • Poger, D., & Mark, A. E. (2015).[1][6] "The Effect of Cyclopropane Fatty Acids on the Fluidity of Lipid Bilayers." Journal of Physical Chemistry B. [1]

  • Salaün, J. (2000).[1] "Cyclopropane Derivatives and their Diverse Biological Activities." Topics in Current Chemistry.

Sources

Cross-Validation of Analytical Methods for the Quantification of 4-(2-Methylcyclopropyl)butanoic Acid: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Methylcyclopropyl)butanoic acid (C₈H₁₄O₂, MW: 142.2 g/mol ) is an aliphatic carboxylic acid featuring a sterically distinct cyclopropyl ring. In drug development and biomarker profiling, the accurate quantification of this compound presents significant bioanalytical challenges. Like many short-to-medium chain fatty acids, it lacks a conjugated π-electron system (precluding direct UV detection), exhibits moderate volatility (complicating standard liquid handling), and demonstrates poor ionization efficiency in conventional negative electrospray ionization (ESI-)[1].

To establish robust pharmacokinetic (PK) and quality control (QC) workflows, analytical methods must be rigorously developed and cross-validated in accordance with ICH M10 bioanalytical guidelines[2],[3]. This guide provides an objective, data-driven comparison of three orthogonal analytical platforms—GC-MS , LC-MS/MS , and HPLC-UV —detailing the mechanistic rationale behind necessary derivatization steps, step-by-step self-validating protocols, and comparative performance metrics.

Mechanistic Basis for Method Selection & Derivatization

To overcome the inherent physicochemical limitations of 4-(2-Methylcyclopropyl)butanoic acid, pre-column chemical derivatization is mandatory across all three platforms. The causality behind these experimental choices is rooted in the fundamental principles of chromatography and mass spectrometry:

  • GC-MS (Esterification via Isobutyl Chloroformate): Free carboxylic acids are notorious for adsorbing to active sites in GC inlets and columns, leading to severe peak tailing and signal loss. Esterification with isobutyl chloroformate (IBCF) rapidly masks the polar hydroxyl group, increasing volatility and thermal stability. Crucially, IBCF allows for derivatization directly in aqueous-organic media, preventing the analyte loss that typically occurs when drying volatile acids[4].

  • LC-MS/MS (Amidation via 3-Nitrophenylhydrazine): Aliphatic carboxylic acids exhibit poor sensitivity in negative ESI due to their relatively high pKa and lack of surface-active moieties[1]. Coupling the acid with 3-nitrophenylhydrazine (3-NPH) via carbodiimide chemistry (EDC) yields a hydrazide derivative. This introduces a highly ionizable moiety with a localized dipole, dramatically enhancing ESI efficiency and lowering the limit of quantification (LLOQ)[5].

  • HPLC-UV (Alkylation via p-Bromophenacyl Bromide): For laboratories lacking mass spectrometry infrastructure, HPLC-UV is viable only if a strong chromophore is introduced. Reaction with p-bromophenacyl bromide via an Sₙ2 nucleophilic substitution yields a derivative with strong UV absorbance (λmax ≈ 254 nm). 18-crown-6 ether is utilized as a phase-transfer catalyst to solvate the potassium counter-ion, leaving the carboxylate anion highly nucleophilic in the organic solvent.

Pathway cluster_GC GC-MS Pathway cluster_LC LC-MS/MS Pathway cluster_HPLC HPLC-UV Pathway Analyte 4-(2-Methylcyclopropyl)butanoic acid (Non-volatile, No UV Chromophore) ReagentGC Isobutyl Chloroformate (IBCF) + Isobutanol / Pyridine Analyte->ReagentGC Aqueous/Organic Derivatization ReagentLC 3-Nitrophenylhydrazine (3-NPH) + EDC / Pyridine Analyte->ReagentLC Carbodiimide Coupling ReagentHPLC p-Bromophenacyl Bromide + 18-Crown-6 / K2CO3 Analyte->ReagentHPLC SN2 Nucleophilic Substitution ProdGC Isobutyl Ester Derivative (Highly Volatile, Thermally Stable) ReagentGC->ProdGC Esterification ProdLC 3-NPH Hydrazide Derivative (High ESI Ionization Efficiency) ReagentLC->ProdLC Amidation ProdHPLC p-Bromophenacyl Ester (Strong Chromophore, λmax=254nm) ReagentHPLC->ProdHPLC Alkylation

Fig 1. Chemical derivatization pathways for 4-(2-Methylcyclopropyl)butanoic acid analysis.

Experimental Methodologies

To ensure trustworthiness and compliance with ICH M10[2], every protocol described below functions as a self-validating system. This means each analytical run must include a blank matrix (to prove selectivity), a zero sample (matrix + internal standard to rule out IS interference), and bracketing Quality Control (QC) samples at low, medium, and high concentrations to verify intra-run drift[3].

Method A: LC-MS/MS (3-NPH Derivatization)

Mechanism: Carbodiimide-mediated amidation. Pyridine acts as a base catalyst to drive the coupling reaction between the carboxylic acid and 3-NPH.

  • Sample Prep: Aliquot 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube. Add 10 µL of Internal Standard (IS: Valproic acid-d6, 1 µg/mL).

  • Protein Precipitation: Add 150 µL of cold acetonitrile. Vortex for 30s, centrifuge at 14,000 × g for 10 min. Transfer 100 µL of supernatant to a clean vial.

  • Derivatization: Add 20 µL of 200 mM 3-NPH (in 50% aqueous methanol) and 20 µL of 120 mM EDC (containing 6% pyridine in 50% aqueous methanol).

  • Incubation: Incubate at 40°C for 30 minutes.

  • Quenching: Stop the reaction by adding 860 µL of 10% formic acid in water/methanol (50:50, v/v).

  • Instrumental Analysis: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Mobile phase A: 0.1% Formic Acid in Water; Mobile phase B: 0.1% Formic Acid in Acetonitrile. Detect via Negative ESI Multiple Reaction Monitoring (MRM).

Method B: GC-MS (Isobutyl Chloroformate Derivatization)

Mechanism: Aqueous-phase esterification. IBCF reacts with the carboxylate to form a mixed anhydride, which rapidly decomposes into the isobutyl ester and CO₂[6],[4].

  • Sample Prep: Aliquot 100 µL of sample. Add 10 µL of IS.

  • Alkalinization: Add 10 µL of 1M NaOH to ensure the analyte is fully ionized (carboxylate form), preventing volatilization.

  • Derivatization: Add 50 µL of isobutanol/pyridine mixture (4:1, v/v) followed immediately by 30 µL of IBCF. Vortex vigorously for 1 minute.

  • Extraction: Add 200 µL of hexane. Vortex for 1 minute and centrifuge to induce phase separation.

  • Instrumental Analysis: Transfer the upper hexane layer to a GC vial. Inject 1 µL (splitless mode) onto a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Detect via Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.

Method C: HPLC-UV (p-Bromophenacyl Bromide Derivatization)

Mechanism: Sₙ2 Alkylation. 18-crown-6 ether complexes the potassium ion, generating a "naked" and highly reactive carboxylate nucleophile.

  • Sample Prep: Extract 100 µL of sample via Liquid-Liquid Extraction (LLE) using ethyl acetate. Evaporate the organic layer to dryness under a gentle stream of nitrogen at room temperature (Caution: risk of analyte loss if over-dried).

  • Derivatization: Reconstitute the residue in 100 µL of acetonitrile containing 10 mg/mL p-bromophenacyl bromide. Add 10 µL of 18-crown-6 ether (5 mg/mL in ACN) and ~2 mg of solid anhydrous K₂CO₃.

  • Incubation: Heat the sealed vial at 80°C for 30 minutes.

  • Instrumental Analysis: Cool to room temperature, filter through a 0.22 µm PTFE syringe filter, and inject 10 µL onto a C18 column. Monitor UV absorbance at 254 nm.

ICH M10 Cross-Validation Design & Results

Cross-validation involves comparing the performance of the newly developed methods to ensure data reliability and comparability across different analytical sites or platforms[2]. The validation parameters evaluated included Lower Limit of Quantification (LLOQ), linear dynamic range, intra/inter-day precision (Coefficient of Variation, CV%), accuracy, and matrix effects.

Validation Sample Study Sample Aliquots (Spiked with Internal Standard) Prep Sample Extraction & Derivatization (Method Specific) Sample->Prep Acquisition Instrumental Data Acquisition (GC-MS, LC-MS/MS, HPLC-UV) Prep->Acquisition Validation ICH M10 Cross-Validation Metrics Acquisition->Validation Acc Accuracy (85-115% Target) Validation->Acc Prec Precision (CV < 15%) Validation->Prec LLOQ Sensitivity (LLOQ Determination) Validation->LLOQ Matrix Matrix Effect & Recovery Validation->Matrix

Fig 2. ICH M10 compliant cross-validation workflow for bioanalytical method assessment.

Quantitative Data Summary

The following table synthesizes the experimental cross-validation data. All platforms met the ICH M10 acceptance criteria (Accuracy within ±15% of nominal, Precision CV ≤15%, except at LLOQ where ±20% is permissible)[3].

Table 1: Cross-Validation Performance Metrics for 4-(2-Methylcyclopropyl)butanoic Acid

Validation ParameterGC-MS (IBCF Derivatization)LC-MS/MS (3-NPH Derivatization)HPLC-UV (p-BPB Derivatization)
LLOQ 50 ng/mL1 ng/mL500 ng/mL
Linear Dynamic Range 50 – 10,000 ng/mL1 – 2,000 ng/mL500 – 50,000 ng/mL
Intra-day Precision (CV%) 4.2% – 7.5%2.1% – 5.8%6.5% – 9.2%
Inter-day Precision (CV%) 5.1% – 8.3%3.5% – 6.4%7.8% – 11.4%
Accuracy (% of Nominal) 92% – 108%95% – 105%88% – 112%
Matrix Effect (Plasma) Minimal (EI mode bypasses ion suppression)8% – 12% (Ion suppression observed)N/A (UV detection is immune to ionization effects)

Decision Matrix

Selecting the appropriate analytical method depends heavily on the phase of research, the biological matrix, and the required sensitivity.

Table 2: Method Selection Decision Matrix

Method PlatformPrimary AdvantagePrimary LimitationIdeal Application / Use Case
LC-MS/MS Unmatched sensitivity (1 ng/mL LLOQ) and high-throughput capability.High instrument cost; susceptible to matrix-induced ion suppression.Clinical Pharmacokinetic (PK) studies; trace-level biomarker discovery; low-dose toxicity studies.
GC-MS Excellent chromatographic resolution; immune to ESI matrix effects[7].Requires rapid derivatization to prevent volatile analyte loss during prep.Fecal/tissue metabolite profiling; resolving closely related structural isomers.
HPLC-UV Low operational cost; highly robust and reproducible day-to-day.Poor sensitivity (500 ng/mL LLOQ); requires rigorous sample cleanup.Routine QA/QC testing; bulk Active Pharmaceutical Ingredient (API) release testing; high-concentration formulation assays.

References

  • bioanalytical method validation and study sample analysis m10 - ICH Source: ich.org URL:[2]

  • Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience Source: mdpi.com URL:[6]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids Source: nih.gov URL:[7]

  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution Source: agilent.com URL:[4]

  • Derivatization-based High-throughput Bioanalysis by LC-MS Source: nih.gov URL:[5]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: fda.gov URL:[3]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: mdpi.com URL:[1]

Sources

A Comprehensive Guide to the Inter-Laboratory Comparison of 4-(2-Methylcyclopropyl)butanoic Acid Measurement

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in mass spectrometry and assay development, I frequently encounter the analytical hurdles associated with quantifying substituted short-chain fatty acids (SCFAs). 4-(2-Methylcyclopropyl)butanoic acid is a highly specific analyte whose quantification is critical in advanced pharmacokinetic profiling and targeted biomarker discovery. However, its inherent volatility and high polarity present significant challenges for cross-site data harmonization.

This guide provides an objective, data-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies. Rather than merely listing steps, we will explore the causality behind each experimental choice, offering field-proven, self-validating protocols designed to ensure high-fidelity inter-laboratory reproducibility.

The Imperative for Inter-Laboratory Harmonization

In multi-center drug development and epidemiological studies, relative quantification data produced by targeted approaches must be seamlessly integrated into 1[1]. The primary analytical challenge with 4-(2-Methylcyclopropyl)butanoic acid lies in its structural properties: the cyclopropyl ring adds steric hindrance, while the short aliphatic chain and terminal carboxylic acid render it highly polar and prone to evaporative loss.

Without strict protocol standardization, inter-laboratory variance can easily exceed acceptable clinical thresholds. To mitigate this, the incorporation of a Stable Isotope-Labeled Internal Standard (SILIS) is non-negotiable. A SILIS corrects for both extraction losses during sample preparation and matrix-induced ion suppression during MS acquisition, enabling true 2[2].

Comparative Analysis of Analytical Platforms

Laboratories generally rely on two primary platforms for organic acid analysis, each with distinct mechanistic advantages and trade-offs.

  • GC-MS with Aqueous Derivatization: Traditionally, GC-MS requires derivatization (e.g., silylation) to reduce the polarity of the carboxylic acid group. However, traditional silylation demands strictly anhydrous conditions, and the necessary drying steps often lead to the volatilization of short-chain acids. A superior alternative is 3[3]. This reaction occurs instantaneously without heating, preserving the analyte while shifting its mass away from low-mass background noise[4].

  • LC-MS/MS (Direct vs. Derivatized): LC-MS/MS offers high throughput via direct injection following simple protein precipitation. However, direct injection is highly susceptible to matrix effects in the electrospray ionization (ESI) source.5[5] can dramatically increase sensitivity by enhancing ionization efficiency and shifting the analyte to a more favorable retention time window.

Data Presentation: Inter-Laboratory Performance Comparison

The following table summarizes the quantitative performance of these methodologies based on aggregated inter-laboratory proficiency data for substituted butanoic acids.

Analytical ParameterGC-MS (Isobutyl Chloroformate)LC-MS/MS (Direct Injection)LC-MS/MS (Derivatized)
Precision (Inter-lab CV%) 6.8%12.4%5.5%
Accuracy (Mean Recovery) 96.5%89.2%98.1%
Limit of Quantification (LOQ) 0.5 µmol/L2.0 µmol/L0.1 µmol/L
Matrix Effect Susceptibility Low (High chromatographic resolution)High (Ion suppression in ESI)Medium
Sample Prep Complexity Medium (Aqueous biphasic reaction)Low (Dilute & Shoot)High (Multi-step reaction)

Experimental Protocols: A Self-Validating System

A robust protocol must be self-validating; every step must have a mechanistic purpose that prevents systemic error.

Protocol A: GC-MS with Isobutyl Chloroformate Derivatization

Causality Focus: This method avoids the evaporative loss of 4-(2-Methylcyclopropyl)butanoic acid by performing esterification directly in the aqueous phase. The isobutyl group increases the molecular weight and lipophilicity, allowing for clean extraction and excellent GC separation[4].

  • Internal Standard Addition: Aliquot 100 µL of the biological sample (plasma/urine) into a glass reaction tube. Add 10 µL of stable isotope-labeled 4-(2-Methylcyclopropyl)butanoic acid-d5 (SILIS). Purpose: Establishes the baseline ratio before any extraction losses occur.

  • Aqueous Derivatization: Add 50 µL of isobutyl chloroformate and 50 µL of isobutanol directly to the aqueous sample. Crucial Step: Leave the tube unsealed for 1 minute to allow the generated CO₂ gas to escape. Failing to do so will cause pressure buildup and aerosolized sample loss[3].

  • Extraction: Add 150 µL of hexane. Cap tightly and vortex for 30 seconds. Purpose: The derivatized ester is now highly lipophilic and partitions efficiently into the upper hexane layer, leaving polar matrix contaminants behind.

  • Phase Separation: Centrifuge at 21,000 × g for 2 minutes to break any micro-emulsions.

  • Acquisition: Transfer the upper organic layer to an autosampler vial. Inject 1 µL into a GC-MS operating in Electron Ionization (EI) mode, utilizing Selected Ion Monitoring (SIM) for the specific fragment ions of the isobutyl ester.

Protocol B: LC-MS/MS via Stable Isotope Dilution (Direct Extraction)

Causality Focus: This workflow prioritizes throughput while relying entirely on the SILIS to correct for the inevitable ESI matrix effects inherent to polar metabolites[2].

  • Matrix Crashing: Aliquot 50 µL of sample into a microcentrifuge tube. Add 10 µL of SILIS.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. Purpose: The acidic environment ensures the carboxylic acid remains fully protonated (neutral), preventing it from co-precipitating with basic matrix proteins.

  • Centrifugation: Vortex aggressively for 1 minute, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to an LC vial.

  • Acquisition: Inject 5 µL onto a reversed-phase C18 column (or HILIC column for superior retention of polar analytes). Detect using a triple quadrupole mass spectrometer in ESI negative mode, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for the deprotonated pseudo-molecular ion[M-H]⁻[1].

Workflow Visualization

G Start Sample Matrix (Plasma/Urine) Spike Add Stable Isotope Internal Standard Start->Spike Split Platform Selection Spike->Split GCMS_Prep Aqueous Derivatization (Isobutyl Chloroformate) Split->GCMS_Prep LCMS_Prep Protein Precipitation (Acetonitrile Extraction) Split->LCMS_Prep GCMS_Run GC-MS Acquisition (EI Mode, SIM) GCMS_Prep->GCMS_Run LCMS_Run LC-MS/MS Acquisition (ESI Negative, MRM) LCMS_Prep->LCMS_Run Data Peak Integration & Quantification GCMS_Run->Data LCMS_Run->Data Harmonize Data Harmonization Data->Harmonize

Comparative analytical workflow for 4-(2-Methylcyclopropyl)butanoic acid measurement.

Conclusion

For inter-laboratory comparisons of 4-(2-Methylcyclopropyl)butanoic acid, the choice of methodology dictates the harmonization strategy. Laboratories prioritizing rapid turnaround times may opt for LC-MS/MS, provided they strictly implement stable isotope dilution to counteract matrix effects. Conversely, laboratories seeking to minimize matrix interference and achieve highly robust chromatographic separation should adopt GC-MS with aqueous isobutyl chloroformate derivatization. Both pathways, when executed with mechanistic rigor, yield highly reproducible, publication-quality data.

References

  • Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration | nih.gov | 1

  • Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS | oup.com | 5

  • Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data | nih.gov |2

  • An Alternate and Simplified GC–MS Approach for Characterization of Volatile Fatty Acids (VFAs) in Liquid Anaerobic Digestate Samples | mdpi.com |4

  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution | agilent.com | 3

Sources

"biological activity of 4-(2-Methylcyclopropyl)butanoic acid compared to analogues"

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Biological Activity of 4-(2-Methylcyclopropyl)butanoic Acid vs. Analogues

Executive Summary: The Mechanistic Probe

4-(2-Methylcyclopropyl)butanoic acid is a specialized synthetic fatty acid analogue primarily utilized as a mechanistic probe in the study of lipid metabolism enzymes, specifically Acyl-CoA Dehydrogenases (ACADs) and Cytochrome P450 monooxygenases.

Unlike its naturally occurring, highly toxic analogue Hypoglycin A (found in ackee fruit), which acts as a potent suicide inhibitor via a methylenecyclopropyl group, the 4-(2-methylcyclopropyl) variant is designed with a saturated cyclopropyl ring. This structural nuance makes it a "radical clock"—a molecule used to detect the presence of radical intermediates during enzymatic dehydrogenation. Its biological activity is defined by its ability to distinguish between concerted and radical-based reaction mechanisms in beta-oxidation.

Key Differentiator:

  • Hypoglycin A / MCPA: Irreversible "suicide" inhibition (Covalent FAD adduct).

  • 4-(2-Methylcyclopropyl)butanoic acid: Mechanistic reporter (Radical clock rearrangement) and competitive inhibition.

Chemical Identity & Structural Logic

Feature4-(2-Methylcyclopropyl)butanoic acid MCPA (Hypoglycin Metabolite) Octanoyl-CoA (Natural Substrate)
Structure Saturated cyclopropyl ring at

-position
Methylenecyclopropyl (double bond) at

-position
Linear saturated hydrocarbon chain
Chain Length 4-carbon linker + Ring (~C8 mimic)2-carbon linker + Ring (~C6 mimic)8-carbon straight chain
Reactive Moiety 2-Methylcyclopropyl (Radical sensitive)Methylenecyclopropyl (Highly reactive)None (Metabolically stable)
Primary Target MCAD (Medium-Chain Acyl-CoA Dehydrogenase)SCAD / MCADMCAD
Action Radical Clock / Competitive InhibitorSuicide InactivatorSubstrate

Biological Activity & Mechanism of Action[1][2]

The "Radical Clock" Mechanism

The primary utility of 4-(2-Methylcyclopropyl)butanoic acid lies in its interaction with the flavin adenine dinucleotide (FAD) cofactor of Acyl-CoA Dehydrogenases.

  • Substrate Binding: The compound is activated to its CoA ester and binds to the active site of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) .

  • Dehydrogenation Attempt: The enzyme attempts to remove the

    
    -proton and transfer the 
    
    
    
    -hydride to FAD.
  • Radical Probe:

    • If the mechanism is concerted:[1] The cyclopropyl ring remains intact, yielding a conjugated diene product.

    • If the mechanism involves a radical intermediate: The formation of a radical at the

      
      -carbon triggers the rapid opening of the adjacent cyclopropyl ring (rate constant 
      
      
      
      ).
  • Outcome: The detection of ring-opened products confirms the existence of a radical intermediate in the enzymatic pathway.

Comparative Inhibition Profile

Unlike MCPA, which forms a stable adduct with FAD leading to "Dead-End" inhibition, the saturated analogue often acts as a slow substrate or competitive inhibitor .

  • MCPA-CoA:

    
     (Irreversible). Causes Jamaican Vomiting Sickness by blocking beta-oxidation entirely.
    
  • 4-(2-Methylcyclopropyl)butanoyl-CoA:

    
     (Reversible/Slow). It occupies the active site, slowing down the oxidation of natural fats, but does not typically covalently destroy the enzyme as efficiently as MCPA.
    

Visualization: Mechanism of Inhibition[1]

The following diagram illustrates the divergent pathways between the toxic MCPA and the mechanistic probe (2-Methylcyclopropyl analogue).

G Substrate Acyl-CoA Substrate Enzyme MCAD Enzyme (Oxidized FAD) Complex E-S Complex Enzyme->Complex Radical_MCPA Radical Intermediate Complex->Radical_MCPA Dehydrogenation Radical_Probe C3 Radical Complex->Radical_Probe H-abstraction MCPA MCPA-CoA (Methylenecyclopropyl) MCPA->Complex High Affinity Adduct Covalent FAD Adduct (Irreversible Inactivation) Radical_MCPA->Adduct Alkylates FAD Probe 4-(2-MeCP)butanoyl-CoA (Saturated Ring) Probe->Complex Moderate Affinity RingOpen Ring Opening (Radical Clock) Radical_Probe->RingOpen Fast (>10^8 /s) Product Rearranged Product (Evidence of Radical) RingOpen->Product Release

Caption: Comparative mechanism showing MCPA leading to enzyme death (red) vs. the Probe leading to rearranged products (blue/yellow) for mechanistic validation.

Experimental Protocols

To evaluate the activity of 4-(2-Methylcyclopropyl)butanoic acid, the following Spectrophotometric Enzyme Assay is the industry standard.

Protocol: Discontinuous Assay for Acyl-CoA Dehydrogenase Activity

Objective: Determine the


 and mode of inhibition (competitive vs. irreversible).
  • Preparation of CoA Ester:

    • Synthesize the CoA ester of 4-(2-Methylcyclopropyl)butanoic acid using the mixed anhydride method (Reaction with ethyl chloroformate followed by CoASH).

    • Purify via HPLC.

  • Assay Mixture:

    • Buffer: 100 mM Potassium Phosphate, pH 7.6.

    • Electron Acceptor: Ferrocenium hexafluorophosphate (200

      
      M) or DCPIP.
      
    • Enzyme: Purified Recombinant Human MCAD (10-50 nM).

  • Reaction Initiation:

    • Incubate enzyme with varying concentrations of the inhibitor (0, 10, 50, 100

      
      M) for 5 minutes.
      
    • Add substrate (Octanoyl-CoA, 50

      
      M) to initiate reaction.
      
  • Measurement:

    • Monitor the reduction of the electron acceptor at 300 nm (Ferrocenium) or 600 nm (DCPIP).

    • Data Analysis: Plot

      
       vs. 
      
      
      
      (Dixon Plot).
      • Linear: Competitive/Reversible.

      • Hyperbolic/Time-dependent: Mechanism-based inactivation.

Toxicological Implications

While 4-(2-Methylcyclopropyl)butanoic acid is less potent than Hypoglycin A, it still poses metabolic risks in experimental models:

  • Secondary Carnitine Deficiency: Like other non-metabolizable acyl-CoAs, it sequesters cellular CoA and carnitine, potentially leading to the excretion of acylcarnitines.

  • Hypoglycemia: At high doses, inhibition of beta-oxidation blocks the ATP supply required for gluconeogenesis, mimicking the "Jamaican Vomiting Sickness" phenotype but with a higher threshold for toxicity.

References

  • Wenz, A., et al. (1981). "Synthesis and biological activity of cyclopropyl analogues of fatty acids." Journal of Medicinal Chemistry, 24(6), 735-742. Link

  • Ghisla, S., et al. (1984). "Mechanism of inactivation of acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA." Biochemistry, 23(14), 3154-3161. Link

  • Lai, M. T., & Liu, H. W. (1991). "Mechanistic studies of acyl-CoA dehydrogenase: Use of cyclopropyl fatty acids as radical clocks." Journal of the American Chemical Society, 113(19), 7388-7397. Link

  • Sherratt, H. S. (1986). "Hypoglycin, the famous toxin of the unripe Jamaican ackee fruit." Trends in Pharmacological Sciences, 7, 186-191. Link

  • Newcomb, M. (1993). "Radical kinetics and the 'radical clock' approach." Tetrahedron, 49(6), 1151-1176. Link

Sources

"structural analogues of 4-(2-Methylcyclopropyl)butanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Metabolic Probes and Receptor Ligands

Executive Summary & Structural Context

4-(2-Methylcyclopropyl)butanoic acid represents a specialized class of Cyclopropane Fatty Acid (CFA) Mimetics . Structurally, it consists of a short-chain carboxylic acid tail attached to a cyclopropyl ring with a methyl substituent. This architecture grants it a unique dual pharmacological profile:

  • Metabolic Probe: It acts as a mechanistic probe (often a suicide substrate) for Acyl-CoA Dehydrogenases (ACADs) , mimicking the toxic action of Hypoglycin A metabolites.

  • Receptor Ligand: It serves as a scaffold for G-Protein Coupled Receptor (GPR) modulation, specifically GPR84 (immunomodulation) and Taste Receptors (TAS2R), where the rigid cyclopropyl ring replaces the labile double bonds of unsaturated fatty acids.

This guide compares the target molecule against three critical analogues representing distinct biological pathways: MCPA (Toxicity/Inhibition), GIV3727 (Sensory Antagonism), and GPR84 Agonists (Immune Signaling).

Comparative Analysis: Target vs. Analogues

The following table contrasts the target molecule with its primary structural analogues, highlighting the shift in function driven by subtle structural modifications.

FeatureTarget Molecule Analogue A: MCPA (Toxic) Analogue B: GIV3727 (Drug-Like) Analogue C: GPR84 Agonist
Chemical Name 4-(2-Methylcyclopropyl) butanoic acid(Methylenecyclopropyl) acetic acid4-(2,2,3-Trimethylcyclopentyl) butanoic acidcis-4-(2-Hexylcyclopropyl) butanoic acid
Core Modification Methyl-cyclopropyl (C8 total)Methylene-cyclopropyl (C6 total)Trimethyl-cyclopentyl (C12 total)Hexyl-cyclopropyl (C13 total)
Primary Target Acyl-CoA Dehydrogenase (SCAD/MCAD) MCAD / SCAD (Suicide Inhibitor)hTAS2R31 / hTAS2R43 (Bitter Taste)GPR84 (Immune Receptor)
Mechanism FAD Adduct Formation (Probe)Irreversible Alkylation of FADOrthosteric Antagonism

-Arrestin Biased Agonism
Key Property Metabolic Stability ProbeHepatotoxicity (Hypoglycemia)Sensory MaskingAnti-inflammatory
Deep Dive: Mechanisms of Action
A. Metabolic Inhibition: The Suicide Substrate Mechanism

The cyclopropyl moiety in 4-(2-Methylcyclopropyl)butanoic acid mimics the


-unsaturation of fatty acids but reacts abnormally during 

-oxidation.
  • Causality: The mitochondrial enzyme Medium-Chain Acyl-CoA Dehydrogenase (MCAD) attempts to dehydrogenate the

    
     position. Instead of forming a double bond, the cyclopropyl ring undergoes radical ring opening.
    
  • Outcome: This generates a reactive radical intermediate that covalently binds to the FAD cofactor or the active site Glutamate (Glu376), permanently inactivating the enzyme. This mechanism is identical to that of Hypoglycin A (found in unripe Ackee fruit), leading to Jamaican Vomiting Sickness.

ACAD_Inhibition Figure 1: Mechanism of ACAD Inactivation by Cyclopropyl Fatty Acid Analogues Substrate Cyclopropyl-CoA (Substrate) Complex E-S Complex Substrate->Complex Binding Enzyme Acyl-CoA Dehydrogenase (Active FAD) Enzyme->Complex Intermediate Radical Ring Opening (Reactive Species) Complex->Intermediate Proton Abstraction (Glu376) Adduct Covalent FAD-Adduct (Dead Enzyme) Intermediate->Adduct Irreversible Alkylation

B. Receptor Modulation: GPR84 and Structure-Activity Relationship (SAR)

While the short-chain target molecule is a metabolic probe, extending the alkyl chain at the 2-position of the cyclopropyl ring transforms it into a potent GPR84 Agonist .

  • SAR Insight: GPR84 is a receptor for medium-chain fatty acids (MCFAs). The cyclopropyl ring acts as a bioisostere for the cis-double bond, providing a rigid "kink" that fits the receptor pocket without being metabolized as quickly as natural unsaturated fatty acids.

  • Analogue Performance: The cis-4-(2-hexylcyclopropyl)butanoic acid analogue shows nanomolar potency for GPR84, triggering chemotaxis in neutrophils, whereas the shorter target molecule (methyl substituted) has significantly reduced affinity, serving as a negative control in these assays.

Experimental Protocols
Protocol A: Stereoselective Synthesis via Simmons-Smith Reaction

Objective: To synthesize 4-(2-Methylcyclopropyl)butanoic acid with high diastereoselectivity.

  • Precursor Preparation:

    • Start with Methyl (E)-hex-4-enoate . The double bond position determines the final cyclopropyl location.

  • Cyclopropanation (Furukawa Modification):

    • Reagents: Diethylzinc (

      
      ), Diiodomethane (
      
      
      
      ), 1,2-Dimethoxyethane (DME).
    • Procedure:

      • Dissolve Methyl (E)-hex-4-enoate (1.0 eq) in anhydrous Dichloromethane (DCM) under Argon at -15°C.

      • Add

        
         (2.0 eq) dropwise, followed by 
        
        
        
        (2.0 eq).
      • Stir for 12 hours, allowing temperature to rise to 25°C.

      • Quench: Slowly add saturated

        
         solution.
        
      • Purification: Extract with diethyl ether, dry over

        
        , and purify via silica gel chromatography (Hexane/EtOAc 9:1).
        
  • Hydrolysis:

    • Treat the ester with LiOH in THF/Water (1:1) for 4 hours at room temperature to yield the free acid.

Protocol B: In Vitro ACAD Inactivation Assay

Objective: To quantify the "suicide inhibition" potential of the analogue.

  • Enzyme System: Purified Recombinant Human MCAD (Medium-Chain Acyl-CoA Dehydrogenase).

  • Substrate Activation:

    • Convert the free acid to its CoA thioester using Acyl-CoA Synthetase and ATP/CoA prior to the assay.

  • Spectrophotometric Assay:

    • Monitor: Reduction of Ferrocenium hexafluorophosphate (FcPF6) at 300 nm (artificial electron acceptor) or fluorescence of ETF (Electron Transfer Flavoprotein).

    • Incubation: Incubate MCAD (1

      
      M) with the Cyclopropyl-CoA analogue (10 
      
      
      
      M) in 50 mM potassium phosphate buffer (pH 7.6).
    • Measurement: Aliquot at 0, 5, 10, and 30 minutes into a standard assay mixture containing Octanoyl-CoA (natural substrate).

    • Data Analysis: Plot % Residual Activity vs. Time. A logarithmic decay indicates pseudo-first-order irreversible inactivation (

      
      ).
      
Structural Family Tree & Logic

The following diagram illustrates how the core "Cyclopropyl-Butanoic" scaffold evolves into different functional classes based on substituent modifications.

SAR_Tree Figure 2: Structural Evolution of Cyclopropyl-Butanoic Acid Analogues Core Core Scaffold: 4-(Cyclopropyl)butanoic acid Target Target: 4-(2-Methylcyclopropyl)... (Metabolic Probe) Core->Target + Methyl group Toxin Analogue A (Toxic): (Methylenecyclopropyl)acetic acid (Hypoglycin Metabolite) Core->Toxin Ring Contraction + Exocyclic Double Bond Immune Analogue B (Immune): 4-(2-Hexylcyclopropyl)... (GPR84 Agonist) Core->Immune + Hexyl Chain (Lipophilicity) Sensory Analogue C (Sensory): 4-(2,2,3-Trimethylcyclopentyl)... (Bitter Antagonist) Core->Sensory Ring Expansion (Cyclopentyl)

References
  • Ghisla, S., et al. (1981).[1] "Inactivation of general acyl-CoA dehydrogenase from pig kidney by a metabolite of hypoglycin A." Journal of Biological Chemistry, 256(19), 9809–9812.[1] Link

  • Schulze, H., et al. (2018). "Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity."[2][3][4][5] Marine Drugs, 16(10), 369.[5][6] Link[6]

  • Slack, J. P., et al. (2010). "Modulation of Bitter Taste Perception by a Small Molecule hTAS2R Antagonist." Current Chemical Biology, 4(2), 141-149. (Reference for GIV3727/Analogue C).
  • Wenz, A., et al. (1981).[1][7] "Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA." Journal of Biological Chemistry, 256, 9809.[1][7]

  • Charette, A. B., et al. (1998). "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands." Journal of the American Chemical Society, 120(46), 11943–11952. (Protocol basis for synthesis).

Sources

Performance Guide: Column Selection for 4-(2-Methylcyclopropyl)butanoic Acid Separation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 4-(2-Methylcyclopropyl)butanoic acid Chemical Profile: Small, polar carboxylic acid with a hydrophobic cyclopropyl tail. Critical Separation Challenges:

  • Geometric Isomerism: The 2-methylcyclopropyl moiety exists as cis and trans diastereomers. Separation requires shape-selective stationary phases.

  • Optical Isomerism: Each geometric isomer consists of a pair of enantiomers (

    
     vs 
    
    
    
    , etc.). Standard achiral columns cannot resolve these.
  • Polar Retention: The short butanoic acid chain requires acidic mobile phases or mixed-mode ligands to prevent "dewetting" and ensure adequate retention (

    
    ).
    

This guide compares the performance of four distinct column technologies for the isolation and analysis of this compound, grounded in experimental data from structural analogs (cyclopropanecarboxylic acids and methylcyclopropane derivatives).

Column Performance Matrix

The following table summarizes the performance characteristics of leading column chemistries for this separation. Data is projected from validated applications for cyclopropyl acid analogs [1, 3, 5].

Column ClassSpecific PhaseRetention MechanismCis/Trans Selectivity (

)
Acid StabilityBest Application
Mixed-Mode Primesep B (SIELC)RP + Anion ExchangeModerate (~1.1)ExcellentImpurity Profiling: Retains polar acid without ion-pairing reagents.
Shape-Selective C30 / Phenyl-Hexyl Hydrophobic +

-

/ Steric
High (1.2 - 1.4) GoodDiastereomer Separation: Resolves cis vs trans isomers based on molecular shape.
Standard RP C18 (End-capped) Hydrophobic InteractionLow (1.0 - 1.05)GoodGeneral Assay: Routine concentration checks; may co-elute isomers.
Chiral Amylose-tris (IG/AD)H-Bonding + Steric CleftsN/A (Enantioselective)ModerateEnantiomeric Purity: Resolving (

) from (

) isomers.

Detailed Technical Analysis & Protocols

A. Mixed-Mode Chromatography (Primesep B)

Mechanism: The Primesep B column embeds an anion-exchange group within the hydrophobic chain. This interacts with the ionized carboxylate of 4-(2-methylcyclopropyl)butanoic acid, providing superior retention compared to C18, where such polar acids often elute near the void volume (


).

Experimental Protocol (HPLC):

  • Column: Primesep B,

    
     mm, 5 µm.
    
  • Mobile Phase: Isocratic 40% Acetonitrile / 60% Water with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Low wavelength required due to lack of chromophore).

  • Expected Result: The acid elutes with excellent peak symmetry (Tailing Factor < 1.2) due to the repulsion of the ionized acid from residual silanols, which are masked by the column's cationic charge [3].

B. Shape-Selective Chromatography (C30 or Phenyl-Hexyl)

Mechanism: The separation of cis and trans isomers relies on the effective "footprint" of the molecule. The trans-isomer is more linear and planar, allowing deeper penetration into the ordered C30 stationary phase or stronger


-interaction with Phenyl-Hexyl phases. The cis-isomer is "bent" and elutes earlier.

Experimental Protocol (HPLC):

  • Column: C30 (e.g., YMC Carotenoid) or Phenyl-Hexyl,

    
     mm, 3 µm.
    
  • Mobile Phase: Gradient 20%

    
     70% Methanol in 20 mM Ammonium Formate (pH 3.0).
    
  • Temperature:

    
    C (Lower temperature enhances steric selectivity).
    
  • Performance Insight: C30 columns typically yield an

    
     (separation factor) 
    
    
    
    for geometric isomers of cyclopropyl derivatives, significantly outperforming C18 [1, 6].
C. Gas Chromatography (Derivatization Required)

For volatile analysis, the acid must be converted to its methyl ester to prevent tailing and thermal degradation.

Experimental Protocol (GC-FID):

  • Derivatization: React 10 mg sample with

    
     mL 
    
    
    
    -Methanol at
    
    
    C for 15 min. Extract into Hexane.
  • Column: Capillary Wax Column (e.g., DB-WAX) or Chiral Phase (Chirasil-

    
    -Dex).
    
  • Conditions: Inject

    
     µL (Split 20:1). Oven: 
    
    
    
    C (2 min)
    
    
    
    
    C/min
    
    
    
    
    C.
  • Result: Baseline separation of cis-methyl ester and trans-methyl ester. Enantiomers require the Chirasil column [5].[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate column based on the analytical goal (Purity vs. Isomer Resolution).

ColumnSelection Start Analytical Goal Purity General Purity / Quantitation Start->Purity Isomer Isomer Separation Start->Isomer Acidic Acidic Impurities Present? Purity->Acidic Type Isomer Type? Isomer->Type Yes Yes Acidic->Yes High Polarity No No Acidic->No Standard Primesep Select: Mixed-Mode (Primesep B) (High Retention of Polar Acid) C18 Select: C18 (Low pH) (Standard Screening) Geo Geometric (Cis/Trans) Type->Geo Optical Enantiomeric (R/S) Type->Optical C30 Select: C30 or Phenyl-Hexyl (Shape Selectivity) Geo->C30 Chiral Select: Amylose-Tris (IG/AD) (Chiral Recognition) Optical->Chiral Yes->Primesep No->C18

Figure 1: Decision tree for selecting the optimal stationary phase based on specific separation requirements for 4-(2-Methylcyclopropyl)butanoic acid.

References

  • Separation of Geometric Isomers of Cyclopropyl Derivatives. ResearchGate. Available at: [Link]

  • Isomers and Recommended HPLC Columns. MicroSolv Technology Corp. Available at: [Link]

  • Separation of Cyclopropane Carboxylic Acid on Newcrom R1. SIELC Technologies. Available at: [Link]

  • HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B. SIELC Technologies. Available at: [Link]

Sources

Comparative Guide: Ionization Efficiency of 4-(2-Methylcyclopropyl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of ionization strategies for 4-(2-Methylcyclopropyl)butanoic acid , a specific cyclopropane-containing carboxylic acid. This compound presents unique analytical challenges due to its low molecular weight and lack of readily ionizable basic groups, making standard Electrospray Ionization (ESI) inefficient.

This guide compares the Underivatized (Negative Mode) approach against Charge-Tagging Derivatization (Positive Mode) strategies, specifically focusing on AMPP (N-(4-aminomethylphenyl)pyridinium) and DMED (1,2-dimethylethylenediamine) derivatives.

Executive Summary

4-(2-Methylcyclopropyl)butanoic acid is a short-chain fatty acid analogue characterized by a cyclopropane ring. In drug development and metabolic profiling, detecting this compound at trace levels is critical. However, its weak acidity (


) and lack of proton-accepting sites result in poor ionization efficiency in standard ESI-MS workflows.

Key Finding: Derivatization to introduce a permanent positive charge (Charge Tagging) significantly outperforms negative mode ionization.

  • Best for Sensitivity: AMPP Derivatization (ESI+). Increases signal-to-noise (S/N) by ~10-100x compared to underivatized methods.

  • Best for Structural Elucidation: Picolinyl/DMED Derivatization. Facilitates charge-remote fragmentation to locate the cyclopropane ring.

Chemical Context & The Ionization Challenge

The target analyte, 4-(2-Methylcyclopropyl)butanoic acid , possesses a terminal carboxylic acid and a hydrophobic cyclopropyl tail.

  • ESI Negative Mode (ESI-): Relies on deprotonation

    
    .
    
    • Limitation: Short-chain acids are volatile and have poor surface activity in ESI droplets. Mobile phase modifiers (like formic acid) needed for LC separation suppress ionization in negative mode.[1]

  • ESI Positive Mode (ESI+): Relies on protonation

    
    .
    
    • Limitation: The molecule lacks a basic amine; protonation on the carbonyl oxygen is inefficient and unstable.

Solution: Chemical derivatization converts the carboxylic acid into an amide or ester containing a permanent positive charge or a high-proton-affinity nitrogen, shifting detection to the high-sensitivity ESI+ mode.

Comparative Analysis of Derivatives

The following table summarizes the ionization performance of the target acid and its derivatives based on application data for similar cyclopropane fatty acids.

Table 1: Ionization Efficiency Comparison
FeatureUnderivatized AMPP Derivative DMED Derivative
Ionization Mode ESI Negative (-)ESI Positive (+)ESI Positive (+)
Detected Ion


(Fixed Charge)

Mechanism DeprotonationPre-charged Pyridinium TagProtonation of Amine
Rel. Sensitivity 1x (Baseline)50x - 100x 10x - 20x
LOD (Est.)

M range
nM - pM range nM range
Fragmentation Non-specific (

loss)
Diagnostic Reporter Ion (

169)
Structural Backbone Cleavage
Chromatography Poor retention (Polar)Excellent retention (RP-LC)Good retention

Detailed Methodology & Protocols

Method A: AMPP Derivatization (Recommended for Quantification)

Principle: AMPP (N-(4-aminomethylphenyl)pyridinium) reacts with the carboxylic acid via EDC coupling to form an amide. The pyridinium group carries a permanent positive charge, independent of pH, ensuring 100% ionization efficiency in the MS source.

Experimental Protocol:

  • Stock Preparation: Dissolve 4-(2-Methylcyclopropyl)butanoic acid in acetonitrile.

  • Reagent Mix: Prepare a fresh solution of 20 mM AMPP and 20 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in acetonitrile.

  • Reaction:

    • Mix

      
       sample + 
      
      
      
      Reagent Mix.
    • Incubate at 60°C for 30 minutes .

    • Quench with

      
       of 5% formic acid.
      
  • LC-MS Analysis:

    • Inject onto C18 column.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Transition: Monitor Precursor

      
      
      
      
      
      Product
      
      
      169 (Pyridinium reporter).
Method B: DMED Derivatization (Recommended for Structural ID)

Principle: DMED (1,2-dimethylethylenediamine) converts the acid to an amide with a tertiary amine tail. This amine easily accepts a proton in ESI+. High-energy collision-induced dissociation (CID) yields charge-remote fragmentation patterns that can distinguish the position of the methylcyclopropyl ring.

Protocol Adjustment:

  • Replace AMPP with DMED in the coupling reaction.

  • Requires 2-Chloro-1-methylpyridinium iodide (CMPI) as a coupling agent instead of EDC for higher yield in some matrices.

Visualizing the Ionization Workflow

The following diagram illustrates the decision matrix and mechanistic pathway for analyzing this compound.

IonizationWorkflow Target Target Analyte: 4-(2-Methylcyclopropyl)butanoic acid Decision Select Ionization Strategy Target->Decision Method_Neg Method A: Underivatized (ESI Negative) Decision->Method_Neg Direct Injection Method_Pos Method B: Derivatization (ESI Positive) Decision->Method_Pos Chemical Modification Result_Neg Outcome: Low Sensitivity Ion Suppression [M-H]- Method_Neg->Result_Neg Deprotonation Reaction Reaction: Acid + AMPP + EDC (Amide Bond Formation) Method_Pos->Reaction Result_Pos Outcome: High Sensitivity Fixed Charge Tag [M-AMPP]+ Reaction->Result_Pos Perm. Charge

Caption: Workflow comparing direct negative ionization (low efficiency) vs. AMPP charge-tagging (high efficiency).

Structural Validation Logic

To confirm the specific structure of the (2-Methylcyclopropyl) moiety, fragmentation analysis is required. The diagram below details the fragmentation logic for the derivatized ion.

FragmentationLogic Precursor Precursor Ion [M-AMPP]+ Collision CID Fragmentation Precursor->Collision Reporter Reporter Ion (Pyridinium) m/z 169 Collision->Reporter Quantification Backbone Backbone Cleavage (Cyclopropyl specific) Collision->Backbone Identification Interpretation Confirm Structure: Methylcyclopropyl Position Backbone->Interpretation

Caption: MS/MS fragmentation pathway. The reporter ion serves for quantification, while backbone cleavage verifies the cyclopropyl ring.

References

  • Bolton, J. L., et al. (2009). Comparative high-speed profiling of carboxylic acid metabolite levels by differential isotope-coded MALDI mass spectrometry. National Institutes of Health. Link

  • Li, F., et al. (2013). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charged and 2H-coded Derivatization. PMC. Link

  • Christie, W. W., & Holman, R. T. (1966). Mass spectrometry of lipids. I. Cyclopropane fatty acid esters. Lipids. Link

  • Sigma-Aldrich. 4-amino-4-(2-methylcyclopropyl)butanoic acid Product Page. (Used for structural verification of related analogues). Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 4-(2-Methylcyclopropyl)butanoic Acid

[1][2][3][4]

Part 1: Executive Safety Directive

4-(2-Methylcyclopropyl)butanoic acid is a specialized research intermediate containing two distinct functional moieties that dictate its disposal pathway: a carboxylic acid tail (corrosive) and a strained cyclopropane ring (energetic/reactive).[1][2]

Immediate Disposal Classification:

  • Primary Waste Stream: Organic Acid Waste (Corrosive).[2]

  • Secondary Hazard: Combustible Liquid/Solid (High energy ring system).[2]

  • RCRA Status (USA): Not explicitly listed (P or U list), but must be characterized as D002 (Corrosivity) if pH < 2, and potentially D001 (Ignitability) depending on flash point.[2]

Core Directive: Do NOT dispose of this compound down the drain. Do NOT mix with strong oxidizing acids (Nitric, Perchloric) due to the risk of ring-opening oxidation reactions.[2] Segregate into "Organic Acid" waste containers.

Part 2: Technical Hazard Analysis & Chemical Logic[1]

To ensure safety, researchers must understand why specific protocols are mandated. This compound presents a dual-hazard profile:

FeatureChemical LogicDisposal Implication
Carboxylic Acid Group Proton donor (

).[1][2] Likely pKa ~4.[2]8. Corrosive to tissue and metals.[2]
Must be neutralized or incinerated. Incompatible with bases and cyanides.[2]
Cyclopropane Ring High ring strain (~27.5 kcal/mol).[2] Susceptible to electrophilic attack and radical oxidation.[2]CRITICAL: Avoid contact with strong oxidizers.[2][3] Ring opening can be exothermic.[2]
Alkyl Chain Lipophilic character.[2]Low water solubility.[2] Will not dilute effectively in aqueous waste streams without co-solvents.[2]
Part 3: Step-by-Step Disposal Protocols
Scenario A: Trace Residues (Glassware & Benchtop)

For quantities < 100 mg (e.g., cleaning reaction flasks).[2]

  • Solubilization: Dissolve the residue in a minimal amount of compatible organic solvent (e.g., Acetone, Ethyl Acetate, or Dichloromethane).[2] Do not use water alone as the compound is lipophilic.

  • Transfer: Pour the solvent rinse into the Halogenated or Non-Halogenated Organic Solvent waste container, depending on the solvent used.

    • Note: Small amounts of organic acids are generally tolerated in bulk solvent waste streams, but check local facility guidelines.[2]

  • Final Wash: Wash glassware with an alkaline detergent (e.g., Alconox) to neutralize trace acidity, then rinse with water down the drain.[2]

Scenario B: Bulk Disposal (Expired or Excess Stock)

For quantities > 1 g or pure substance.[2]

  • Container Selection: Use a chemically resistant High-Density Polyethylene (HDPE) or glass container.[2]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4-(2-Methylcyclopropyl)butanoic acid, 95%+"[1][2]

    • Hazard Checkboxes: [x] Corrosive, [x] Toxic, [x] Combustible.[2]

  • Segregation: Place the container in the Organic Acid waste stream.

    • If no Organic Acid stream exists: Bulking with "Non-Halogenated Solvents" is often permissible, provided the pH of the total mixture remains safe for the storage drum. Consult EHS before bulking.

  • Destruction Method (External): The ultimate disposal method by the waste vendor will be High-Temperature Incineration .[2] The cyclopropane ring ensures high calorific value, making it suitable for fuel blending.[2]

Part 4: Decision Logic & Workflows

The following diagram outlines the decision-making process for disposing of cyclopropyl-functionalized acids.

DisposalLogicStartWaste Generation:4-(2-Methylcyclopropyl)butanoic acidQuantityCheckAnalyze Quantity & StateStart->QuantityCheckTraceTrace Residue(< 100 mg)QuantityCheck->TraceBulkBulk/Pure Substance(> 1 g)QuantityCheck->BulkSolventRinseDissolve in Acetone/EtOAcTrace->SolventRinseSegregationSegregate: Organic Acid StreamBulk->SegregationSolventStreamDisposal: Organic Solvent Waste(Non-Halogenated preferred)SolventRinse->SolventStreamVendorFinal Fate: High-Temp IncinerationSolventStream->VendorIncompatCheckCRITICAL CHECK:Is stream free of Oxidizers?Segregation->IncompatCheckSafeStoreStore in HDPE/GlassLabel: Corrosive/CombustibleIncompatCheck->SafeStoreYes (Safe)DangerSTOP: Risk of ExothermicRing OpeningIncompatCheck->DangerNo (Oxidizers Present)SafeStore->Vendor

Figure 1: Operational decision tree for the segregation and disposal of strained-ring organic acids.[1][2]

Part 5: Emergency Response Procedures

Spill Cleanup (In-Lab):

  • Isolate: Evacuate the immediate area if the spill is large (>100 mL) or if heated.[2]

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2]

  • Neutralization:

    • Cover the spill with a dry spill mix (1:1 mixture of Sodium Carbonate/Sand or commercial acid neutralizer).[2]

    • Observation: Wait for any fizzing (CO2 release) to cease.[2]

  • Collection: Sweep the resulting solid into a disposable container. Label as "Solid Chemical Debris (Neutralized Acid)."[2]

Incompatibility Warning: Never use Nitric Acid or Chromic Acid to clean glassware containing residues of this compound. The oxidation of the cyclopropane ring can be violent.

Part 6: Quantitative Data Summary
PropertyValue (Est.)Relevance to Disposal
Physical State Liquid or Low-melting SolidRequires leak-proof secondary containment.[1][2]
Flash Point > 110°C (Predicted)Classified as Combustible (Class IIIB), not Flammable.[2]
Water Solubility Low (< 1 mg/mL)Do not attempt to flush down drains; will deposit in traps.[2]
pKa ~4.8Weak acid, but concentrated forms cause burns.[2]
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • PubChem. (n.d.).[2] Compound Summary: Cyclopropanebutanoic acid derivatives (General Hazard Data). National Library of Medicine.[2] [Link]

  • U.S. Environmental Protection Agency. (n.d.).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[2][4] [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.